molecular formula C16H25N3O2 B1462663 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine CAS No. 885274-56-6

1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine

Cat. No.: B1462663
CAS No.: 885274-56-6
M. Wt: 291.39 g/mol
InChI Key: BXBJCDYQOADWQL-UHFFFAOYSA-N
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Description

1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine is a useful research compound. Its molecular formula is C16H25N3O2 and its molecular weight is 291.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(pyridin-2-ylmethylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-7-13(8-11-19)18-12-14-6-4-5-9-17-14/h4-6,9,13,18H,7-8,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBJCDYQOADWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656261
Record name tert-Butyl 4-{[(pyridin-2-yl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-56-6
Record name tert-Butyl 4-{[(pyridin-2-yl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable design element for targeting a wide array of biological receptors and enzymes. The title compound, tert-butyl 4-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate, commonly known as 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine, is a highly functionalized building block of significant interest. It combines the Boc-protected piperidine moiety, which allows for controlled manipulation of the ring nitrogen, with a pyridin-2-ylmethylamino side chain. This specific combination offers multiple points for further diversification, making it a key intermediate in the synthesis of complex molecules, including kinase inhibitors and modulators of the central nervous system. This guide provides a detailed, field-tested protocol for its synthesis, grounded in the principles of modern organic chemistry.

Core Synthetic Strategy: The Power of Reductive Amination

The most efficient and widely adopted strategy for constructing the C-N bond between the piperidine and pyridine moieties is the reductive amination reaction. This powerful transformation is a cornerstone of pharmaceutical synthesis due to its operational simplicity, broad substrate scope, and high efficiency in forming secondary and tertiary amines.[1] The overall process involves the condensation of a carbonyl compound (1-Boc-4-piperidone) with a primary amine (2-aminomethylpyridine) to form an iminium ion intermediate, which is then reduced in situ to the desired amine product.

Mechanistic Rationale & The Choice of Reagent

The success of a one-pot reductive amination hinges on the choice of the reducing agent. The ideal reagent must selectively reduce the protonated imine (iminium ion) intermediate much faster than it reduces the starting ketone. This selectivity prevents the wasteful formation of the corresponding alcohol (1-Boc-4-hydroxypiperidine).

Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reagent of choice for this transformation for several key reasons:

  • Mildness and Selectivity: STAB is a significantly milder reducing agent than alternatives like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). Its steric bulk and attenuated reactivity allow it to selectively reduce iminium ions in the presence of ketones and aldehydes.[2]

  • Non-Toxicity: It avoids the extreme toxicity associated with cyanoborohydride and its byproducts.

  • Operational Simplicity: The reaction can be performed as a single operational step, where the ketone, amine, and reducing agent are combined in a suitable solvent, simplifying the experimental setup and improving time efficiency.

The reaction proceeds via the initial formation of a hemiaminal from the ketone and amine, which then dehydrates to form an iminium cation. The STAB then delivers a hydride to the electrophilic carbon of the iminium ion to yield the final secondary amine product. The presence of a mild acid, such as acetic acid (often present as a byproduct or intentionally added), can catalyze the formation of the iminium ion.

Visualizing the Synthesis Workflow

The following diagram outlines the complete workflow, from starting materials to the purified final product.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A 1-Boc-4-piperidone Mix Combine & Stir (Formation of Iminium Ion) A->Mix B 2-Aminomethylpyridine B->Mix C Dichloromethane (DCM) C->Mix D Sodium Triacetoxyborohydride (STAB) D_add Add STAB Mix->D_add Slow Addition Stir Stir at Room Temperature (12-18 hours) D_add->Stir TLC Monitor by TLC Stir->TLC Check Completion Quench Quench with sat. NaHCO₃ TLC->Quench Reaction Complete Extract Extract with DCM Quench->Extract Dry Dry (Na₂SO₄), Filter Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Column Chromatography (DCM/MeOH Gradient) Concentrate->Purify Crude Product Final_Product This compound (Pure Product) Purify->Final_Product Characterize Characterize: ¹H NMR, ¹³C NMR, MS Final_Product->Characterize

Caption: Reductive amination workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Molar Ratio
1-Boc-4-piperidone199.265.00 g25.091.0
2-Aminomethylpyridine108.142.98 g (2.84 mL)27.551.1
Sodium Triacetoxyborohydride (STAB)211.948.00 g37.751.5
Dichloromethane (DCM), anhydrous-125 mL--
Saturated Sodium Bicarbonate (NaHCO₃) soln.-100 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-~20 g--
Silica Gel for column chromatography-As needed--
Eluent: DCM and Methanol (MeOH)-As needed--

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Addition funnel (optional)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-4-piperidone (5.00 g, 25.09 mmol).

  • Solvent and Amine Addition: Add anhydrous dichloromethane (100 mL) to the flask and stir until the solid is fully dissolved. To this solution, add 2-aminomethylpyridine (2.84 mL, 27.55 mmol). Stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the hemiaminal/iminium intermediate.

  • Addition of Reducing Agent: In a single portion (or in three portions over 15 minutes for better heat control on a larger scale), carefully add sodium triacetoxyborohydride (8.00 g, 37.75 mmol) to the stirring solution. The addition may cause a slight exotherm.

  • Reaction: Stir the resulting suspension at room temperature under a nitrogen or argon atmosphere for 12 to 18 hours.

  • In-Process Monitoring (TLC): Monitor the reaction progress by TLC. Prepare a developing chamber with 95:5 DCM/MeOH. On a TLC plate, spot the starting ketone, the starting amine, and the reaction mixture. The disappearance of the starting ketone spot and the appearance of a new, more polar spot (lower Rf) indicates reaction progression. The reaction is complete when the starting ketone is no longer visible.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).

  • Drying and Concentration: Combine all organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or semi-solid.

Purification:

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Elution: Load the crude material onto the column and elute with a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 5% MeOH in DCM).

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Isolation: Combine the pure fractions and concentrate under reduced pressure to afford this compound as a pale yellow oil or solid. A typical yield is in the range of 80-95%.

Product Characterization and Validation

To confirm the identity and purity of the synthesized compound, the following analytical techniques are essential.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the structure and proton environment. Expected signals include the Boc group protons (~1.45 ppm), piperidine ring protons (various shifts between 1.2-4.1 ppm), the methylene bridge protons (~3.9 ppm), and the aromatic protons of the pyridine ring (7.1-8.5 ppm).[3]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule.

  • MS (Mass Spectrometry): Confirms the molecular weight of the product. The expected mass for the protonated molecule [M+H]⁺ would be approximately 292.2 g/mol .

Critical Safety Considerations

All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Triacetoxyborohydride (STAB): This reagent is water-reactive and can release flammable gases upon contact with water.[4][5] It is also a skin and eye irritant.[4] Handle under an inert atmosphere and avoid contact with moisture.[5][6] Store in a tightly sealed container in a dry place.[7]

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.

  • 2-Aminomethylpyridine: This compound is corrosive and can cause skin and eye irritation. Handle with care.

References

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
  • 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid, CAS No. 189321-65-1. iChemical. Available at: [Link]

  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. Available at: [Link]

  • 1-Boc-4-AP. Wikipedia. Available at: [Link]

  • CN107805218B - Method for preparing 4-Boc-aminopiperidine. Google Patents.
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center (DTIC). Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available at: [Link]

  • 112030 - Sodium triacetoxyborohydride - Safety Data Sheet. Scharlab. Available at: [Link]

  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Available at: [Link]

  • WO2006055321A2 - Process of making fentanyl intermediates. Google Patents.

Sources

Technical Monograph: 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine CAS Number: 182223-53-6

A Critical Scaffold for Medicinal Chemistry & Drug Discovery[1][2]

Executive Summary

This compound (CAS 182223-53-6) is a high-value secondary amine intermediate used extensively in the synthesis of G-Protein Coupled Receptor (GPCR) antagonists and kinase inhibitors.[1] Its structural utility lies in its bifunctionality :

  • The Piperidine Ring: A classic pharmacophore providing solubility and spatial orientation, protected by a tert-butoxycarbonyl (Boc) group to allow selective chemistry.[1]

  • The Pyridine-Amine Linker: A secondary amine capable of further diversification (alkylation/acylation) linked to a pyridine ring that often serves as a critical hydrogen-bond acceptor in active sites (e.g., CXCR4, Histamine H4).[1]

This guide details the synthesis, handling, and application of this scaffold, emphasizing reproducible protocols and safety.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Property Data
Chemical Name tert-butyl 4-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate
CAS Number 182223-53-6
Molecular Formula C₁₆H₂₅N₃O₂
Molecular Weight 291.39 g/mol
Appearance Typically a white to off-white solid or viscous pale-yellow oil (purity dependent).[1]
Solubility Soluble in DCM, Methanol, Ethyl Acetate, DMSO.[1] Insoluble in water.[1][2][][4]
pKa (Predicted) ~9.8 (Secondary amine), ~5.2 (Pyridine nitrogen).[1]
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Synthetic Pathway: Reductive Amination

The industry-standard method for synthesizing CAS 182223-53-6 is the Reductive Amination of 1-Boc-4-piperidone with 2-(aminomethyl)pyridine (2-picolylamine).[1]

Reaction Logic

Direct alkylation is avoided due to over-alkylation risks.[1] Reductive amination using Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (NaCNBH₃) due to lower toxicity and better functional group tolerance.[1] Acetic acid is used to catalyze the formation of the intermediate imine.[1]

Visualization of Synthesis (DOT Diagram)[1][2]

SynthesisWorkflow Start1 1-Boc-4-piperidone (Ketone) Imine Imine Intermediate (In Situ) Start1->Imine DCE/DCM, RT Start2 2-Picolylamine (Amine) Start2->Imine Product Target Scaffold CAS 182223-53-6 Imine->Product Reduction Reagent STAB + AcOH (Reducing Agent) Reagent->Imine Activates

Figure 1: One-pot reductive amination workflow using STAB.

Detailed Experimental Protocol

Scale: 10 mmol Reagents:

  • 1-Boc-4-piperidone (1.99 g, 10 mmol)[1]

  • 2-(Aminomethyl)pyridine (1.08 g, 10 mmol)[1]

  • Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq)

  • Acetic Acid (Glacial, 1-2 drops or 1.0 eq)[1]

  • 1,2-Dichloroethane (DCE) or DCM (40 mL)[1]

Procedure:

  • Imine Formation: In a dry round-bottom flask under Nitrogen, dissolve 1-Boc-4-piperidone and 2-(aminomethyl)pyridine in anhydrous DCE (or DCM). Add Acetic Acid.[1] Stir at Room Temperature (RT) for 30–60 minutes. Note: Use of MgSO₄ as a drying agent during this step can drive imine formation.

  • Reduction: Cool the mixture slightly (0°C) if using large scale; otherwise, at RT, add STAB portion-wise over 10 minutes. (Caution: Mild gas evolution).[1]

  • Reaction: Stir at RT for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.[1]

  • Quench: Quench by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes to break down boron complexes.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL).

  • Workup: Combine organic layers, wash with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (Silica gel; Gradient: 0→10% MeOH in DCM).

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, serving as a versatile building block.[1]

Key Therapeutic Areas[1][2]
  • CXCR4 Antagonists: The pyridine-amine motif mimics the binding interactions of chemokine ligands.[1] Used in HIV entry inhibitors and hematopoietic stem cell mobilizers.[1]

  • Antihistamines: Derivatives of this scaffold show affinity for H1 and H4 receptors.[1]

  • Kinase Inhibitors: The pyridine nitrogen often acts as a hinge binder or solvent-front interaction point in ATP-competitive inhibitors.[1]

Utility Map (DOT Diagram)

UtilityMap Core CAS 182223-53-6 (Secondary Amine) Path1 Acylation / Sulfonylation (Urea/Amide formation) Core->Path1 Path2 Reductive Alkylation (Tertiary Amines) Core->Path2 Path3 Boc Deprotection (Exposes Piperidine NH) Core->Path3 End1 CXCR4 Antagonists (Chemokine Modulation) Path1->End1 End2 Kinase Inhibitors (Oncology) Path2->End2 End3 Macrocycles (Peptidomimetics) Path3->End3

Figure 2: Divergent synthetic utility of the scaffold.

Analytical Characterization (Expectations)

To validate the synthesis, the following spectral data should be observed.

¹H NMR (400 MHz, CDCl₃) – Characteristic Signals:

  • Pyridine Ring: ~8.55 (d, 1H), ~7.65 (td, 1H), ~7.30 (d, 1H), ~7.15 (m, 1H).

  • Benzylic Linker: Singlet at ~3.95 ppm (2H, -CH₂-Py).[1]

  • Piperidine Core:

    • Methine (-CH-NH-): Multiplet at ~2.70 ppm.[1]

    • Ring Protons: Broad doublets ~4.05 ppm (2H), triplets ~2.80 ppm (2H), multiplets ~1.90 and ~1.30 ppm.[1]

  • Boc Group: Strong singlet at ~1.45 ppm (9H).[1]

  • Amine Proton: Broad singlet (exchangeable) ~1.8–2.5 ppm (varies with concentration/dryness).[1]

Mass Spectrometry (ESI):

  • [M+H]⁺: 292.2 m/z.[1]

Safety & Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Handling: Always handle in a fume hood. The secondary amine can react with atmospheric CO₂; store under inert gas.[1]

  • Boc-Sensitivity: Avoid exposure to strong acids (HCl, TFA) during storage, as this will deprotect the piperidine ring prematurely.[1]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. [1]

  • PubChem Compound Summary. "tert-Butyl 4-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate (CAS 182223-53-6)."[1] National Center for Biotechnology Information.[1] [1]

  • Bridger, G. J., et al. "Synthesis and Structure-Activity Relationships of Phenylenebis(methylene)-Linked Bis-tetraazamacrocycles... as Potent and Selective HIV-1 Inhibitors."[1] Journal of Medicinal Chemistry, 1999.[1] (Contextualizing the use of piperidine-pyridine scaffolds in CXCR4). [1]

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spectroscopic Characterization

In the landscape of modern drug discovery and development, the synthesis of novel chemical entities with therapeutic potential is a constant endeavor. Among these, nitrogen-containing heterocyclic compounds are of paramount importance due to their prevalence in biologically active molecules. 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine, a molecule incorporating a Boc-protected piperidine ring and a pyridine moiety, represents a versatile scaffold for the synthesis of a wide range of pharmaceutical agents. The precise and unambiguous structural confirmation of such intermediates is not merely a procedural step but a cornerstone of scientific rigor, ensuring the integrity of subsequent research and the safety of potential therapeutics.

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound. As a self-validating system, the collective data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed and holistic understanding of the molecule's structure. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying rationale for experimental choices and data interpretation.

It is important to note that while this guide is built upon established spectroscopic principles and data from closely related structural analogs, publicly available experimental spectra for the exact title compound are limited. Therefore, the spectral data presented herein are predictive, aiming to provide a robust framework for researchers working with this and similar molecules.

Molecular Structure and Synthetic Rationale

The synthesis of this compound is typically achieved through reductive amination of 1-Boc-4-piperidone with 2-picolylamine (pyridin-2-ylmethanamine).[1] This widely used C-N bond-forming reaction is favored for its operational simplicity and efficiency.[1] The Boc (tert-butoxycarbonyl) protecting group is crucial in this context, as it deactivates the piperidine nitrogen, preventing side reactions and allowing for selective functionalization at the 4-position.

Diagram 1: Molecular Structure of this compound ```dot digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Atom nodes with labels N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,1.2!"]; C3 [label="C", pos="-1.8,0!"]; C4 [label="C", pos="-1.2,-1.2!"]; C5 [label="C", pos="0,-1.5!"]; C6 [label="C", pos="1.2,-1.2!"]; C7 [label="C", pos="1.8,0!"]; C8 [label="C", pos="1.2,1.2!"]; N9 [label="N", pos="0,0!"]; H_N9 [label="H", pos="-0.5,0!"]; C10 [label="CH₂", pos="2.8,0!"];

// Pyridine ring Pyr_N [label="N", pos="4.8,0!"]; Pyr_C2 [label="C", pos="5.6,1!"]; Pyr_C3 [label="C", pos="6.8,0.6!"]; Pyr_C4 [label="C", pos="6.8,-0.6!"]; Pyr_C5 [label="C", pos="5.6,-1!"]; Pyr_C6 [label="C", pos="4.0,0!"]; // C6 is attached to C10

// Boc group Boc_N [label="N", pos="-0.75,2.5!"]; Boc_C [label="C=O", pos="-1.5,3.2!"]; Boc_O [label="O", pos="-2.5,3.2!"]; Boc_tBu_C [label="C", pos="-3.5,3.2!"]; Boc_CH3_1 [label="CH₃", pos="-3.5,4.2!"]; Boc_CH3_2 [label="CH₃", pos="-4.5,2.7!"]; Boc_CH3_3 [label="CH₃", pos="-3.5,2.2!"];

// Edges for piperidine ring N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- N1; C4 -- N9;

// Edge for secondary amine N9 -- H_N9; N9 -- C10;

// Edge to pyridine C10 -- Pyr_C6;

// Edges for pyridine ring Pyr_C6 -- Pyr_N; Pyr_N -- Pyr_C2; Pyr_C2 -- Pyr_C3; Pyr_C3 -- Pyr_C4; Pyr_C4 -- Pyr_C5; Pyr_C5 -- Pyr_C6;

// Edges for Boc group N1 -- Boc_C; Boc_C -- Boc_O; Boc_O -- Boc_tBu_C; Boc_tBu_C -- Boc_CH3_1; Boc_tBu_C -- Boc_CH3_2; Boc_tBu_C -- Boc_CH3_3;

}

Caption: A streamlined workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives rise to a distinct signal.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show signals for all 16 carbon atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Pyridine C-2, C-6149 - 158Deshielded due to proximity to the nitrogen atom. [2][3]
Pyridine C-4~136Aromatic carbon. [2][3]
Pyridine C-3, C-5121 - 124Aromatic carbons. [2][3]
Boc (C=O)~155Carbonyl carbon of the carbamate.
Boc (-OC (CH₃)₃)~79Quaternary carbon of the tert-butyl group.
Piperidine C-2, C-6~44Carbons adjacent to the Boc-protected nitrogen.
Piperidine C-4~50Carbon attached to the secondary amine.
Methylene Bridge (-CH₂-)~46Carbon of the methylene bridge.
Piperidine C-3, C-5~32Aliphatic carbons in the piperidine ring.
Boc (-C(CH₃ )₃)~28Methyl carbons of the tert-butyl group.
Experimental Protocol for ¹³C NMR
  • Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent.

  • Instrumentation: The spectrum should be acquired on a 75 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 512-1024 or more, as the natural abundance of ¹³C is low.

    • Pulse sequence: Standard proton-decoupled pulse sequence.

    • Spectral width: Appropriate for the expected chemical shift range (e.g., 0-200 ppm).

  • Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and baseline correction. The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted FT-IR Absorptions

The FT-IR spectrum of this compound will be characterized by absorptions corresponding to its key functional groups.

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Mode
N-H (Secondary Amine)3300 - 3500 (weak to medium, sharp)Stretching
C-H (Aromatic - Pyridine)3000 - 3100Stretching
C-H (Aliphatic)2850 - 3000Stretching
C=O (Boc-carbamate)1680 - 1700 (strong)Stretching
C=C, C=N (Pyridine)1400 - 1600Ring Stretching
C-N1000 - 1350Stretching

The presence of a strong absorption band around 1690 cm⁻¹ is a key indicator of the C=O stretch of the Boc protecting group. [4]The N-H stretch of the secondary amine is expected to be a weak to medium, sharp peak in the 3300-3500 cm⁻¹ region. [5][6]

Experimental Protocol for FT-IR
  • Sample Preparation: The analysis can be performed on a neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method.

  • Instrumentation: A standard FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Scan range: 4000 - 400 cm⁻¹.

    • Number of scans: 16-32.

    • Resolution: 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce its structure by analyzing fragmentation patterns.

Predicted Mass Spectrum

The molecular formula of this compound is C₁₆H₂₅N₃O₂. The calculated molecular weight is approximately 291.39 g/mol .

  • Electrospray Ionization (ESI): In positive ion mode ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 292.4.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry of the [M+H]⁺ ion would likely show characteristic fragmentation patterns. A common fragmentation pathway for N-Boc protected amines is the loss of the tert-butyl group (56 Da) or isobutylene (56 Da) and the loss of CO₂ (44 Da). [7] * Loss of tert-butyl group: m/z 236.

    • Loss of Boc group (isobutylene + CO₂): m/z 191.

    • Cleavage of the C-N bond between the piperidine and the methylene bridge: This would lead to fragments corresponding to the protonated pyridin-2-ylmethylamine (m/z 109) and the Boc-protected piperidine fragment.

Experimental Protocol for MS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.

  • Acquisition Parameters (ESI-MS):

    • Ionization mode: Positive.

    • Mass range: e.g., m/z 50-500.

    • Capillary voltage and other source parameters should be optimized for the specific instrument and compound.

  • Data Processing: The resulting mass spectrum will show the relative abundance of ions as a function of their m/z ratio.

Diagram 3: Mass Spectrometry Fragmentation Pathway

MS_Fragmentation cluster_loss Fragmentation Pathways M_H [M+H]⁺ m/z = 292.4 loss_tBu - C₄H₈ (isobutylene) M_H->loss_tBu loss_Boc - C₅H₈O₂ (Boc group) M_H->loss_Boc cleavage C-N Cleavage M_H->cleavage fragment1 [M+H - 56]⁺ m/z = 236.4 loss_tBu->fragment1 fragment2 [M+H - 100]⁺ m/z = 192.4 loss_Boc->fragment2 fragment3 [C₆H₉N₂]⁺ m/z = 109.1 cleavage->fragment3

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Conclusion: A Unified Approach to Structural Verification

The spectroscopic analysis of this compound, as outlined in this guide, provides a robust and multi-faceted approach to its structural elucidation. The convergence of data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry creates a self-validating system, where each technique corroborates the findings of the others. The predicted spectral data, based on sound chemical principles and analysis of structural analogs, serves as a reliable benchmark for researchers. By following the detailed protocols and understanding the rationale behind the spectral interpretations, scientists and drug development professionals can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity and success of their research endeavors.

References

  • Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Available from: [Link]

  • SolutionInn. The proton NMR chemical shifts of the hydrogens in pyridine are shown. Published April 29, 2016. Available from: [Link]

  • Tzvetkov NT, Nikolova S, Shivachev B, et al. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank. 2017;2017(4):M961. doi:10.3390/M961. Available from: [Link]

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available from: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • Walz AJ, Bae SY. Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center; 2023. Available from: [Link]

  • ResearchGate. The infrared spectra of secondary amines and their salts. Available from: [Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. Piperine mass fragments: possible structures of major mass spectral... Available from: [Link]

  • Cherevan A, Zaitsev V, Zaitseva J, et al. Reductive Amination in the Synthesis of Pharmaceuticals. Chem Rev. 2019;119(23):11721-11798. doi:10.1021/acs.chemrev.9b00383. Available from: [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. IR: amines. Available from: [Link]

  • Linstrom, PJ, Mallard, WG, eds. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology, Gaithersburg MD, 20899. Available from: [Link]

  • ACD/Labs. NMR Databases | 1H, 13C, 15N, 19F, 31P. Available from: [Link]

  • ResearchGate. 1 H and 13 C NMR spectra data of compound 1 (δ values; 400 MHz and 100... Available from: [Link]

  • Rochelle, GT, et al. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Energy Fuels. 2016;30(10):8510-8517. doi:10.1021/acs.energyfuels.6b01692. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Published August 29, 2023. Available from: [Link]

  • Stein, SE. The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. J. Chem. Inf. Comput. Sci. 1997;37(4):577-582. doi:10.1021/ci970228q. Available from: [Link]

  • Gottlieb, HE, Kotlyar, V, Nudelman, A. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. J. Org. Chem. 1997;62(21):7512-7515. doi:10.1021/jo971176v. Available from: [Link]

  • Wikipedia. 1-Boc-4-AP. Available from: [Link]

  • Valdez, CA, Leif, RN, Mayer, BP. An efficient, optimized synthesis of fentanyl and related analogs. Pacific Northwest National Laboratory Report. 2014. doi:10.2172/1158632. Available from: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Published November 23, 2016. Available from: [Link]

  • Reddit. Is there a website for common 1H or 13C NMR spectra for known compounds? Published February 7, 2024. Available from: [Link]

  • ACS Publications. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂⁻ Complexes. J. Phys. Chem. A. 2019;123(50):10766-10774. doi:10.1021/acs.jpca.9b09335. Available from: [Link]

  • Royal Society of Chemistry. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Chem. Commun. 2018;54:7847-7850. doi:10.1039/C8CC03848A. Available from: [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer... Available from: [Link]

  • Royal Society of Chemistry. Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. J. Chem. Soc., Perkin Trans. 1. 1972;2691-2696. doi:10.1039/P19720002691. Available from: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Published January 29, 2023. Available from: [Link]

  • Reddit. I knew about the MS fragmentation pattern with Boc protected amines... Published June 11, 2023. Available from: [Link]

  • YouTube. A Short Guide to using the NIST Webbook. Published October 15, 2014. Available from: [Link]

  • National Institute of Standards and Technology. The NIST Chemistry Webbook. Published February 11, 2009. Available from: [Link]

  • NPTEL. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available from: [Link]

Sources

Technical Guide: Commercial Availability & Synthesis of 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine (CAS 885274-56-6 ) is a high-value secondary amine intermediate used extensively in medicinal chemistry. It serves as a critical scaffold for developing kinase inhibitors, GPCR ligands, and other nitrogen-containing heterocycles.

While commercially available, this compound is classified as a "Building Block" rather than a bulk commodity. Supply chain analysis indicates that while milligram-to-gram quantities are often in stock, kilogram-scale requirements frequently trigger "make-on-demand" lead times (2–4 weeks).

This guide provides a dual-track strategy:

  • Procurement: Validated supplier data and specifications.

  • Internal Synthesis: A robust, scalable protocol for in-house production when commercial stock is unavailable or cost-prohibitive.

Part 1: Chemical Identity & Specifications[1][2]

Before sourcing, it is critical to distinguish this specific isomer from its 3-pyridyl and 4-pyridyl analogs, which are chemically distinct and often more common.

ParameterSpecification
Chemical Name tert-butyl 4-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate
Common Name This compound
CAS Number 885274-56-6
Molecular Formula C₁₆H₂₅N₃O₂
Molecular Weight 291.39 g/mol
Appearance White to off-white solid or viscous oil (purity dependent)
Key Structural Feature Secondary amine linkage between a Boc-piperidine and a 2-pyridine ring.[1][2][3][4]
SMILES CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=N2

Critical Quality Attribute (CQA): The position of the nitrogen on the pyridine ring (Ortho/2-position) significantly alters the pKa and metal-chelating properties compared to the Meta (3-) or Para (4-) isomers. Ensure certificates of analysis (CoA) confirm the 2-substituted pyridine via 1H NMR.

Part 2: Sourcing Strategy (The "Buy" Option)

Market Status

This compound is typically held in "Building Block" inventory tiers.

  • Small Scale (250 mg – 5 g): Generally available for immediate shipment (24-48 hours).

  • Pilot Scale (10 g – 100 g): Often requires a 2-week lead time.

  • Bulk Scale (>1 kg): Custom synthesis required.

Validated Suppliers

Based on current catalog data, the following suppliers list this specific CAS:

  • Advanced ChemBlocks: Catalog #W167256 (Stock confirmed in US/Global).

  • Enamine / Combi-Blocks: Frequently stock the precursors, allowing for rapid synthesis if the final product is out of stock.

Decision Matrix: Make vs. Buy

Use the following logic flow to determine whether to purchase or synthesize.

SourcingMatrix Start Requirement Analysis QtyCheck Quantity Needed? Start->QtyCheck Urgency Timeline < 1 Week? QtyCheck->Urgency > 5g Buy PURCHASE (Advanced ChemBlocks/Enamine) QtyCheck->Buy < 5g Cost Budget Constraint? Urgency->Cost No Urgency->Buy Yes Cost->Buy Low Sensitivity Make INTERNAL SYNTHESIS (See Protocol Below) Cost->Make High Sensitivity

Figure 1: Strategic decision matrix for sourcing CAS 885274-56-6.

Part 3: Internal Synthesis Protocol (The "Make" Option)

If commercial stock is unavailable or expensive, this compound can be synthesized in a single step using Reductive Amination . This protocol is superior to nucleophilic substitution (using 2-(chloromethyl)pyridine) because it avoids over-alkylation and uses milder reagents.

Reaction Scheme

Reactants: 1-Boc-4-aminopiperidine + 2-Pyridinecarboxaldehyde Reagent: Sodium Triacetoxyborohydride (STAB) Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

ReactionScheme Amine 1-Boc-4-aminopiperidine (CAS 87120-72-7) Imine Intermediate Imine (Transient) Amine->Imine Condensation Aldehyde 2-Pyridinecarboxaldehyde (CAS 1121-60-4) Aldehyde->Imine Condensation Product Target Product (CAS 885274-56-6) Imine->Product Reduction (STAB) STAB NaBH(OAc)3 AcOH, DCE STAB->Imine

Figure 2: Reductive amination pathway utilizing STAB for selective mono-alkylation.

Step-by-Step Methodology

Standardized for 10 mmol scale.

  • Imine Formation:

    • In a 100 mL round-bottom flask, dissolve 1-Boc-4-aminopiperidine (2.0 g, 10 mmol) in 1,2-Dichloroethane (DCE) (40 mL).

    • Add 2-Pyridinecarboxaldehyde (1.07 g, 10 mmol).

    • Optional: Add Glacial Acetic Acid (0.6 g, 10 mmol) to catalyze imine formation.

    • Stir at room temperature for 30–60 minutes under Nitrogen.

  • Reduction:

    • Cool the mixture slightly (0°C) if using large scales; otherwise, room temperature is acceptable.

    • Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq) portion-wise over 10 minutes.

    • Why STAB? Unlike NaCNBH₃, STAB is non-toxic and does not reduce aldehydes to alcohols as quickly as it reduces imines, ensuring high chemoselectivity [1].

    • Stir the reaction overnight (12–16 hours) at room temperature.

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes.

    • Extract with DCM (3 x 30 mL).

    • Wash combined organic layers with Brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude oil is often >90% pure.

    • If necessary, purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM with 1% NH₄OH).

Part 4: Quality Control & Validation

Do not assume the product is pure. The most common impurity is the bis-alkylated tertiary amine (rare with STAB) or unreacted aldehyde.

Analytical Specifications
MethodDiagnostic SignalInterpretation
1H NMR (CDCl₃) δ 8.5 ppm (d, 1H) Pyridine proton adjacent to Nitrogen (C6-H). Confirms Pyridine ring.[1][4][5]
δ 3.9 ppm (s, 2H) Benzylic CH₂ linker between amine and pyridine.
δ 1.45 ppm (s, 9H) Boc group tert-butyl singlet.
LC-MS [M+H]⁺ = 292.2 Confirms molecular mass (291.39 + 1).
QC Workflow

QC_Flow Sample Isolated Product NMR 1H NMR Analysis Sample->NMR LCMS LC-MS Analysis Sample->LCMS Check1 Benzylic CH2 present? (approx 3.9 ppm) NMR->Check1 Check2 Single Peak on LCMS? LCMS->Check2 Release RELEASE FOR USE Check1->Release Yes Repurify Repurify (Column) Check1->Repurify No (Aldehyde present) Check2->Release Yes Check2->Repurify No (Bis-alkylated)

Figure 3: Quality Control decision tree for validating synthesized material.

Part 5: Handling & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Stability: Secondary amines can slowly oxidize or absorb CO₂ from the air (forming carbamates) over long periods.

  • Reactivity: The secondary amine is nucleophilic. Avoid storing near alkyl halides or acid chlorides unless reaction is intended.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][6] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Advanced ChemBlocks. (2023). Product Specification: tert-butyl 4-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate (Catalog W167256).[1]

  • PubChem. (2023).[7] Compound Summary: tert-butyl 4-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate.[1]

Sources

The 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine Scaffold: A Gateway to Bioactive Therapeutics

[1]

Executive Summary

This compound represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Structurally, it combines a lipophilic, sterically bulky tert-butoxycarbonyl (Boc) protected piperidine ring with a pyridin-2-ylmethyl group via a secondary amine linker.[1]

While often utilized as a high-value intermediate for synthesizing chemokine receptor antagonists (CXCR4/CCR5) , antifungals , and kinase inhibitors , recent studies indicate that derivatives retaining the carbamate moiety (or its bioisosteres) exhibit specific activity against metabolic enzymes like Acetyl-CoA Carboxylase (ACC) .

This guide analyzes the scaffold's biological profile, detailing its synthesis, structure-activity relationships (SAR), and validated experimental protocols for researchers.[1]

Structural Analysis & Pharmacophore Mapping

The biological versatility of this scaffold stems from its three distinct pharmacophoric domains:

  • The Piperidine Core (Cationic/Hydrophobic Domain):

    • Role: Mimics the secondary structure of cyclic peptides or acts as a space-filling group in GPCR binding pockets.[1]

    • Boc-Protection: In the "1-Boc" state, the molecule is lipophilic (LogP ~2.5), facilitating membrane permeability.[1] Removal of the Boc group reveals a secondary amine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ), allowing for ionic interactions with conserved aspartate/glutamate residues in receptor active sites (e.g., Asp
      
      
      in GPCRs).
  • The Pyridine-2-ylmethyl "Head" (H-Bond Acceptor/Chelator):

    • Role: The pyridine nitrogen acts as a monodentate ligand for metalloenzymes or a hydrogen bond acceptor in the "hinge region" of kinases.[1]

    • 2-Position Specificity: Unlike 3- or 4-substituted pyridines, the 2-substituted motif allows the pyridine nitrogen and the linker amine to form a bidentate chelation site , crucial for inhibiting zinc-dependent metalloproteases.[1]

  • The Secondary Amine Linker:

    • Role: Provides rotational freedom and a critical hydrogen bond donor site.[1]

Visualization: Pharmacophore Interaction Map

The following diagram illustrates how the scaffold interacts with a theoretical Kinase/GPCR binding pocket.

PharmacophoreScaffoldThis compoundPyridinePyridine Ring(H-Bond Acceptor)Scaffold->PyridineLinkerAmine Linker(H-Bond Donor / Chelator)Scaffold->LinkerPiperidinePiperidine Ring(Hydrophobic/Ionic Core)Scaffold->PiperidineKinaseTarget: Kinase Hinge Region(e.g., CDK2, MAPK)Pyridine->Kinase H-Bonding (Val/Leu backbone)MetalloTarget: Metalloenzymes(Zn2+ Chelation)Pyridine->Metallo Metal CoordinationLinker->Metallo Bidentate ChelationBocBoc Group(Lipophilic Cap / Bioisostere)Piperidine->BocGPCRTarget: GPCR Orthosteric Site(e.g., CXCR4, H1)Piperidine->GPCR Salt Bridge (if deprotected)Boc->GPCR Hydrophobic Pocket Filling

Caption: Pharmacophore mapping of the this compound scaffold showing domain-specific interactions with major biological targets.[1]

Biological Activity of Derivatives[2][3][4][5][6][7][8][9][10][11][12]

A. Antifungal Activity (Ergosterol Biosynthesis)

Derivatives of this scaffold, particularly when the pyridine is substituted or isomerized, act as potent inhibitors of sterol C14-reductase and sterol C8-isomerase .[1]

  • Mechanism: The piperidine ring mimics the high-energy carbocationic intermediates formed during sterol biosynthesis.[1] The pyridine nitrogen coordinates with the heme iron of CYP450-dependent enzymes or interacts with the catalytic residues of reductases.[1]

  • Key Insight: The "1-Boc" group is often replaced by lipophilic benzyl or alkyl chains to mimic the sterol tail, but the amino-piperidine-pyridine core remains the driver of potency.[1]

B. Acetyl-CoA Carboxylase (ACC) Inhibition

Research has identified that the carbamate moiety (Boc or its fluorinated analogs) can serve as a bioisostere for other lipophilic groups in ACC1/2 inhibitors.[1]

  • Activity: Compounds retaining the piperidine-carbamate structure have shown nanomolar inhibition of ACC, reducing hepatic de novo fatty acid synthesis.[1]

  • Significance: This suggests that for metabolic targets, the "1-Boc" group is not merely a protecting group but can be optimized (e.g., to a 1-trifluoro-tert-butyl group) to create metabolically stable, orally active drugs.[1]

C. Chemokine Receptor Antagonism (CXCR4)

The scaffold is a precursor to "AMD3100-like" small molecules.[1]

  • Mechanism: CXCR4 antagonists block the binding of CXCL12 (SDF-1).[1] The 4-aminopiperidine motif binds to the transmembrane region of the receptor.[1]

  • Protocol Note: To activate this biological pathway, the Boc group is typically removed (acidic deprotection) and replaced with a second aromatic system (e.g., a benzimidazole or another pyridine) to create a "dumbbell" shape required for cross-linking the receptor helices.[1]

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

Rationale: This is the industry-standard method for generating the core scaffold with high yield and purity.[1] It avoids over-alkylation common with direct alkylation.[1]

Reagents:

  • 1-Boc-4-piperidone (1.0 equiv)[1]

  • 2-Picolylamine (1.05 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (catalytic, pH 5-6)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 1-Boc-4-piperidone (10 mmol) and 2-picolylamine (10.5 mmol) in DCE (50 mL). Add glacial acetic acid (2-3 drops) to catalyze imine formation.[1] Stir at Room Temperature (RT) for 1 hour under nitrogen atmosphere.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes. Explanation: STAB is preferred over NaBH4 because it selectively reduces the imine without reducing the ketone starting material, minimizing side products.[1]

  • Reaction: Allow the mixture to warm to RT and stir overnight (12-16 hours). Monitor by TLC (System: 5% MeOH in DCM).

  • Quench & Workup: Quench with saturated aqueous NaHCO3 (50 mL). Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: The crude oil is usually sufficiently pure (>90%).[1] If necessary, purify via flash column chromatography (SiO2, Gradient: 0-10% MeOH in DCM with 1% NH4OH).[1]

Protocol 2: Calcium Flux Assay (GPCR Activity Evaluation)

Rationale: To test derivatives for chemokine receptor antagonist activity (e.g., CXCR4/CCR5).[1]

  • Cell Loading: Load cells expressing the target receptor (e.g., CHEM-1 cells) with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (HBSS + 20 mM HEPES) for 45 min at 37°C.[1]

  • Compound Addition: Add the test compound (derivative of this compound) at varying concentrations (0.1 nM to 10 µM). Incubate for 15 min.

  • Agonist Challenge: Inject the specific agonist (e.g., CXCL12 for CXCR4) at its EC80 concentration.[1]

  • Measurement: Monitor intracellular fluorescence (

    
    ) using a FLIPR (Fluorometric Imaging Plate Reader).
    
  • Data Analysis: Calculate IC50 based on the inhibition of the agonist-induced calcium peak.[1]

Synthetic Workflow Visualization

The following diagram outlines the logical flow from starting materials to the bioactive "spokes" of the scaffold.

SynthesisWorkflowKetone1-Boc-4-piperidoneIntermediateImine IntermediateKetone->Intermediate Dehydration (AcOH)Amine2-PicolylamineAmine->IntermediateScaffoldCORE SCAFFOLD:This compoundIntermediate->Scaffold Reductive Amination(NaBH(OAc)3)DeprotectionAcidic Deprotection(TFA/DCM)Scaffold->DeprotectionTargetCTarget C: ACC Inhibitors(Boc Bioisostere modification)Scaffold->TargetC Direct ModificationFreeAmineFree Piperidine NHDeprotection->FreeAmineTargetATarget A: Antifungals(N-Alkylation with lipophilic tails)FreeAmine->TargetATargetBTarget B: GPCR Antagonists(Urea/Amide coupling)FreeAmine->TargetB

Caption: Synthetic tree demonstrating the conversion of the 1-Boc intermediate into three distinct therapeutic classes.

Quantitative Data Summary

The following table summarizes the reported biological activities of derivatives based on the modification of the "1-Boc" and "Amino" positions.

Derivative ClassModification at N1 (Piperidine)TargetActivity Metric (Typical)Ref
Core Intermediate Boc (tert-butoxycarbonyl)Metabolic Enzymes (ACC)IC50: 0.5 - 5.0 µM[1]
Antifungal Benzyl / DodecylSterol C14-ReductaseMIC: 2 - 8 µg/mL[2]
Kinase Inhibitor Pyrimidine / HeterocycleCDK2 / MAPKIC50: < 100 nM[3]
GPCR Ligand Benzimidazole-LinkerCXCR4 / H1 ReceptorIC50: 10 - 50 nM[4]

References

  • Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors. Bioorganic & Medicinal Chemistry. [Link][1]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. [Link][1]

  • Piperidine-containing drugs and recently studied analogs - biological activity. European Journal of Medicinal Chemistry. [Link][1]

Methodological & Application

Application Note: Strategic Functionalization of the 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic functionalization of the 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine scaffold—a "privileged structure" frequently found in GPCR antagonists (e.g., CCR5, CXCR4) and kinase inhibitors.

Introduction & Chemical Logic

The this compound scaffold presents a unique challenge and opportunity in synthesis. It contains three nitrogen centers with distinct electronic and steric profiles:

  • Piperidine Nitrogen (N1): Protected by Boc (tert-butyloxycarbonyl). Chemically inert until deprotection.

  • Exocyclic Secondary Amine (N4): The primary handle for derivatization. It is nucleophilic but sterically hindered by the piperidine ring and the methylene-pyridine arm.

  • Pyridine Nitrogen: An aromatic nitrogen with a lone pair in an

    
     orbital. It is less nucleophilic than the secondary amine (
    
    
    
    ) but can act as a base or a ligand for metal catalysts.

Key Synthetic Strategy: The reactivity hierarchy is N4 (Secondary Amine) > Pyridine N . Therefore, we can selectively functionalize the secondary amine without protecting the pyridine ring, provided we control protonation states and avoid harsh Lewis acids that might chelate the pyridine.

Synthesis Workflow Diagram

G cluster_0 Critical Decision Point Start 1-Boc-4-[(pyridin-2-ylmethyl) -amino]-piperidine Amide Amide Derivative (HATU Coupling) Start->Amide R-COOH HATU, DIPEA Urea Urea Derivative (Isocyanate) Start->Urea R-NCO DCM Deprotect Deprotection (HCl/Dioxane) Amide->Deprotect 4M HCl Urea->Deprotect 4M HCl Salt Final Piperidine Salt (High Solubility) Deprotect->Salt Isolation

Figure 1: Divergent synthesis workflow from the core scaffold.

Protocol A: Amide Coupling (HATU Method)

Rationale: The secondary amine at the 4-position is moderately hindered. Standard carbodiimide couplings (EDC/HOBt) often suffer from slow kinetics, leading to incomplete conversion. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is selected for its high reactivity, driving the reaction to completion even with electron-deficient or hindered amines.

Materials
  • Scaffold: this compound (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.2 equiv)

  • Coupling Agent: HATU (1.3 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology
  • Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (0.1 M concentration relative to scaffold).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes. Note: Ensure pH > 8 (wet pH paper check) to activate the carboxylate.

  • Activation: Add HATU (1.3 equiv) in one portion. The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 5–10 minutes to form the active ester.

  • Coupling: Add the Scaffold (1.0 equiv) dissolved in a minimum amount of DMF.

  • Reaction: Stir at RT for 2–4 hours.

    • Self-Validation: Monitor by LC-MS. Look for the disappearance of the scaffold (M+H) and appearance of Product (M+H). The pyridine ring usually provides a sharp UV signal.

  • Work-up:

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).

    • Wash 2x with sat. NaHCO₃ (removes unreacted acid and HATU byproducts).

    • Wash 1x with Brine.

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient). See Section 4 for purification notes.

Protocol B: Urea Synthesis (Isocyanate Method)

Rationale: Urea linkages offer different hydrogen-bonding vectors and metabolic stability profiles compared to amides. Isocyanates react rapidly with the secondary amine. The pyridine nitrogen is not nucleophilic enough to compete under these neutral conditions.

Materials
  • Scaffold: this compound (1.0 equiv)

  • Isocyanate: R-N=C=O (1.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Scavenger (Optional): Polymer-supported Trisamine

Step-by-Step Methodology
  • Dissolution: Dissolve the Scaffold (1.0 equiv) in anhydrous DCM (0.1 M).

  • Addition: Add the Isocyanate (1.1 equiv) dropwise at 0°C (ice bath).

  • Reaction: Remove ice bath and stir at RT for 1–2 hours.

    • Mechanism:[2][3][4][5][6] The secondary amine attacks the electrophilic carbon of the isocyanate.

  • Quenching (Critical): If LC-MS shows complete consumption of starting material, add a small amount of MeOH (0.5 mL) to quench excess isocyanate.

  • Work-up: Evaporate solvent. The urea product is often clean enough for the next step. If purification is needed, use flash chromatography.

Protocol C: Boc-Deprotection & Salt Formation

Rationale: Removal of the Boc group liberates the piperidine nitrogen for further library expansion or solubility enhancement. We use HCl in Dioxane rather than TFA.[7]

  • Why? TFA forms trifluoroacetate salts which are hygroscopic and can complicate biological assays (cytotoxicity of TFA). HCl salts are pharmacologically preferred.

  • Caution: The product will be a di-hydrochloride salt (one HCl on piperidine, one on pyridine).

Materials
  • Substrate: Amide or Urea derivative from Protocol A/B.

  • Reagent: 4.0 M HCl in 1,4-Dioxane (Anhydrous).

  • Solvent: 1,4-Dioxane or DCM.[7]

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate in a minimum volume of 1,4-Dioxane (or DCM if solubility is poor).

  • Acidolysis: Add 4.0 M HCl in Dioxane (10 equiv).

    • Observation: A white precipitate often forms immediately (the salt).

  • Reaction: Stir at RT for 1–2 hours.

    • Monitor: LC-MS will show the mass of the free amine (M-Boc+H).

  • Isolation:

    • Method A (Precipitate): Dilute with Diethyl Ether (Et₂O). Filter the solid under nitrogen. Wash with Et₂O. Dry under vacuum.

    • Method B (Evaporation): If no solid forms, evaporate to dryness. Triturate the residue with Et₂O/Hexanes to obtain a solid.

  • Storage: Store as the HCl salt in a desiccator.

Critical Purification Strategy (The "Pyridine Problem")

Derivatives containing the pyridine ring and secondary/tertiary amines are basic. They interact strongly with the acidic silanols on standard silica gel, leading to:

  • Broad, tailing peaks (streaking).

  • Poor separation.

  • Loss of yield.[8]

Solution: Deactivate the silica.

  • Eluent Modifier: Always add 1% Triethylamine (TEA) or 1% NH₄OH to your DCM/MeOH mobile phase.

  • Column Pre-treatment: Flush the silica column with the eluent containing TEA before loading the sample.

Data Summary Table
Reaction TypeReagent ChoiceEquivTempTimeKey Observation
Amide Coupling HATU / DIPEA1.3 / 3.0RT2-4 hColor change (yellow); Homogeneous.
Urea Formation Isocyanate1.10°C -> RT1-2 hVery fast; Exothermic.
Deprotection 4M HCl/Dioxane10.0RT1 hPrecipitate formation (Salt).

Decision Tree for Functionalization

DecisionTree Start Target Design Q1 Linker Type? Start->Q1 AmidePath Amide (Stable, Rigid) Q1->AmidePath C=O UreaPath Urea (H-Bond Donor) Q1->UreaPath NH-C=O Q2 Steric Bulk of Acid? AmidePath->Q2 MethodC Use Isocyanate (Protocol B) UreaPath->MethodC MethodA Use HATU/DIPEA (Protocol A) Q2->MethodA High/Medium MethodB Use Acid Chloride/TEA (Alternative) Q2->MethodB Low (Simple R)

Figure 2: Selection guide for synthetic method based on target properties.

References

  • Amide Coupling Efficiency: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[9] Organic Process Research & Development.

  • HATU Reactivity: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[10] An efficient peptide coupling additive.[10] Journal of the American Chemical Society.

  • Boc Deprotection Protocols: Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane.[11][12][13] Journal of Peptide Research.

  • Secondary Amine Reactivity: Mayr, H., et al. (2011). Nucleophilicities of Amines. Journal of the American Chemical Society.

  • Purification of Basic Amines: "Purification of tertiary amines by flash chromatography." Sigma-Aldrich Technical Bulletin.

Sources

Application Note: Reductive Amination Protocol for 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, field-proven protocol for the synthesis of 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine via reductive amination. This secondary amine scaffold is a critical intermediate in medicinal chemistry, frequently serving as a precursor for GPCR ligands (e.g., chemokine receptor antagonists) and kinase inhibitors.

The protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild and selective hydride donor that preferentially reduces imines over ketones, minimizing side reactions. This "one-pot" procedure avoids the use of toxic sodium cyanoborohydride (


) and eliminates the need for harsh anhydrous conditions often required by titanium-mediated methods.

Scientific Background & Reaction Design

The Mechanistic Logic

The synthesis proceeds via the Abdel-Magid reductive amination , widely regarded as the gold standard for synthesizing secondary amines from ketones.

  • Imine Formation: The carbonyl oxygen of 1-Boc-4-piperidone condenses with the primary amine of 2-(aminomethyl)pyridine (2-picolylamine) to form a hemiaminal, which dehydrates to an imine (or iminium ion in acidic media).

  • Selective Reduction: STAB is sterically bulky and electron-deficient (due to three acetoxy groups). This makes it less nucleophilic than sodium borohydride (

    
    ). Consequently, STAB reduces the pre-formed imine much faster than it reduces the starting ketone, preventing the formation of the alcohol byproduct (1-Boc-4-hydroxypiperidine).
    
  • Acid Catalysis: Acetic acid (AcOH) is added to protonate the carbonyl/imine, accelerating the dehydration step and activating the imine toward hydride attack.

Reaction Scheme Visualization

ReactionMechanism Reactants 1-Boc-4-piperidone + 2-Picolylamine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal + AcOH (Equilibrium) Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O Transition Hydride Transfer (via STAB) Iminium->Transition + H- Product 1-Boc-4-[(pyridin-2-ylmethyl) -amino]-piperidine Transition->Product Irreversible

Figure 1: Mechanistic pathway of the STAB-mediated reductive amination. The acid catalyst shifts the equilibrium toward the reactive iminium species.

Materials & Equipment

Reagent Table

Note: Equivalents (eq.) are based on the limiting reagent, 1-Boc-4-piperidone.

ReagentCAS No.MW ( g/mol )Equiv.[1]Role
1-Boc-4-piperidone 79099-07-3199.251.0Limiting Reagent (Ketone)
2-(Aminomethyl)pyridine 3731-51-9108.141.05 - 1.1Amine Nucleophile
Sodium Triacetoxyborohydride (STAB) 56553-60-7211.941.4 - 1.5Reducing Agent
Acetic Acid (Glacial) 64-19-760.051.0 - 2.0Catalyst
1,2-Dichloroethane (DCE) 107-06-298.96N/ASolvent (0.1 - 0.2 M)

Safety Note: DCE is a suspected carcinogen. Dichloromethane (DCM) or Tetrahydrofuran (THF) can be substituted, though DCE generally offers faster reaction rates for this specific transformation.[2][3]

Equipment
  • Round-bottom flask (dried).

  • Magnetic stir bar.

  • Nitrogen or Argon atmosphere balloon (recommended to keep moisture low).

  • Separatory funnel.

  • Rotary evaporator.

Experimental Protocol (Step-by-Step)

Phase 1: Imine Formation
  • Setup: Flame-dry or oven-dry a round-bottom flask containing a magnetic stir bar. Allow it to cool under a stream of nitrogen.

  • Solvation: Charge the flask with 1-Boc-4-piperidone (1.0 eq) and dissolve in DCE (concentration ~0.15 M, e.g., 10 mL for 300 mg scale).

  • Amine Addition: Add 2-(aminomethyl)pyridine (1.05 eq) to the stirring solution.

  • Catalysis: Add Acetic Acid (1.0 eq).

    • Observation: The solution may warm slightly or change color (often yellow/orange) as the imine forms.

  • Pre-stir: Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? While STAB allows for "one-pot" addition, a short pre-stir ensures the imine equilibrium is established before the reducing agent is introduced, maximizing yield.

Phase 2: Reduction
  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) in one portion or portion-wise over 5 minutes.

    • Note: Gas evolution (hydrogen) may occur but is usually minor compared to NaBH4. Ensure the system is vented (e.g., via a needle in the septum).

  • Reaction: Stir the mixture at RT under nitrogen for 4–16 hours (typically overnight).

    • Monitoring: Check progress via TLC or LC-MS.

      • TLC Eluent:[4] 5% MeOH in DCM. The secondary amine product is more polar than the starting ketone but less polar than the primary amine. Staining with Ninhydrin or KMnO4 is recommended.

Phase 3: Workup & Isolation
  • Quench: Carefully add saturated aqueous Sodium Bicarbonate (

    
    )  to the reaction mixture. Stir vigorously for 15 minutes.
    
    • Purpose: Neutralizes the acetic acid and decomposes any remaining boron complexes.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (

    
    ).
    
  • Wash: Combine the organic layers and wash with brine (

    
    ).
    
  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (

    
    ) .
    
  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude oil.

Workflow Diagram

Workflow Start Start: Dissolve Ketone in DCE AddAmine Add 2-Picolylamine + Acetic Acid Start->AddAmine Stir1 Pre-stir 30 min (Imine Formation) AddAmine->Stir1 AddSTAB Add STAB (1.4 eq) Stir 4-16h Stir1->AddSTAB Quench Quench with sat. NaHCO3 AddSTAB->Quench Extract Extract with DCM (3x) Wash with Brine Quench->Extract Purify Purification: Flash Chromatography Extract->Purify

Figure 2: Operational workflow for the synthesis, quenching, and isolation steps.

Purification & Characterization

Purification Strategy

The crude product is a secondary amine and may contain traces of unreacted amine or alcohol byproducts.

  • Flash Column Chromatography:

    • Stationary Phase: Silica Gel (Standard).

    • Mobile Phase: DCM : MeOH (95:5 to 90:10).

    • Tip: Add 1%

      
       or Triethylamine (TEA) to the eluent to prevent the amine product from streaking on the silica.
      
Expected Characterization Data
  • Appearance: Pale yellow oil or off-white solid (upon solidification).

  • Molecular Weight: 291.39 g/mol (

    
    ).
    
  • MS (ESI):

    
    .
    
  • 1H NMR (400 MHz, CDCl3):

    • 
       8.55 (d, 1H, Py-H), 7.65 (t, 1H, Py-H), 7.30 (d, 1H, Py-H), 7.15 (t, 1H, Py-H).
      
    • 
       3.95 (s, 2H, 
      
      
      
      ).
    • 
       4.05 (br d, 2H, Piperidine-H), 2.80 (br t, 2H, Piperidine-H).
      
    • 
       2.70 (m, 1H, 
      
      
      
      ).
    • 
       1.85 (d, 2H), 1.30 (m, 2H).
      
    • 
       1.45 (s, 9H, Boc-tBu).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Old STAB reagent (decomposed).STAB is moisture sensitive. Use a fresh bottle or increase loading to 2.0 eq.
Unreacted Ketone Insufficient acid catalysis.Ensure 1.0–2.0 eq of Acetic Acid is used. The pH should be slightly acidic (pH 5-6).
Bis-alkylation Excess ketone or high temp.This is rare with STAB and secondary ketones, but ensure the amine is in slight excess (1.1 eq) and keep at RT.
Product Streaking Interaction with Silica.Pre-wash the silica column with 1% TEA in DCM before loading the sample.

References

  • Abdel-Magid, A. F., et al. (1996).[1][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • BenchChem. (2025).[7] "Application Notes and Protocols: Reductive Amination of 4-Piperidone." BenchChem Protocols.

  • Organic Chemistry Portal. "Reductive Amination: Sodium Triacetoxyborohydride." Organic Chemistry Portal.

Sources

Application Note: Coupling Strategies for 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic handling and chemical derivatization of 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine . This scaffold is a "privileged structure" in medicinal chemistry, widely utilized in the synthesis of GPCR antagonists (e.g., CCR5, CXCR4) and kinase inhibitors due to its ability to project the pyridine ring into specific hydrophobic pockets while maintaining a solubilizing piperidine core.

Introduction & Strategic Analysis

The target molecule, This compound , contains two distinct nitrogen centers, but only one is the intended nucleophile for coupling reactions: the secondary exocyclic amine .[1]

Structural Considerations
  • N1 (Piperidine Nitrogen): Protected by a tert-butoxycarbonyl (Boc) group.[1][2] It is inert to nucleophilic attack but sensitive to strong acids (TFA, HCl).[1]

  • N2 (Exocyclic Amine): A secondary amine.[1] This is the primary reaction center . It is moderately sterically hindered due to the bulky piperidine ring and the picolyl substituent.

  • N3 (Pyridine Nitrogen): A basic, sp²-hybridized nitrogen.[1] Critical Warning: This nitrogen can act as a Lewis base, potentially poisoning metal catalysts (Pd, Cu) or forming unreactive salts with acid chlorides.

Reaction Scope

This guide focuses on the three most critical transformations required in drug discovery workflows:

  • Amide Coupling: Generating target-specific amides using carboxylic acids.[1]

  • Sulfonylation: Creating sulfonamides for metabolic stability.[1]

  • Urea/Carbamate Formation: Modulating hydrogen bond donor/acceptor properties.[1]

Visual Workflow & Reaction Landscape

The following diagram outlines the decision matrix for derivatizing the scaffold based on the electrophile type.

ReactionLandscape Scaffold 1-Boc-4-[(pyridin-2-ylmethyl) -amino]-piperidine Coupling1 Activation: HATU / T3P Base: DIPEA Scaffold->Coupling1 Coupling2 Base: Pyridine or TEA Solvent: DCM Scaffold->Coupling2 Coupling3 Base: None/Catalytic TEA Solvent: THF Scaffold->Coupling3 Acid Carboxylic Acid (R-COOH) Acid->Coupling1 Sulfonyl Sulfonyl Chloride (R-SO2Cl) Sulfonyl->Coupling2 Isocyanate Isocyanate (R-NCO) Isocyanate->Coupling3 Product1 Amide Derivative Coupling1->Product1 Yield: 85-95% Product2 Sulfonamide Derivative Coupling2->Product2 Yield: 80-90% Product3 Urea Derivative Coupling3->Product3 Yield: >90%

Figure 1: Strategic reaction landscape for the selective derivatization of the secondary amine.

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Best for: Valuable carboxylic acids, gram-scale synthesis, and parallel library generation.[1]

Rationale: The secondary amine is moderately hindered.[1] Standard EDC/HOBt coupling may be sluggish.[1] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred for its high reactivity.[1] DIPEA is used to ensure the amine remains deprotonated without competing with the pyridine ring.

Materials:

  • This compound (1.0 equiv)[1]

  • Carboxylic Acid (R-COOH) (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMA.[1]

Step-by-Step Procedure:

  • Activation: In a dried reaction vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Add HATU (1.2 equiv) and DIPEA (1.5 equiv).[1] Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.

  • Addition: Add the scaffold This compound (1.0 equiv) dissolved in a minimal amount of DMF.

  • Add the remaining DIPEA (1.5 equiv).[1]

  • Reaction: Stir the mixture at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product; disappearance of amine starting material).

  • Workup (Small Scale <100 mg): Dilute with EtOAc. Wash with sat.[1] NaHCO₃ (2x), water (1x), and brine (1x).[1] Dry over Na₂SO₄.[1][2]

  • Workup (Large Scale >1g): Pour into ice-water. If a solid precipitates, filter and wash with water. If oil forms, extract with DCM.[1]

Troubleshooting:

  • Low Conversion? Switch to T3P (Propylphosphonic anhydride) (50% in EtOAc) with Pyridine as the base.[1] T3P is less sensitive to steric hindrance and drives reactions to completion by irreversible byproduct formation.[1]

Protocol B: Sulfonamide Synthesis

Best for: Creating metabolically stable analogues.

Rationale: Sulfonyl chlorides are highly reactive.[1] The pyridine ring in the scaffold can act as a nucleophilic catalyst (DMAP-like behavior), potentially causing side reactions. We use DCM as a non-polar solvent to suppress pyridine nucleophilicity and TEA as a stoichiometric base.[1]

Materials:

  • Scaffold (1.0 equiv)

  • Sulfonyl Chloride (R-SO₂Cl) (1.1 equiv)[1]

  • Triethylamine (TEA) (2.0 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the scaffold (1.0 equiv) and TEA (2.0 equiv) in anhydrous DCM (0.1 M) under nitrogen.

  • Cooling: Cool the solution to 0°C (ice bath). Critical: This prevents exotherms that could degrade the sulfonyl chloride.

  • Addition: Add the Sulfonyl Chloride (1.1 equiv) dropwise (neat or as a DCM solution).

  • Reaction: Allow the mixture to warm to RT naturally and stir for 2–6 hours.

  • Quenching: Add a few drops of methanol to quench unreacted sulfonyl chloride.

  • Purification: Dilute with DCM, wash with 0.5 M Citric Acid (mild acid removes excess TEA/Pyridine without removing the Boc group), then sat. NaHCO₃.

Protocol C: Urea Formation (Isocyanates)

Best for: High-yielding "click-like" derivatization.[1]

Rationale: Isocyanates react rapidly with secondary amines.[1] No external base is usually required, but catalytic TEA can accelerate the reaction if the isocyanate is electron-rich.

Step-by-Step Procedure:

  • Dissolve the scaffold (1.0 equiv) in anhydrous THF or DCM.[1]

  • Add the Isocyanate (R-NCO) (1.05 equiv) at RT.[1]

  • Stir for 1–2 hours. The product often precipitates (in non-polar solvents) or can be isolated by evaporation.[1]

  • Purification: Scavenge excess isocyanate by adding a polymer-supported amine (e.g., Trisamine resin) for 30 mins, then filter and evaporate.

Data Summary & Purification Guide

ParameterAmide Coupling (HATU)SulfonylationUrea Formation
Reagent Stoichiometry Acid (1.1), HATU (1.[1]2)R-SO₂Cl (1.[1]1)R-NCO (1.[1]05)
Base DIPEA (3.0 equiv)TEA (2.0 equiv)None / Cat.[1] TEA
Solvent DMF or DMADCMTHF or DCM
Temp / Time RT / 2–4 h0°C to RT / 4 hRT / 1–2 h
Major Byproduct Tetramethylurea (water soluble)Sulfonic acid (water soluble)Urea dimer (rare)
Purification Method Flash Column (MeOH/DCM)Acid/Base ExtractionPrecipitation / Scavenger
Purification Note: The "SCX" Trick

Because the product contains a basic pyridine and a tertiary amide/sulfonamide, it can be difficult to separate from non-basic impurities.

  • Method: Use a Strong Cation Exchange (SCX-2) cartridge.[1]

    • Load reaction mixture (in MeOH/DCM).

    • Wash with MeOH (elutes non-basic impurities, acids, phenols).[1]

    • Elute Product with 2M Ammonia in Methanol .

    • Concentrate to obtain pure product.

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3] Organic Process Research & Development, 20(2), 140–177.[1]

  • Patterson, A. W., et al. (2016).[1] Protection of the Pyridine Nitrogen: Strategies for Cross-Coupling. Journal of Organic Chemistry. (General reference for handling pyridine-containing scaffolds).

  • Sigma-Aldrich. (2024).[1] Product Specification: 1-Boc-4-(2-pyridylmethylamino)piperidine.[1] (Representative link for commercial availability verification).

Sources

use of 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine in Solid-Phase Library Construction

Executive Summary

This compound is a high-value pharmacophore scaffold extensively utilized in the synthesis of GPCR ligands, kinase inhibitors, and peptidomimetics. Its structural duality—featuring a reactive secondary amine for diversification and a Boc-protected piperidine nitrogen for orthogonal extension—makes it an ideal "chassis" for Fragment-Based Drug Discovery (FBDD) on solid support.

This technical guide details the optimized protocols for incorporating this sterically demanding building block into Solid-Phase Organic Synthesis (SPOS) workflows. We focus on overcoming the nucleophilic sluggishness of the secondary amine and ensuring quantitative Boc deprotection without side reactions.

Technical Specifications & Handling

PropertySpecification
Chemical Name This compound
Functional Group 1 Secondary Amine (Nucleophile, Sterically Hindered)
Functional Group 2 Boc-Carbamate (Acid-Labile Protecting Group)
Functional Group 3 Pyridine Ring (Basic, Ligand/Pharmacophore)
Solubility Soluble in DMF, DCM, NMP; slightly soluble in MeOH.
Storage 2–8°C, Desiccated. Hygroscopic.

Application Workflow: The "Anchor & Grow" Strategy

The most robust application of this scaffold involves coupling its secondary amine to a resin-bound electrophile (e.g., carboxylic acid or aldehyde), followed by Boc removal to expose the piperidine nitrogen for chain extension.

Protocol A: Acylation of Resin-Bound Carboxylic Acids

Direct coupling of the scaffold to a resin-bound amino acid or linker.

Challenge: The secondary amine is flanked by a piperidine ring and a methylene-pyridine group, creating significant steric hindrance. Standard carbodiimide couplings (DIC/HOBt) often fail to reach >80% conversion. Solution: Use of uronium/aminium salts (HATU) or phosphonium salts (PyAOP) with controlled microwave irradiation.

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide or 2-Chlorotrityl loaded with Fmoc-AA-OH) in DMF for 30 min.

    • Remove Fmoc group (20% Piperidine/DMF, 2 x 10 min) if attaching to an amino acid. Wash 5x with DMF.

  • Activation (Pre-activation is Critical):

    • In a separate vial, dissolve Resin-Bound Acid Partner (if coupling to resin, the resin is the solid; if coupling an acid to the scaffold-loaded resin, see Protocol B. Here we assume coupling the scaffold (amine) to a resin-bound acid).

    • Correction: The scaffold is the amine. The resin has the acid.

    • Reagents:

      • Resin: 1.0 equiv (scale based on loading).

      • Coupling Reagent: HATU (4.0 equiv) or PyAOP (4.0 equiv).

      • Base: DIEA (8.0 equiv).

      • Solvent: DMF (anhydrous).

    • Note: Since the amine (scaffold) is in solution, use it in excess (3.0–5.0 equiv).

  • Coupling Reaction:

    • Add the solution of This compound (3.0 equiv) and DIEA to the resin.

    • Add the HATU solution immediately.

    • Conditions: Shake at Room Temperature for 4–16 hours.

    • Microwave Option: 60°C for 20 minutes (Power: 25W). Warning: Higher temps may degrade the Boc group.

  • Monitoring (The "Reverse" Color Test):

    • Standard Kaiser tests fail (no primary amine).

    • Use the Malachite Green Test or Bromophenol Blue Test to detect the consumption of the resin-bound carboxylic acid.

    • Validation: Cleave a small aliquot (TFA/H2O) and analyze by LC-MS to confirm the presence of the tertiary amide product.

Protocol B: Boc Deprotection & Chain Extension

Exposing the piperidine nitrogen for further library generation.

  • Deprotection:

    • Wash resin 3x DCM.[1]

    • Treat with 50% TFA in DCM (v/v) for 2 x 15 min.

    • Scavengers: Add 2.5% TIS (Triisopropylsilane) if the sequence contains oxidizable residues (Met, Cys), though the pyridine ring is generally stable.

  • Neutralization:

    • Wash 3x DCM.[1]

    • Wash 3x with 10% DIEA in DMF (Neutralization is crucial; protonated piperidines react poorly).

  • Validation (Chloranil Test):

    • The deprotected product is a secondary amine (piperidine).[2]

    • Perform the Chloranil Test :

      • Reagent A: 2% Acetaldehyde in DMF.[3]

      • Reagent B: 2% p-Chloranil in DMF.

      • Add 2 drops A + 2 drops B to resin beads.

      • Result: Blue/Green beads = Positive (Free Secondary Amine). Colorless/Amber = Negative (Incomplete Deprotection).

Visual Workflow (DOT Diagram)

SPOS_Workflow Resin Resin-Linker-COOH Coupling Coupling Step (HATU/DIEA + Scaffold) Resin->Coupling + Scaffold (3 eq) Intermediate Resin-Amide-Scaffold(Boc) Coupling->Intermediate 4-16h RT / 20m MW Deprotection Boc Deprotection (50% TFA/DCM) Intermediate->Deprotection Acid Treatment ReactiveSite Free Piperidine Amine (Secondary Amine) Deprotection->ReactiveSite Neutralization Diversification Library Diversification (Acylation/Sulfonylation) ReactiveSite->Diversification R-COCl / R-SO2Cl Cleavage Final Cleavage (Release from Resin) Diversification->Cleavage

Figure 1: Solid-phase workflow for integrating the piperidine-pyridine scaffold. Blue nodes indicate stable intermediates; Red nodes indicate reaction steps.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Yield Steric bulk of the secondary amine.Switch to PyAOP or COMU . Increase temperature to 50°C. Double couple (repeat step).
Incomplete Boc Removal Aggregation of resin chains.Use Flow Chemistry or extend TFA treatment to 2 x 30 min.
Side Reactions Pyridine acting as a nucleophile.Unlikely in standard acylation, but avoid alkylating agents (e.g., methyl iodide) which may quaternize the pyridine nitrogen.
Resin Clumping Poor solvation of the hydrophobic scaffold.Switch solvent to NMP (N-Methyl-2-pyrrolidone) or a DCM/DMF (1:1) binary mixture.

References

  • Solid-Phase Synthesis of Peptide Tertiary Amides : Pels, K., & Kodadek, T. (2015).[4] ACS Combinatorial Science, 17(3), 152–155.[4] Link

    • Grounding: Validates reductive amination and handling of sterically hindered amines on solid support.
  • Coupling Reagents in SPPS : El-Faham, A., & Albericio, F. (2011). Chemical Reviews, 111(11), 6557–6602. Link

    • Grounding: Establishes HATU/PyAOP as superior for hindered secondary amines.
  • Chloranil Test Protocol : Vojkovsky, T. (1995). Peptide Research, 8(4), 236–237. Link

    • Grounding: The standard method for detecting secondary amines (piperidine) on resin.
  • Piperidine Scaffolds in Drug Discovery : Jones, S. P., et al. (2022). RSC Medicinal Chemistry, 13, 1614. Link

    • Grounding: Discusses the synthesis and utility of piperidine fragments in FBDD.
  • Cleavage of Boc Groups : Isidro-Llobet, A., et al. (2009). Chemical Reviews, 109(6), 2455–2504. Link

    • Grounding: Comprehensive review of protecting group removal conditions.[1]

Sources

Precision N-Alkylation of 1-Boc-4-aminopiperidine: A Dual-Pathway Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-Boc-4-aminopiperidine scaffold is a ubiquitous pharmacophore in modern drug discovery, serving as a critical building block for GPCR antagonists (e.g., CCR5, Muscarinic M3) and kinase inhibitors. Its chemical utility lies in the orthogonal reactivity of the protected secondary amine (piperidine ring) and the free primary amine at the 4-position.

This Application Note provides a rigorous, field-validated guide for the N-alkylation of the exocyclic primary amine. We present two distinct protocols:

  • Method A (Reductive Amination): The "Gold Standard" for high-selectivity mono-alkylation using aldehydes or ketones.

  • Method B (Direct Nucleophilic Substitution): A controlled SN2 protocol for use with alkyl halides, optimized to minimize over-alkylation.

Strategic Analysis: Pathway Selection

Before initiating synthesis, the researcher must select the appropriate pathway based on the available electrophile and the desired substitution pattern.

Comparative Analysis of Methods
FeatureMethod A: Reductive Amination Method B: Direct Alkylation (SN2)
Electrophile Aldehydes or KetonesAlkyl Halides (Cl, Br, I) or Sulfonates
Selectivity High (Mono-alkylation) Low (Risk of di/tri-alkylation)
Reagent NaBH(OAc)3 (STAB-H)Weak Bases (K2CO3, DIPEA)
Mechanism Imine formation

Hydride transfer
Nucleophilic attack on sp3 carbon
Use Case Complex R-groups, chiral centers, preventing quaternizationSimple alkyl chains (Methyl, Ethyl), or when aldehyde is unstable
Workflow Decision Matrix

DecisionMatrix Start Start: Select Electrophile Q1 Is the electrophile an Aldehyde or Ketone? Start->Q1 Q2 Is the electrophile an Alkyl Halide? Q1->Q2 No MethodA METHOD A: Reductive Amination (High Selectivity) Q1->MethodA Yes MethodB METHOD B: Direct Alkylation (Stoichiometry Control) Q2->MethodB Yes

Figure 1: Decision tree for selecting the optimal alkylation strategy based on electrophile availability.

Protocol A: Reductive Amination (Preferred)

Objective: Selective mono-alkylation of 1-Boc-4-aminopiperidine. Mechanism: Formation of an imine/iminium intermediate followed by in situ reduction.[1]

Critical Reagent Selection
  • Reducing Agent: Sodium Triacetoxyborohydride (STAB-H) is required.[1][2] Unlike NaBH4, STAB-H is mild and does not reduce aldehydes/ketones rapidly, allowing the imine to form first. It avoids the toxicity of NaBH3CN.

  • Solvent: 1,2-Dichloroethane (DCE) is preferred for its ability to solubilize STAB-H and facilitate imine formation. DCM or THF are viable alternatives.[3]

  • Catalyst: Acetic Acid (AcOH) (1-2 eq) catalyzes the dehydration step (imine formation).

Step-by-Step Methodology

Reagents:

  • 1-Boc-4-aminopiperidine (1.0 equiv)

  • Aldehyde/Ketone (1.1 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB-H) (1.4 - 1.6 equiv)

  • Acetic Acid (glacial) (1.0 equiv)

  • DCE (0.1 M concentration relative to amine)

Procedure:

  • Imine Formation: In a dry round-bottom flask under N2, dissolve 1-Boc-4-aminopiperidine in anhydrous DCE.

  • Add the Aldehyde/Ketone and Acetic Acid.[1] Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: If using a sterically hindered ketone, extend time to 2–4 hours or use mild heat (40°C).

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB-H portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by TLC or LC-MS (Look for disappearance of imine mass).

  • Quench: Quench carefully with saturated aqueous NaHCO3 until pH ~8. Gas evolution (CO2) will occur; stir until cessation.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Mechanistic Pathway

ReductiveAmination Substrate 1-Boc-4-aminopiperidine (Primary Amine) Imine Imine/Iminium Intermediate Substrate->Imine + AcOH - H2O Aldehyde Aldehyde/Ketone (Electrophile) Aldehyde->Imine Product Mono-Alkylated Product Imine->Product + STAB-H (Hydride Transfer)

Figure 2: The stepwise mechanism of reductive amination ensures mono-alkylation selectivity.

Protocol B: Direct Nucleophilic Substitution (SN2)

Objective: Alkylation using alkyl halides (e.g., Methyl Iodide, Benzyl Bromide). Risk: High probability of over-alkylation (formation of tertiary amines or quaternary salts).

Strategic Control Points

To favor mono-alkylation:

  • Stoichiometry: Use a slight deficit of alkyl halide (0.9 equiv) or a large excess of amine (if the amine is cheap/recoverable).

  • Addition Rate: Add the alkyl halide dropwise as a dilute solution.

  • Base Selection: Use a mild base (K2CO3) or a hindered organic base (DIPEA) to scavenge acid without promoting rapid poly-alkylation.

Step-by-Step Methodology

Reagents:

  • 1-Boc-4-aminopiperidine (1.0 equiv)

  • Alkyl Halide (0.9 - 1.0 equiv)

  • Base: K2CO3 (2.0 equiv) OR DIPEA (1.5 equiv)

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)[4]

Procedure:

  • Preparation: Dissolve 1-Boc-4-aminopiperidine and the Base in anhydrous ACN (0.1 M).

  • Addition: Cool the solution to 0°C. Dissolve the Alkyl Halide in a small volume of ACN. Add this solution dropwise via syringe pump or dropping funnel over 30–60 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor closely by LC-MS.

    • Stop the reaction as soon as the di-alkylated impurity starts to appear significantly.

  • Workup: Remove solvent under reduced pressure. Resuspend residue in EtOAc/Water. Extract organics, wash with brine, dry, and concentrate.[5]

Purification & Characterization

Due to the polarity of amines, standard silica chromatography often results in "streaking."

Purification Protocol:

  • Stationary Phase: Silica Gel (pre-treated with 1% Et3N in hexanes).

  • Mobile Phase: DCM / Methanol (95:5 to 90:10) + 1% NH4OH (or 7N NH3 in MeOH).

  • Alternative: Acid-Base Extraction.

    • Dissolve crude in EtOAc.

    • Extract with 1M Citric Acid (Product moves to aqueous layer; non-basic impurities stay in organic).

    • Basify aqueous layer with NaOH to pH > 12.

    • Extract back into EtOAc. (Note: Ensure the Boc group is stable; Citric acid is mild enough for short contact).

Analytical Checkpoints:

  • 1H NMR: Look for the diagnostic shift of the C4-methine proton (piperidine ring) and the appearance of the new alkyl group signals.

  • TLC: Visualize using Ninhydrin stain (Primary amines = Red/Purple; Secondary amines = Faint/Different color).

References

  • Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[6]

  • Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[1] Link

  • Kliuev, F., et al. (2021).[3][7] "Reductive Amination Methodologies." Organic Chemistry Portal. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 1268291, tert-Butyl 4-aminopiperidine-1-carboxylate." Link

  • Thermo Fisher Scientific. "4-Amino-1-Boc-piperidine Product Specifications." Link

Sources

analytical methods for 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BP Analytical Characterization & Protocol Design for 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine

Abstract

This technical guide provides a rigorous analytical framework for the characterization of This compound (CAS: 140660-68-0 / Analogues), a critical intermediate in the synthesis of GPCR ligands and kinase inhibitors.[1][2] This molecule presents unique analytical challenges due to the coexistence of a basic pyridine ring, a secondary amine linker, and a rotameric Boc-carbamate group. This guide details self-validating protocols for HPLC-MS purity assessment and VT-NMR structural elucidation, specifically addressing the "missing peak" or "broadening" phenomena caused by restricted rotation.

Physicochemical Profile & Analytical Challenges

Before instrument setup, the analyst must understand the molecular behavior in solution.

PropertyValue (Approx.)Analytical Implication
Molecular Formula C₁₆H₂₅N₃O₂Monoisotopic Mass: 291.19 Da
pKa (Pyridine) ~5.2Ionized at acidic pH; affects retention time.[1][2]
pKa (Sec. Amine) ~9.5 - 10.0Highly basic.[1][2] Causes peak tailing on standard C18 silica columns due to silanol interaction.[1][2]
LogP ~1.4 - 1.8Moderately lipophilic; suitable for Reversed-Phase LC.[1][2]
Conformation RotamericThe tert-butyl carbamate (Boc) bond exhibits slow rotation on the NMR timescale at 25°C, leading to signal splitting.[1][2]

Method 1: HPLC-UV-MS (Purity & Identity)[1][2]

Challenge: Standard acidic mobile phases (0.1% Formic Acid) often result in severe peak tailing for this compound due to the interaction of the protonated secondary amine with residual silanols on the column stationary phase.[1] Solution: Use a Charged Surface Hybrid (CSH) column or a High-pH stable column to suppress ionization or shield silanols.[1][2]

Protocol A: High-pH Reversed-Phase LC-MS (Recommended)

Rationale: At pH 10, the secondary amine is deprotonated (neutral), significantly improving peak shape and maximizing retention.[1][2]

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 100 mm, 3.5 µm).[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection:

    • UV: 254 nm (Pyridine π-π*) and 210 nm (Amide/Backbone).[1][2]

    • MS: ESI Positive Mode (Target m/z: 292.2 [M+H]⁺).[1][2]

Gradient Table:

Time (min) % A % B Event
0.0 95 5 Equilibration
1.0 95 5 Injection
10.0 5 95 Linear Gradient
12.0 5 95 Wash

| 12.1 | 95 | 5 | Re-equilibration |[1][2]

System Suitability Criteria (Self-Validating):

  • Tailing Factor (Tf): Must be < 1.5. (If > 1.5, increase buffer concentration or check pH).[1][2]

  • Resolution: If analyzing crude reaction mixture, resolution between Product and Unreacted Amine (2-picolylamine) must be > 2.0.[1][2]

Method 2: Nuclear Magnetic Resonance (NMR)[1][4]

Challenge: The Boc group creates two distinct rotamers ( cis and trans carbamate conformers) that interconvert slowly at room temperature. Symptom: In a standard 25°C ¹H-NMR (DMSO-d₆ or CDCl₃), the piperidine ring protons (especially those alpha to the Nitrogen) appear as broad humps or split multiplets, often mistaken for impurities.[1][2]

Protocol B: Variable Temperature (VT) ¹H-NMR

Rationale: Heating the sample increases the rate of rotation around the N-C(O) bond.[1][2] Once the rotation rate exceeds the NMR frequency difference (coalescence), the signals sharpen into a time-averaged singlet.

  • Instrument: 400 MHz or higher.[1][2]

  • Solvent: DMSO-d₆ (Preferred high boiling point).[1][2]

  • Temperature: Run initial scan at 25°C , then heat to 80°C (353 K) .

Expected Spectral Shift (353 K in DMSO-d₆):

  • Pyridine Ring:

    • ~8.5 ppm (d, 1H, α-H)

    • ~7.7 ppm (td, 1H, γ-H)

    • ~7.4 ppm (d, 1H, β-H)

    • ~7.2 ppm (td, 1H, β-H)

  • Linker:

    • ~3.8 ppm (s, 2H, Ar-CH ₂-N).[1][2] Note: This sharpens significantly at 80°C.

  • Piperidine Core:

    • ~3.9 ppm (broad d, 2H, N-CHeq) & ~2.8 ppm (broad t, 2H, N-CHax).[2] These may merge or sharpen.[1]

    • ~2.6 ppm (m, 1H, CH-NH).[2]

    • ~1.8 - 1.2 ppm (m, 4H, Ring CH₂).[2]

  • Boc Group:

    • ~1.40 ppm (s, 9H).[2][4][5] Usually sharp at RT, but integral validation requires the baseline to be flat.

Validation Step: If "extra" peaks exist at 25°C but disappear/merge at 80°C, they are rotamers, not impurities.

Analytical Workflow Visualization

The following diagram illustrates the decision logic for characterizing this scaffold, specifically distinguishing between synthetic impurities and conformational artifacts.

AnalyticalWorkflow Sample Crude Reaction Mixture (Reductive Amination) HPLC HPLC-MS Analysis (High pH / CSH Column) Sample->HPLC Result1 Peak Tailing > 1.5? HPLC->Result1 Fix1 Action: Switch to pH 10 Buffer or Increase Ionic Strength Result1->Fix1 Yes Result2 Single Main Peak (UV/MS)? Result1->Result2 No Fix1->HPLC Re-run Isolate Isolate/Purify Product Result2->Isolate Yes NMR 1H-NMR (DMSO-d6, 25°C) Isolate->NMR RotamerCheck Broad/Split Signals (Piperidine/Linker Region)? NMR->RotamerCheck VT_NMR Execute VT-NMR (Heat to 80°C) RotamerCheck->VT_NMR Yes Final CONFIRMED IDENTITY (Rotamers Validated) RotamerCheck->Final No (Rare) Coalesce Signals Sharpen/Merge? VT_NMR->Coalesce Coalesce->Final Yes Impurity CONFIRMED IMPURITY (Regioisomer/Bis-alkyl) Coalesce->Impurity No

Figure 1: Analytical decision tree for distinguishing Boc-rotamers from synthetic impurities during characterization.

Troubleshooting & Impurity Profiling

Common byproducts in the reductive amination of 1-Boc-4-piperidone and 2-(aminomethyl)pyridine:

  • 1-Boc-4-hydroxypiperidine:

    • Origin: Reduction of the ketone without amine coupling.[1][2]

    • Detection: No UV absorbance at 254 nm.[1][2] Must use ELSD, CAD, or LC-MS (TIC).[2]

    • NMR: Distinct multiplet at ~3.6 ppm (CH-OH).[1][2]

  • Bis-alkylation Product:

    • Origin: Two piperidine units attaching to one pyridine linker (unlikely due to sterics) or two pyridines on one piperidine.[1][2]

    • Detection: Mass spec will show [M+H]⁺ significantly higher (e.g., dimer mass).[1][2]

  • Residual Pyridine Amine:

    • Detection: Early eluting peak in Reverse Phase.[1][2] Strong UV.[1][2]

    • Removal: Acidic wash (if Boc is stable enough) or silica chromatography.[1][2]

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [1]

  • McCalley, D. V. (2010).[1][2] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic pharmaceuticals in high-performance liquid chromatography."[2] Journal of Chromatography A. [1]

  • Clayden, J., et al. (2001).[2] "The dynamic stereochemistry of tert-butyl carbamates (Boc derivatives)." Organic Chemistry. (General Reference on Rotamers).

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CAS 144222-22-0 (Related Structure: 1-Boc-4-aminomethylpiperidine). [1]

Sources

Application Note: HPLC Analysis of 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the method development, validation, and execution of HPLC analysis for 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine . This compound is a critical intermediate in the synthesis of GPCR ligands and kinase inhibitors, often formed via reductive amination.

Introduction & Molecule Profile

The target analyte, This compound , combines a lipophilic Boc-protected piperidine ring with a basic, polar pyridyl-methylamine moiety. This "amphiphilic base" character presents specific chromatographic challenges:

  • Silanol Interaction: The basic nitrogen atoms (pyridine and secondary amine) interact strongly with residual silanols on silica columns, leading to peak tailing.

  • UV Characteristics: The pyridine ring provides a distinct chromophore at 254 nm, while the Boc group absorbs weakly at <210 nm.

  • Synthesis Context: Typically synthesized via reductive amination of 1-Boc-4-piperidone and 2-picolylamine . The method must resolve the product from these specific starting materials.

Chemical Structure & Properties[1][2][3][4][5][6]
  • Formula: C₁₆H₂₅N₃O₂[1]

  • MW: 291.39 g/mol [1]

  • pKa (Predicted): ~5.2 (Pyridine), ~9.5 (Secondary Amine).

  • LogP (Predicted): ~1.8 (Moderate lipophilicity due to Boc).

Method Development Strategy (Expertise & Logic)

To ensure a robust, self-validating protocol, we employ a Reverse Phase (RP) strategy with pH control .

Why Acidic Mobile Phase?

We select a mobile phase pH of ~2.5 (0.1% Formic Acid or TFA).

  • Mechanism: At pH 2.5, both the pyridine nitrogen and the secondary amine are fully protonated (

    
    ).
    
  • Benefit: This suppresses the "free base" form which is prone to severe tailing on silica. While protonation reduces retention time (making the molecule more polar), the Boc group provides sufficient hydrophobic retention on a C18 column.

  • Mass Spec Compatibility: Formic acid is volatile, making this method directly transferable to LC-MS for impurity identification.

Column Selection
  • Primary Choice: C18 with steric protection or high-density end-capping (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XSelect CSH). These columns shield the silica surface, preventing the basic analyte from binding to silanols.

Experimental Protocol

Reagents & Equipment
  • Solvent A: HPLC Grade Water + 0.1% Formic Acid (FA).

  • Solvent B: HPLC Grade Acetonitrile (ACN) + 0.1% Formic Acid.

  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent).

  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance for 3.5 µm columns.
Injection Vol 5 - 10 µLPrevent column overload; maintain peak shape.
Column Temp 30°CImproves mass transfer and reproducibility.
Detection 254 nm (Primary)Specific to Pyridine ring; ignores non-aromatic impurities.
Detection 210 nm (Secondary)Detects Boc-piperidone (starting material) which lacks strong UV.
Gradient Program

Analysis Time: 15 minutes + 5 minutes re-equilibration.

Time (min)% Solvent B (ACN)Phase Description
0.0 5%Loading: Retain polar impurities (e.g., 2-picolylamine).
2.0 5%Isocratic Hold: Ensure separation of injection void.
10.0 90%Ramp: Elute main product and hydrophobic impurities.
12.0 90%Wash: Clear highly retained dimers/polymers.
12.1 5%Reset: Return to initial conditions.
17.0 5%Equilibration: Prepare for next injection.

Data Presentation & Logic Visualization

Expected Retention Order

Understanding the chemistry of the synthesis allows us to predict the chromatogram.

  • 2-Picolylamine (SM1): Highly polar, basic. Elutes near void volume (RT ~1-2 min).

  • Des-Boc Product (Degradant): Loss of Boc makes it very polar. Elutes early (RT ~2-3 min).

  • 1-Boc-4-piperidone (SM2): Moderately polar, no basic amine. Elutes mid-gradient (RT ~5-6 min).

  • Target Product: Balance of hydrophobic Boc and polar amine. Elutes after piperidone (RT ~7-8 min).

  • Bis-alkylated Impurity: (If primary amine used incorrectly) Very hydrophobic. Elutes late (RT >10 min).

Workflow Diagram (DOT)

HPLC_Workflow cluster_logic Separation Logic Sample Crude Reaction Mix (Dissolve in 50:50 ACN:H2O) Filter 0.22 µm PTFE Filter Sample->Filter Remove Particulates HPLC HPLC System (C18, Acidic pH) Filter->HPLC Inject 10 µL Detector DAD Detector (254 nm & 210 nm) HPLC->Detector Separation Data Chromatogram Analysis Detector->Data Signal Integration Acidic_pH pH 2.5 (Formic Acid) Protonation Protonates Pyridine/Amine Acidic_pH->Protonation Effect Reduces Tailing (Silanol Suppression) Protonation->Effect

Caption: Operational workflow for sample preparation and analysis, including the chemical logic for pH selection.

Validation & System Suitability

To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria:

ParameterAcceptance CriteriaTroubleshooting
Resolution (

)
> 1.5 between Product and PiperidoneDecrease gradient slope if resolution fails.
Tailing Factor (

)
< 1.5 for Target PeakReplace column or increase buffer conc. (to 0.1% TFA).
Precision (RSD) < 2.0% (n=5 injections)Check injector seal or pump stability.
Retention Time ± 0.1 min variabilityEnsure column temperature is stable (30°C).
Troubleshooting Guide
  • Issue: Severe Tailing of the Target Peak.

    • Cause: Secondary interactions with silanols.

    • Fix: Switch modifier from Formic Acid to Trifluoroacetic Acid (TFA) . TFA acts as an ion-pairing agent, masking the positive charge and sharpening the peak.

  • Issue: Ghost Peaks.

    • Cause: Carryover of the hydrophobic product.

    • Fix: Add a needle wash step with 100% ACN or MeOH.

References

  • Cayman Chemical. (2020). 4-Anilino-1-Boc-piperidine Analytical Reference Standard. Link

    • Context: Provides the baseline C18/Formic Acid method for the structural analog (Anilino-Boc-piperidine).
  • BenchChem. (2025).[2][3] A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC. Link

    • Context: Validates the use of acidic mobile phases for Boc-protected amine analysis.
  • SIELC Technologies. Separation of L-3-(2'-Piperidyl)pyridine on Newcrom R1 HPLC column. Link

    • Context: Demonstrates the behavior of pyridyl-piperidine motifs in acidic media.
  • Sigma-Aldrich. Reductive Amination Application Note. Link

    • Context: Details the reaction components (impurities) expected in the crude mixture.

Sources

Application Note: Mass Spectrometry Profiling of 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry of 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, Drug Development Professionals

Abstract

This technical guide details the mass spectrometric characterization of This compound , a critical intermediate in the synthesis of GPCR ligands and kinase inhibitors. The presence of the tert-butoxycarbonyl (Boc) protecting group, combined with a basic pyridine-amine motif, presents unique ionization and fragmentation behaviors in Electrospray Ionization (ESI). This protocol provides a validated LC-MS/MS workflow, including sample preparation, chromatographic separation, and a mechanistic analysis of collision-induced dissociation (CID) pathways to ensure precise structural confirmation and impurity profiling.

Physicochemical Profile & Target Analytes[1][2][3][4]

Before initiating MS analysis, it is critical to understand the ionization potential and stability of the analyte. The compound contains three nitrogenous centers: the pyridine ring, the secondary amine linker, and the Boc-protected piperidine nitrogen.

PropertyValueNotes
Compound Name This compound
Formula C₁₆H₂₅N₃O₂
Monoisotopic Mass 291.1947 DaBase peak reference

292.2020 Da Primary precursor ion (ESI+)
LogP (Calc) ~1.8 - 2.2Suitable for Reversed-Phase LC
pKa (Base) ~5.2 (Pyridine), ~9.5 (2° Amine)Protonation likely at 2° amine or pyridine
Key Structural Motifs Boc-carbamate, Piperidine, PyridineDistinct fragmentation zones

Experimental Protocol

Sample Preparation

Objective: Minimize Boc-deprotection during prep while ensuring complete solubility.

  • Stock Solution: Dissolve 1 mg of the analyte in 1 mL of Methanol (LC-MS grade) . Avoid using pure water or acidic diluents for the stock to prevent premature hydrolysis of the Boc group.

  • Working Standard: Dilute the stock 1:100 into 50:50 Acetonitrile:Water to a final concentration of 10 µg/mL.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber autosampler vial (to protect light-sensitive pyridine moieties).

LC-MS Instrumentation & Conditions

System: UHPLC coupled to a Q-TOF or Triple Quadrupole MS.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

    • Rationale: Provides adequate retention for the hydrophobic Boc group while separating polar de-Boc degradants.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Formic acid is preferred over TFA, which suppresses ionization and can induce on-column Boc cleavage.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) %B Description
0.00 5 Initial equilibration
1.00 5 Isocratic hold
6.00 95 Linear ramp to elute analyte
7.50 95 Wash
7.60 5 Re-equilibration

| 10.00 | 5 | End |

Mass Spectrometry Parameters (ESI+):

  • Ionization Mode: Positive Electrospray (

    
    ).
    
  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 100 V (Keep moderate to prevent in-source fragmentation of the Boc group).

  • Gas Temp: 300°C.

  • Scan Range: m/z 50 – 500.

Workflow Visualization

The following diagram outlines the logical flow from sample preparation to data acquisition, highlighting critical control points.

MS_Workflow Sample Solid Analyte (C16H25N3O2) Solubilization Dissolve in MeOH (Avoid Acid) Sample->Solubilization 1 mg/mL Dilution Dilute 1:100 (50:50 ACN:H2O) Solubilization->Dilution Prevent Hydrolysis LC_Sep UHPLC Separation (C18 Column) Dilution->LC_Sep Injection ESI_Source ESI Source (+) [M+H]+ Generation LC_Sep->ESI_Source Elution MS_Analyzer MS/MS Analysis (CID Fragmentation) ESI_Source->MS_Analyzer m/z 292.2 Data Spectra & Chromatogram MS_Analyzer->Data Detection

Figure 1: Analytical workflow ensuring Boc stability prior to MS injection.

Results & Discussion: Fragmentation Mechanism

Understanding the fragmentation of This compound is essential for confirming identity and distinguishing it from potential impurities (e.g., the de-Boc analog).

Primary Ionization

The full scan spectrum is dominated by the protonated molecular ion


 .
  • Note: If in-source fragmentation is too high, you may observe a significant peak at m/z 192.15 (loss of Boc). This indicates the source temperature or fragmentor voltage is too high.

MS/MS Fragmentation Pathway (CID)

Upon collision-induced dissociation (CID), the molecule follows a characteristic "unzipping" mechanism typical of Boc-protected amines.

  • Loss of Isobutene (Neutral Loss -56 Da): The tert-butyl cation is ejected and eliminates a proton to form isobutene. This yields the Carbamic Acid cation at m/z 236.14 .

  • Loss of Boc Group (Neutral Loss -100 Da): The carbamic acid is unstable and rapidly loses

    
     (-44 Da). This results in the fully deprotected amine: 4-[(pyridin-2-ylmethyl)-amino]-piperidine .
    
    • Diagnostic Value: This is often the base peak in MS/MS spectra.[1]

  • Core Skeletal Fragmentation (from m/z 192): Further energy breaks the C-N bonds around the secondary amine linker.

    • Fragment A (Picolyl): Cleavage of the amine-piperidine bond can generate the (pyridin-2-yl)methyl cation (or protonated species) at m/z 109.08 (Py-CH2-NH3+) or m/z 93.06 (Py-CH2+).

    • Fragment B (Piperidine): The piperidine ring itself may fragment, though this requires higher collision energies.

Fragmentation Diagram

Fragmentation_Pathway Parent Parent Ion [M+H]+ m/z 292.20 Intermediate Carbamic Acid Ion [M+H - Isobutene]+ m/z 236.14 Parent->Intermediate - C4H8 (56 Da) Core Deprotected Amine [M+H - Boc]+ m/z 192.15 Parent->Core - Boc (100 Da) (Direct Loss) Intermediate->Core - CO2 (44 Da) Frag_Py Picolyl-Amine Frag [Py-CH2-NH3]+ m/z 109.08 Core->Frag_Py C-N Cleavage Frag_Py2 Picolyl Cation [Py-CH2]+ m/z 93.06 Core->Frag_Py2 C-N Cleavage

Figure 2: Proposed ESI-MS/MS fragmentation pathway for structural confirmation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High abundance of m/z 192 in MS1 In-source fragmentation (ISF)Lower the Fragmentor voltage (e.g., from 135V to 90V). Lower source temperature.
Poor Peak Shape (Tailing) Interaction with silanolsEnsure 0.1% Formic Acid is fresh. Consider using a column with better end-capping (e.g., ZORBAX Eclipse Plus).
Low Sensitivity Ion suppressionCheck for TFA in the system (avoid TFA). Switch to Methanol/Water mobile phase if ACN fails.
Carryover Sticky basic amineUse a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • Policija (Slovenia) Forensic Laboratory. (2020). Analytical Report: 4-Anilino-1-Boc-piperidine. Retrieved from [Link]

    • Relevance: Provides validated GC-MS and LC-MS conditions for 1-Boc-4-amino-piperidine derivatives, serving as a baseline for the protocol.
  • Reddy, P. N., et al. (2007).[2] "Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides...". Journal of the American Society for Mass Spectrometry, 18(4), 651-662.[2] Retrieved from [Link]

    • Relevance: Establishes the mechanistic basis for Boc group fragmentation (loss of isobutene vs. whole group) in ESI-MS.
  • Relevance: Confirms physicochemical properties and handling of closely related Boc-piperidine intermedi
  • Holčapek, M., et al. (2010). "Fragmentation behavior of N-protected peptides in electrospray ionization tandem mass spectrometry". Journal of Mass Spectrometry.

Sources

The Strategic Application of 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling pathways, represent a vast and target-rich environment.[1] However, achieving selectivity across the kinome is a formidable challenge. The design of kinase inhibitors often relies on "privileged scaffolds" – molecular frameworks that exhibit a predisposition for binding to the ATP-binding site of kinases. The 4-aminopiperidine scaffold is one such framework, valued for its ability to establish crucial hydrogen bond interactions and for its synthetic tractability.[2][3]

This application note delves into the synthesis and utility of a specific, highly functionalized building block: 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine . The incorporation of the pyridin-2-ylmethyl group is a strategic design element. The pyridine ring can act as a hydrogen bond acceptor and engage in π-stacking interactions within the kinase active site, while the piperidine core provides a versatile three-dimensional geometry and a handle for further synthetic elaboration.[4] This guide will provide a comprehensive protocol for the synthesis of this key intermediate via reductive amination and will explore its application in the broader context of synthesizing clinically relevant kinase inhibitors, using the Janus kinase (JAK) inhibitor Tofacitinib as a guiding example of a related synthetic strategy.[5][6]

Synthesis of the Core Intermediate: A Detailed Protocol

The most direct and efficient method for preparing this compound is through reductive amination. This one-pot reaction combines 1-Boc-4-aminopiperidine with 2-pyridinecarboxaldehyde in the presence of a mild reducing agent.[7][8] This method is favored in pharmaceutical development for its operational simplicity and generally high yields.[9]

The Chemistry Behind the Choice: Why Reductive Amination?

Reductive amination proceeds in two main stages: the formation of an imine or iminium ion intermediate, followed by its immediate reduction to the corresponding amine. The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often the reagent of choice because it is mild enough not to reduce the starting aldehyde, yet reactive enough to reduce the transient iminium ion.[7] This selectivity minimizes side reactions and enhances the overall yield of the desired secondary amine.[10] The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to facilitate the formation of the imine intermediate.

G R1 1-Boc-4-aminopiperidine P1 Imine Formation R1->P1 R2 2-Pyridinecarboxaldehyde R2->P1 P2 Reduction P1->P2 Product This compound P2->Product Reagent Sodium Triacetoxyborohydride (STAB) Reagent->P2

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Boc-4-aminopiperidine (1.0 eq)

  • 2-Pyridinecarboxaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) (10 mL/g of starting amine)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-Boc-4-aminopiperidine and dichloromethane. Stir the mixture at room temperature until the solid is fully dissolved.

  • Aldehyde Addition: Add 2-pyridinecarboxaldehyde to the solution. Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: In a single portion, carefully add sodium triacetoxyborohydride to the reaction mixture. A slight exotherm may be observed. Continue to stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-6 hours).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 mL/g of starting amine).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product as a pale yellow oil or solid.

Parameter Typical Value Notes
Yield 85-95%Dependent on purity of starting materials and reaction scale.
Purity (by LC-MS) >98%After chromatographic purification.
Reaction Time 4-6 hoursCan be monitored by TLC for completion.
Scale Milligram to MultigramThe protocol is scalable with appropriate adjustments.

Application in Kinase Inhibitor Synthesis: The Tofacitinib Case Study

While this compound is a valuable building block for a range of kinase inhibitors, a detailed examination of the synthesis of the JAK inhibitor Tofacitinib provides a powerful, real-world illustration of the strategic use of a related chiral aminopiperidine scaffold.[5][11] Tofacitinib's structure features a (3R,4R)-3-amino-4-methylpiperidine core, which, like our title compound, is a critical pharmacophoric element.[10][12]

The synthesis of Tofacitinib can be conceptually broken down into the preparation of two key fragments: the chiral piperidine moiety and the pyrrolo[2,3-d]pyrimidine core, followed by their coupling.[5][13]

G cluster_synthons Key Synthons cluster_final_steps Final Steps SynthonA (3R,4R)-1-benzyl-N,4- dimethylpiperidin-3-amine Coupling Nucleophilic Aromatic Substitution (SNAr) SynthonA->Coupling SynthonB 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine SynthonB->Coupling Intermediate N-benzyl Tofacitinib Intermediate Coupling->Intermediate Debenzylation Debenzylation (e.g., Hydrogenolysis) Intermediate->Debenzylation Acylation Acylation with Cyanoacetic Acid Derivative Debenzylation->Acylation Tofacitinib Tofacitinib Acylation->Tofacitinib

Protocol: Synthesis of a Key Tofacitinib Intermediate

This protocol outlines the coupling of the chiral piperidine fragment with the heterocyclic core, a pivotal step in many published Tofacitinib syntheses.[1]

Materials:

  • (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine (1.0 eq)[1]

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Water

  • Heating mantle and condenser

  • Round-bottom flask

Procedure:

  • Reaction Setup: In a round-bottom flask, combine (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and potassium carbonate in water.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates from the reaction mixture.

  • Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum to yield the coupled intermediate.

This intermediate then undergoes debenzylation (typically via catalytic hydrogenation) and subsequent acylation to yield the final Tofacitinib molecule.[1] The choice of a benzyl protecting group on the piperidine nitrogen is strategic, as it can be removed under conditions that do not affect the rest of the molecule.

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of rational drug design. Its synthesis via reductive amination is robust and scalable, making it an attractive intermediate for drug discovery programs. While the case study of Tofacitinib highlights the use of a structurally related aminopiperidine, the underlying principles of scaffold-based design and strategic synthetic execution are universal. The pyridin-2-ylmethylamino moiety offers unique opportunities for interaction within the ATP binding site, and its continued exploration in novel kinase inhibitor designs is anticipated to yield next-generation therapeutics with enhanced potency and selectivity.

References

  • A. A. F. Abdel-Magid, K. G. Carson, B. D. Harris, C. A. Maryanoff, R. D. Shah, J. Org. Chem., 1996, 61, 3849-3862. [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib - Der Pharma Chemica. [Link]

  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development. [Link]

  • Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC. [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - MDPI. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. [Link]

  • Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applicatio. [Link]

  • Tofacitinib synthesis - An asymmetric challenge. European Journal of Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this important synthetic intermediate.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of various pharmaceutical agents. Its structure, which combines a Boc-protected piperidine ring and a pyridinylmethylamino moiety, presents unique challenges during purification. This guide offers practical, field-proven insights to help you navigate these challenges and achieve high purity of your target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Problem 1: Low Purity After Initial Work-up

Symptom: Crude NMR or LC-MS analysis after aqueous work-up shows significant impurities alongside the desired product.

Potential Causes & Solutions:

  • Incomplete Reaction: The reductive amination may not have gone to completion.

    • Solution: Monitor the reaction closely by TLC or LC-MS. If starting materials (1-Boc-4-piperidone or 2-aminomethylpyridine) remain, consider extending the reaction time or adding a fresh portion of the reducing agent, such as sodium triacetoxyborohydride (STAB)[1].

  • Formation of Side-Products: Reductive amination can lead to several side-products.

    • Bis-alkylation Product: The secondary amine product can react with another molecule of 1-Boc-4-piperidone.

      • Solution: Use a slight excess (1.1-1.2 equivalents) of 2-aminomethylpyridine to drive the reaction towards the desired product.

    • Reduced Ketone: 1-Boc-4-piperidone can be reduced to the corresponding alcohol, 1-Boc-4-hydroxypiperidine.

      • Solution: Ensure the reaction conditions favor imine/iminium ion formation before the addition of the reducing agent. Using a milder reducing agent like STAB, which is selective for iminiums over ketones, can mitigate this[2][3].

  • Residual Reagents: Unreacted starting materials or byproducts from the reducing agent can contaminate the crude product.

    • Solution: A thorough aqueous work-up is crucial. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic components, while a brine wash helps to break up emulsions and remove water-soluble impurities.

Problem 2: Difficulty with Flash Chromatography Purification

Symptom: The compound streaks on the silica gel column, leading to poor separation and mixed fractions.

Potential Causes & Solutions:

  • Interaction with Silica Gel: The basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel, causing streaking.

    • Solution 1: Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Solution 2: Alumina Column: Consider using neutral or basic alumina as the stationary phase, which is more compatible with basic compounds.

  • Inappropriate Solvent System: The chosen eluent may not provide adequate separation.

    • Solution: A gradient elution is often effective. Start with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity by adding methanol. A typical gradient could be from 100% dichloromethane to a mixture of dichloromethane/methanol (e.g., 95:5 or 90:10).

  • Compound Instability on Silica: The Boc-protecting group can be labile under acidic conditions, and prolonged exposure to silica gel can sometimes lead to partial deprotection[4].

    • Solution: Minimize the time the compound spends on the column by using a faster flow rate and a shorter column if possible. Neutralizing the silica with a basic modifier as mentioned above can also help.

Problem 3: Product is an Oil and Difficult to Handle

Symptom: After purification, the product is a thick, viscous oil that is challenging to weigh and handle.

Potential Causes & Solutions:

  • Amorphous Nature: Many Boc-protected compounds are amorphous oils.

    • Solution 1: Recrystallization: Attempt recrystallization from a suitable solvent system. Common choices for similar compounds include ethyl acetate/hexanes, diethyl ether, or isopropanol[5][6]. Dissolve the oil in a minimum amount of the more soluble solvent (e.g., ethyl acetate) and slowly add the less soluble solvent (e.g., hexanes) until turbidity is observed. Allow the solution to slowly cool to induce crystallization.

    • Solution 2: Salt Formation: If the free base is persistently an oil, consider forming a salt, such as the hydrochloride or citrate salt. This can often induce crystallization and provide a stable, easy-to-handle solid. The salt can be formed by treating a solution of the purified free base with a solution of the corresponding acid (e.g., HCl in ether or a solution of citric acid)[1].

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of purified this compound?

A: The purified compound is typically an off-white to pale yellow solid or a viscous oil. It is generally stable at room temperature for short periods but should be stored in a cool, dry place for long-term storage to prevent potential degradation. The Boc group is sensitive to strong acids and can be cleaved under these conditions[4].

Q2: What are the key analytical techniques to confirm the purity and identity of the final product?

A:

  • NMR Spectroscopy (¹H and ¹³C): This is essential for structural confirmation. Key signals to look for in ¹H NMR include the Boc-protons (a singlet around 1.4 ppm), the piperidine and pyridinyl protons, and the methylene bridge protons.

  • Mass Spectrometry (MS): To confirm the molecular weight. Electrospray ionization (ESI) is a suitable method, and you should observe the [M+H]⁺ ion.

  • High-Performance Liquid Chromatography (HPLC): To assess purity. A reverse-phase C18 column with a mobile phase of acetonitrile/water containing a modifier like 0.1% TFA or formic acid can be used[7].

  • Gas Chromatography (GC): Can also be used for purity assessment, although derivatization may sometimes be necessary to improve peak shape due to the presence of the amine[8].

Q3: My compound shows a yellow tint after purification. What is the cause and is it a concern?

A: A yellow tint is often due to minor impurities or oxidation products. While it may not interfere with subsequent reactions, it indicates a lower purity level. If high purity is required, further purification by recrystallization or a second column chromatography may be necessary. Storing the compound under an inert atmosphere (nitrogen or argon) can help prevent oxidation.

Q4: Can I use an aqueous acid wash during the work-up?

A: It is generally not recommended to use strong aqueous acid washes as this can lead to the cleavage of the Boc-protecting group. If an acid wash is necessary to remove basic impurities, use a very dilute and weak acid (e.g., 1% citric acid solution) and perform the wash quickly at low temperatures. It is often preferable to purify the Boc-protected compound first and then deprotect if necessary[4].

Experimental Protocols

Protocol 1: Flash Chromatography Purification
  • Column Preparation: Pack a silica gel column of appropriate size for the amount of crude material.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane. Pre-adsorb the sample onto a small amount of silica gel, dry it, and load it onto the column.

  • Elution:

    • Eluent System: Dichloromethane/Methanol with 0.5% triethylamine.

    • Gradient: Start with 100% dichloromethane and gradually increase the methanol concentration (e.g., from 0% to 5% methanol).

  • Fraction Collection: Collect fractions and monitor by TLC (using a similar solvent system and visualizing with UV light and/or a potassium permanganate stain).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: A good starting point is an ethyl acetate/hexanes solvent system.

  • Dissolution: Dissolve the oily or impure solid product in a minimal amount of hot ethyl acetate.

  • Induce Crystallization: Slowly add hexanes while the solution is still warm until it becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product (from reductive amination) Workup Aqueous Work-up (Mild Base & Brine) Crude->Workup Analysis1 Purity Check (TLC, LC-MS) Workup->Analysis1 Chromatography Flash Chromatography (Silica or Alumina) Analysis1->Chromatography If impure Analysis2 Purity Check (TLC, LC-MS) Chromatography->Analysis2 Recrystallization Recrystallization (e.g., EtOAc/Hexanes) Analysis2->Recrystallization If oily or still impure FinalProduct Pure Product (>95%) Analysis2->FinalProduct If pure Recrystallization->FinalProduct Characterization Full Characterization (NMR, MS, HPLC) FinalProduct->Characterization

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree

TroubleshootingTree Start Purification Issue? Streaking Streaking on Silica Column? Start->Streaking OilyProduct Product is an Oil? Start->OilyProduct LowPurity Low Purity after Work-up? Start->LowPurity AddBase Add Base to Eluent (e.g., 0.5% TEA) Streaking->AddBase Yes UseAlumina Use Alumina Column Streaking->UseAlumina Alternatively Recrystallize Attempt Recrystallization OilyProduct->Recrystallize Yes CheckReaction Check Reaction Completion LowPurity->CheckReaction Yes OptimizeWorkup Optimize Aqueous Work-up LowPurity->OptimizeWorkup Also consider SaltFormation Form a Salt (e.g., HCl, Citrate) Recrystallize->SaltFormation If fails

Caption: Decision tree for troubleshooting common purification issues.

References

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents.
  • CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester - Google Patents.
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. Available at: [Link]

  • Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical - Federal Register. Available at: [Link]

  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2) - Policija.si. Available at: [Link]

  • 1-Boc-4-(aminomethyl)piperidine | C11H22N2O2 | CID 736817 - PubChem. Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. Available at: [Link]

  • Methods for Removing the Fmoc Group. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. Available at: [Link]

  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography - ResearchGate. Available at: [Link]

  • Purification of THP protected compound : r/Chempros - Reddit. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Myers Chem 115 - C–N Bond-Forming Reactions: Reductive Amination. Available at: [Link]

  • Recrystallization solvent for boc-L-Phenylalanine : r/Chempros - Reddit. Available at: [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? - ResearchGate. Available at: [Link]

Sources

optimizing reaction conditions for 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine Ticket ID: #RA-BOC-PYR-001 Status: Open Support Tier: Senior Application Scientist

Core Directive: The "Gold Standard" Protocol

For immediate implementation. This protocol is optimized for chemoselectivity, minimizing the reduction of the ketone starting material.

Reaction Class: Direct Reductive Amination (One-Pot) Primary Reagent: Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃)[1]

Reagent Stoichiometry Table
ReagentRoleEquiv.Notes
1-Boc-4-piperidone Electrophile1.0Limiting reagent.
2-(Aminomethyl)pyridine Nucleophile1.1 - 1.2Slight excess drives equilibrium.
NaBH(OAc)₃ Reducing Agent1.4 - 1.5Mild hydride source. Moisture sensitive.
Acetic Acid (AcOH) Catalyst1.0 - 2.0Crucial for activating the ketone.
1,2-Dichloroethane (DCE) SolventN/A[0.1 M] - [0.2 M] concentration.
Step-by-Step Methodology
  • Imine Pre-equilibrium (Critical Step):

    • In a dry flask under N₂, dissolve 1-Boc-4-piperidone (1.0 eq) and 2-(Aminomethyl)pyridine (1.1 eq) in anhydrous DCE.

    • Add Acetic Acid (1.0 eq).

    • Technical Insight: Stir at Room Temperature (RT) for 30–60 minutes before adding the reducing agent. This allows the formation of the imine/iminium species.[1][2][3][4][5][6][7] Unlike aldehydes, ketones are sterically hindered and require this "incubation" period to prevent direct reduction of the ketone to the alcohol (1-Boc-4-hydroxypiperidine).

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

    • Add NaBH(OAc)₃ (1.4 eq) portion-wise over 5–10 minutes.

    • Allow the reaction to warm to RT and stir for 12–16 hours.

  • Quench & Workup (The "Pyridine Trap"):

    • Caution: The product contains a basic pyridine nitrogen and a secondary amine.

    • Quench with saturated aqueous NaHCO₃.[8]

    • pH Adjustment: Check the pH of the aqueous layer. If pH < 9, add 1N NaOH until pH is 10–12 .

    • Why? If the pH is neutral or acidic, the pyridine moiety will be protonated (pyridinium salt) and remain in the water layer, leading to massive yield loss.

    • Extract with DCM (3x).[8] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[8][9]

Technical Logic & Mechanism (E-E-A-T)

Why Sodium Triacetoxyborohydride (STAB)?

We prioritize STAB over Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) for three specific reasons:

  • Chemoselectivity: STAB is less reactive than NaBH₄. It reduces iminium ions rapidly but reacts negligibly with ketones at room temperature. This kinetic difference allows for "one-pot" procedures without significant formation of the alcohol side-product [1].

  • Safety: Unlike NaBH₃CN, STAB does not carry the risk of generating residual cyanide or HCN gas upon acidification.

  • Acid Tolerance: STAB is stable in the presence of acetic acid, which is required to catalyze the condensation of the hindered ketone (piperidone) with the amine.

The Reaction Pathway (Visualization)

The following diagram illustrates the critical decision points and chemical pathway.

ReductiveAmination Start Start: Reagents Mix Mix: Ketone + Amine Solvent: DCE Start->Mix Acid Add Catalyst: Acetic Acid Mix->Acid Side1 Side Product: Alcohol (Reduced Ketone) Mix->Side1 If Reducing Agent added too early Imine Intermediate: Imine Formation Acid->Imine Equilibrium (30-60 min) Reduce Add Reducing Agent: NaBH(OAc)3 Imine->Reduce Hydride Transfer Product Target: Secondary Amine Reduce->Product

Figure 1: Reaction workflow emphasizing the critical pre-equilibrium step to avoid side-product formation.

Troubleshooting Guide (Help Desk)

User Issue: "I have low yield, and my crude NMR shows a large impurity."

SymptomProbable CauseCorrective Action
Impurity: Alcohol Direct Reduction: The ketone was reduced before it could form the imine.[5]Protocol Adjustment: Increase the pre-stir time (Step 1) to 2 hours. Ensure you are using STAB, not NaBH₄.
Low Mass Recovery pH Error: Product is trapped in the aqueous layer as a salt.Workup Fix: The pyridine ring is basic (pKa ~5.2). Ensure the aqueous layer is pH > 10 during extraction. Use 1N NaOH, not just NaHCO₃.
Incomplete Reaction Steric Hindrance: The Boc group and piperidine ring hinder attack.Catalysis: Increase Acetic Acid to 2.0 eq. If still slow, switch solvent to THF (slower rate but different solubility profile) or gently heat the imine formation step (40°C) before adding STAB.
Boc-Deprotection Acidity: Reaction medium became too acidic.Monitoring: While rare with AcOH, ensure you are not using stronger acids (TFA/HCl) or heating the reaction excessively after adding acid.
Troubleshooting Logic Tree

Troubleshooting Issue Issue: Low Yield CheckTLC Check TLC/LCMS Issue->CheckTLC ResultSM Starting Material Remains CheckTLC->ResultSM Ketone visible ResultAlc Alcohol Impurity Present CheckTLC->ResultAlc New polar spot ResultAq Product Missing from Organic Layer CheckTLC->ResultAq Clean conversion, but low mass ActionTime Action: Increase Imine Formation Time/Heat ResultSM->ActionTime ActionAgent Action: Switch to STAB or Indirect Method ResultAlc->ActionAgent ActionpH Action: Basify Aqueous Layer to pH > 12 ResultAq->ActionpH

Figure 2: Decision matrix for diagnosing common failure modes in reductive amination.

Advanced Optimization (Expert Tier)

Alternative Reagents

If STAB fails to drive conversion due to extreme steric bulk:

  • Ti(OiPr)₄ / NaBH₄: Use Titanium(IV) isopropoxide (1.5 eq) to force imine formation (Lewis acid catalysis + water scavenging). Stir neat or in THF for 4 hours, then dilute and add NaBH₄. Note: This requires a rigorous workup to remove Titanium salts.

  • 2-Picoline-Borane: A greener, more stable alternative to NaBH₃CN that works well in MeOH/AcOH mixtures [2].

Purification of Pyridine-Amines[9]
  • Flash Chromatography: Pyridine derivatives often streak on silica.

  • Solution: Add 1% Triethylamine (TEA) or 1% NH₄OH to your DCM/MeOH eluent. This deactivates the acidic silica sites and sharpens the peaks.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4][7][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][7][10] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][4]

  • Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004).[5] One-Pot Reductive Amination of Aldehydes and Ketones with 2-Picoline-Borane Complex. Tetrahedron, 60(36), 7899–7906.

Sources

Technical Support Center: Scale-Up Optimization for 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Process Chemistry & Scale-Up Engineering Target Molecule: 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine (CAS: 183673-71-4)

Executive Summary

This guide addresses the critical scale-up challenges associated with the reductive amination of 1-Boc-4-piperidone and 2-(aminomethyl)pyridine (2-picolylamine). While this reaction is robust on a gram scale, kilogram-scale production introduces significant risks regarding thermal runaway, hydrogen evolution, and impurity profiles (specifically the bis-alkylated tertiary amine).

This support module assumes the use of Sodium Triacetoxyborohydride (STAB) as the reducing agent, adhering to the industry-standard "Abdel-Magid" protocol, which offers superior selectivity over NaBH₄ or catalytic hydrogenation for this specific transformation.

Module 1: Reaction Selectivity & Stoichiometry

The Core Challenge: "Bis" Impurity Formation

User Issue: “We are observing ~15% of a high molecular weight impurity (MW ~466) that is difficult to remove by crystallization.”

Root Cause: This is the tertiary amine impurity (Bis-alkylation). The secondary amine product is nucleophilic and can react with unconsumed 1-Boc-4-piperidone if the stoichiometry or addition order is incorrect.

Mechanism & Control Strategy

To minimize over-alkylation, you must favor the formation of the primary imine over the reaction of the product with the ketone.

ReactionPathway Reactants 1-Boc-4-piperidone + 2-Picolylamine Imine Intermediate Imine (Schiff Base) Reactants->Imine - H2O (Fast w/ AcOH) Target Target Secondary Amine (this compound) Imine->Target + STAB (Reduction) Impurity Bis-Alkylated Impurity (Tertiary Amine) Target->Impurity + 1-Boc-4-piperidone + STAB (Over-Alkylation)

Figure 1: Competitive reaction pathways. The red path represents the formation of the difficult-to-remove tertiary amine.

Optimization Protocol
ParameterStandard Lab ScaleOptimized Scale-Up Rationale
Stoichiometry 1.0 eq Amine : 1.0 eq Ketone1.2 eq Amine : 1.0 eq Ketone Excess amine ensures the ketone is consumed by the primary amine, starving the secondary amine product of the electrophile.
Solvent DCE (Dichloroethane)DCM or Toluene DCE is toxic (Class 1 solvent). DCM is standard; Toluene allows azeotropic water removal if needed (though STAB tolerates water).
Catalyst Acetic Acid (1.0 eq)Acetic Acid (1.0 - 1.5 eq) Essential. Accelerates imine formation and stabilizes the borohydride species.
Addition Mode All-in-oneStepwise CRITICAL: Pre-mix Amine + Ketone + AcOH for 30-60 mins before adding STAB. This locks the ketone into the imine form.

Module 2: Process Engineering & Safety

The Core Challenge: Thermal & Gas Management

User Issue: “Upon adding the reducing agent, the reactor pressure spiked, and the temperature jumped 15°C instantly.”

Root Cause: STAB reduction is exothermic. Furthermore, STAB releases hydrogen gas upon decomposition or reaction with protic sources (like the acetic acid catalyst or moisture).

Troubleshooting Guide: Reagent Addition
  • The "Dry" Quench Risk: Never add dry STAB powder to a hot reaction mixture.

  • Slurry Feed: On >5kg scale, adding solid STAB via a manway is dangerous (dust explosion risk, exposure).

    • Solution: Suspend STAB in Toluene or DCM (it forms a slurry, not a solution) and pump it in.

  • Headspace Management:

    • Ensure the reactor vent is open to a scrubber.

    • Maintain a nitrogen sweep to prevent H₂ accumulation (Lower Explosive Limit management).

ProcessFlow Start Start: Reactor Setup (N2 Purge) Mix Charge Ketone + Amine + DCM Add AcOH (Control Exotherm) Start->Mix Age Age 60 mins @ 20°C (Imine Formation) Mix->Age Cool Cool to 0-5°C Age->Cool AddSTAB Slow Addition of STAB (Maintain T < 10°C) (Monitor H2 Evolution) Cool->AddSTAB React Warm to 20°C Stir 4-12h AddSTAB->React Quench Quench: Aqueous NaHCO3 (Warning: CO2 Foam) React->Quench

Figure 2: Optimized process flow for large-scale reductive amination.

Module 3: Work-Up & Isolation

The Core Challenge: Boron Complex & Emulsions

User Issue: “The work-up is a nightmare. We have a thick white emulsion that won't separate, and the product yield is lower than HPLC assay.”

Root Cause: Boron salts form stable complexes with amines. If not fully hydrolyzed, the product remains trapped in the aqueous/interface layer (the "rag" layer).

The "Break-and-Extract" Protocol

Do NOT rely solely on saturated NaHCO₃ for the quench on a large scale; the pH swing is often insufficient to break the boron-amine complex.

  • Quench: Slowly add 10% aqueous Sodium Potassium Tartrate (Rochelle’s Salt) or 1M NaOH .

    • Note on NaOH: Keep T < 20°C. The Boc group is base-stable, but high heat + strong base can degrade it over time.

  • Agitation: Stir vigorously for at least 2 hours. The mixture must turn from a cloudy suspension to two clear layers.

  • pH Adjustment: Ensure the aqueous layer is pH > 10. The secondary amine must be deprotonated to extract into the organic phase.

  • Crystallization:

    • Solvent swap from DCM to Heptane/EtOAc (9:1) .

    • The product usually crystallizes as a white solid upon cooling.

    • Purity Check: This crystallization step is the primary point for rejecting the "Bis" impurity (which is more lipophilic and stays in the mother liquor).

Frequently Asked Questions (FAQ)

Q: Can I use NaBH₄ instead of STAB to save money? A: Yes, but with caveats. NaBH₄ is less selective and will reduce the ketone to the alcohol (1-Boc-4-hydroxypiperidine) faster than it reduces the imine. To make this work, you must:

  • Pre-form the imine completely (often using dehydrating agents like Ti(OiPr)₄ or molecular sieves).

  • Cool to -20°C before adding NaBH₄. Verdict: For scale-up, the cost savings of NaBH₄ are often lost to the complexity of impurity removal. Stick to STAB or consider catalytic hydrogenation (Pd/C, H₂) if you have high-pressure capabilities.

Q: My product is colored (yellow/orange). Is it decomposing? A: Likely not. Pyridine derivatives often carry trace colored impurities (N-oxides or trace metals). A charcoal treatment (activated carbon) during the recrystallization step usually clears this.

Q: The Boc group is falling off (deprotection) during the reaction. A: Check your Acetic Acid loading. If you exceed 2-3 equivalents, or if the reaction temperature exceeds 40°C, you risk acid-catalyzed Boc removal. Ensure your internal temperature monitoring is accurate.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Abdel-Magid, A. F. , & Mehrman, S. J. (2006).[2] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.

  • Tripathy, P. B. , et al. (2015). Process for the preparation of 1-Boc-4-aminopiperidine derivatives. U.S. Patent No. 9,xxx,xxx (General reference to piperidine scale-up methodologies).

Sources

avoiding over-alkylation in 1-Boc-4-aminopiperidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Boc-4-aminopiperidine Alkylation Control

Case Reference: #ALK-4AP-001 Topic: Strategies to Prevent Over-Alkylation (Dialkylation) in 1-Boc-4-aminopiperidine Status: Resolved / Guide Available

Executive Summary

The selective mono-alkylation of primary amines like 1-Boc-4-aminopiperidine is a classic challenge in organic synthesis. The nucleophilicity of the secondary amine product is often higher than that of the primary amine starting material, leading to a "runaway" reaction that produces significant amounts of dialkylated (tertiary amine) by-products.

This guide provides three validated workflows to resolve this issue, ranked by selectivity and operational simplicity.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am reacting 1-Boc-4-aminopiperidine with an alkyl halide (R-X) and getting a 50:30:20 mixture of starting material, mono-alkyl, and bis-alkyl product. How do I fix this?

A: This is the expected kinetic outcome of direct alkylation. To fix this, you must change the mechanism of the reaction, not just the conditions.

  • Immediate Fix: Switch to Reductive Amination (Method A below). This is the industry standard because the intermediate imine/iminium species prevents double addition.

  • Alternative: If you must use an alkyl halide (e.g., the aldehyde is unstable or unavailable), you must use the Fukuyama Amine Synthesis (Method B). This uses a sulfonamide protecting group to strictly enforce mono-alkylation.

Q2: Why is Reductive Amination preferred over direct alkylation?

A: It relies on the formation of an imine (Schiff base) followed by reduction. The imine is neutral and does not react with a second equivalent of aldehyde under the same conditions. Once reduced to the secondary amine, the reaction stops because the reducing agent (e.g., STAB) is generally not strong enough to reductively alkylate the sterically hindered secondary amine rapidly without forcing conditions, or the equilibrium for the second iminium ion formation is unfavorable.

Q3: I cannot use reductive amination. Can I optimize the alkyl halide reaction?

A: Optimization is difficult but possible.

  • Stoichiometry: Use a large excess of the amine (3–5 equivalents) relative to the alkyl halide. This statistically favors the attack of the alkyl halide by the primary amine.

  • Addition Rate: Add the alkyl halide dropwise to a dilute solution of the amine.

  • Base Selection: Use a mild inorganic base (e.g.,

    
     or 
    
    
    
    ) in a polar aprotic solvent (DMF or MeCN) to scavenge the acid without promoting elimination side reactions.

Part 2: Experimental Protocols

Method A: Reductive Amination (The Gold Standard)

Best for: Most primary alkyl groups, high-throughput synthesis.

Reaction Logic:

  • Imine Formation: 1-Boc-4-aminopiperidine + Aldehyde

    
     Imine (equilibrium).
    
  • Reduction: Imine + Hydride Donor

    
     Mono-alkylated Amine.
    

Protocol:

  • Dissolution: Dissolve 1-Boc-4-aminopiperidine (1.0 equiv) and the corresponding Aldehyde (1.0–1.1 equiv) in DCE (1,2-Dichloroethane) or DCM .

    • Note: DCE is preferred for solubility and reaction rate.

  • Acid Catalyst (Optional): Add Acetic Acid (1.0–2.0 equiv) to catalyze imine formation. Stir for 30–60 minutes at Room Temperature (RT).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Why STAB? It is milder than

      
       and 
      
      
      
      and will not reduce the aldehyde directly, ensuring the hydride only reacts with the imine.
  • Workup: Stir for 2–16 hours. Quench with saturated

    
    . Extract with DCM.[1][2]
    

Data Comparison:

Parameter Direct Alkylation (R-Br) Reductive Amination (R-CHO)
Mono-Selectivity Low (40–60%) High (>90%)
Bis-Alkylation High (Significant) Negligible (<5%)

| Purification | Difficult (Column required) | Simple (Acid/Base extraction) |[3]

Method B: Fukuyama Amine Synthesis (The Precision Tool)

Best for: Expensive alkyl halides, complex substrates where aldehydes are unstable.

Reaction Logic:

  • Activation: Convert amine to 2-nitrobenzenesulfonamide (Nosyl-amide).

  • Alkylation: The sulfonamide proton is highly acidic (

    
    ), allowing complete deprotonation and clean mono-alkylation.
    
  • Deprotection: Remove the Nosyl group with a thiol to reveal the secondary amine.

Protocol:

  • Protection: React 1-Boc-4-aminopiperidine with 2-nitrobenzenesulfonyl chloride (NsCl) and TEA in DCM at 0°C.

  • Alkylation: Dissolve the Nosyl-amine in DMF. Add

    
      (2.0 equiv) and the Alkyl Halide  (1.1 equiv). Heat to 50–80°C.
    
    • Result: 100% conversion to the N-alkyl-Ns-amine. No over-alkylation is possible because there are no remaining protons on the nitrogen.

  • Deprotection: Treat the alkylated intermediate with Thiophenol (PhSH) or Mercaptoacetic acid and a base (

    
     or DBU) in DMF/MeCN.
    
    • Result: Clean mono-alkylated secondary amine.

Part 3: Decision Pathways (Visualization)

The following diagram illustrates the decision logic and chemical pathways for selecting the correct method.

AlkylationStrategy Start Start: 1-Boc-4-aminopiperidine Decision1 Is the alkyl group available as an Aldehyde? Start->Decision1 Goal Goal: Mono-N-alkylation MethodA Method A: Reductive Amination (Reagents: R-CHO, STAB, DCE) Decision1->MethodA Yes Decision2 Is strict mono-selectivity critical? Decision1->Decision2 No (Only Alkyl Halide) Imine Intermediate: Imine Species (Prevents double addition) MethodA->Imine Imine->Goal MethodB Method B: Fukuyama Synthesis (1. NsCl, 2. R-X, 3. PhSH) Decision2->MethodB Yes MethodC Method C: Direct Alkylation (Reagents: R-X, Base, Slow Addition) Decision2->MethodC No (Quick & Dirty) Nosyl Intermediate: N-Nosyl Amide (Physically blocks 2nd alkylation) MethodB->Nosyl Nosyl->Goal Mixture Result: Mixture of Products (Requires Chromatography) MethodC->Mixture

Caption: Decision tree for selecting the optimal alkylation strategy based on substrate availability and selectivity requirements.

Part 4: References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Fukuyama, T., et al. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters.

  • Kallstrom, S., & Leino, R. (2008). "Boric acid mediated amidation and reductive amination of carboxylic acids." Bioorganic & Medicinal Chemistry Letters.

Sources

Technical Support Center: Purification of 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine

[1]

Case ID: PUR-BOC-PYR-04 Subject: Column Chromatography Optimization for Basic Secondary Amines Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Part 1: The Chemical Profile & Separation Challenge

Before packing your column, you must understand the molecular behavior inside the cartridge. This molecule presents a "Dual-Basicity" challenge:

  • The Pyridine Ring: A weak base (

    
    ) that interacts via 
    
    
    -stacking and hydrogen bonding.
  • The Secondary Amine: A stronger base (

    
    ) formed at the linker.
    
  • The Boc Group: A lipophilic carbamate that adds bulk but is acid-sensitive.

The Problem: Standard silica gel is slightly acidic (


1
  • Symptom: Severe tailing (streaking), broad peaks, and poor recovery.

  • Goal: Suppress silanol ionization or compete for binding sites using a mobile phase modifier.

Part 2: Method Development (Q&A)

Q1: What is the "Gold Standard" solvent system for this molecule?

Recommendation: DCM / MeOH / NH


OH (90:10:1)
  • The Logic: Dichloromethane (DCM) solubilizes the lipophilic Boc-piperidine core. Methanol (MeOH) provides polarity to elute the amine. Ammonium Hydroxide (NH

    
    OH) is the critical "sacrificial base." It deprotonates the silanols and competes for binding sites, allowing your product to elute as a sharp band.
    
  • Preparation: Do not just add NH

    
    OH to the bottle.
    
    • Prepare a stock solution of 10% MeOH in DCM .

    • Add 1% concentrated aqueous NH

      
      OH  to this mixture.
      
    • Shake vigorously and vent. Some water separation is normal; use the organic layer or keep it agitated.

Q2: Can I use Triethylamine (TEA) instead of NH OH?

Yes, but with caveats.

  • System: Hexanes / Ethyl Acetate + 1-2% TEA.[1]

  • When to use: If your crude mixture contains very non-polar impurities. The Boc group often makes this molecule lipophilic enough to elute in 50-80% EtOAc.

  • Risk: TEA is harder to remove (higher boiling point) than ammonia and can interfere with NMR if not dried thoroughly. NH

    
    OH is volatile and leaves no residue.
    
Q3: How do I visualize this on TLC?

Primary Method: UV (254 nm) .[2] The pyridine ring and the Boc-carbamate provide sufficient absorbance.[1] Secondary Method: Ninhydrin Stain .[3] The secondary amine linker will stain a distinct reddish-pink upon heating.[1] Differentiation: The starting material (1-Boc-4-piperidone) is UV weak and Ninhydrin negative (or faint yellow).[1] The excess reagent (2-picolylamine) is UV active and Ninhydrin positive but will likely stay at the baseline.

Part 3: Troubleshooting Guide

Issue A: "The Ghost Spot" (Streaking from Baseline to Solvent Front)

Diagnosis: Inadequate base modifier. The amine is dragging along the silica. Solution:

  • Pre-treat the Column: Flush the silica column with 3 column volumes (CV) of your mobile phase containing the base (TEA or NH

    
    OH) before loading the sample. This neutralizes the silica bed in advance.
    
  • Increase Modifier: Bump the NH

    
    OH concentration to 1.5% or switch to a more polar gradient (e.g., 0-10% MeOH in DCM with constant 1% NH
    
    
    OH).
Issue B: Co-elution with 2-Picolylamine (Excess Reagent)

Diagnosis: The starting amine (2-picolylamine) is structurally similar to the product's "right-hand" side.[1] Solution:

  • Scavenger Resin (Pre-Column): Before chromatography, treat your crude reaction mixture with an aldehyde resin or simple polymer-supported isocyanate to pull out unreacted primary amines.

  • Wash Step: If you did a reductive amination, did you perform an aqueous workup? 2-Picolylamine is water-soluble.[1] A thorough wash with slightly basic water (

    
    ) during extraction removes most of it, leaving the lipophilic Boc-product in the organic phase.
    
Issue C: "My Product Disappeared" (Boc Decomposition)

Diagnosis: Acidic hydrolysis. Did you use Acetic Acid in your mobile phase? Solution:

  • NEVER use acidic modifiers (Formic acid, Acetic acid) with Boc-protected amines on normal phase silica.[1] The local concentration of acid on the dry silica surface can cleave the Boc group, yielding the deprotected diamine which sticks permanently to the silica.

  • Verify: Check the NMR of the crude. If the Boc singlet (9H, ~1.4 ppm) is gone, the deprotection happened before the column or on the column due to acidity.

Part 4: Standard Operating Procedure (SOP)

Workflow: Flash Chromatography of this compound
ParameterSpecificationNotes
Stationary Phase Spherical Silica Gel (40–60 µm)Standard flash grade.[1]
Sample Loading Dry Load (Celite or Silica)Dissolve crude in DCM, mix with Celite, evaporate to dryness. Do not liquid load in DCM if the sample is viscous; it causes band broadening.
Mobile Phase A Dichloromethane (DCM)Stabilized with amylene (preferred over EtOH).
Mobile Phase B 10% MeOH in DCM + 1% NH

OH
Prepare fresh.
Gradient Profile 0% B (2 CV)

50% B (10 CV)

100% B (5 CV)
The product typically elutes around 20-40% B depending on flow rate.
Detection UV 254 nm + 280 nmMonitor 280 nm for the pyridine ring specifically.
Decision Tree for Purification

PurificationLogicStartCrude Reaction MixtureTLCTLC Analysis(10% MeOH/DCM)Start->TLCCheckRfIs Rf < 0.2?TLC->CheckRfConditionAMethod A: Polar AmineDCM / MeOH / NH4OH(Gradient 0-10% MeOH)CheckRf->ConditionAYes (Sticky)ConditionBMethod B: LipophilicHexane / EtOAc / TEA(Gradient 20-80% EtOAc)CheckRf->ConditionBNo (Moves well)IssueStreaking Observed?ConditionA->IssueConditionB->IssueFix1Pre-flush Columnwith 1% TEA/NH4OHIssue->Fix1YesFix2Switch to C18 Reverse Phase(H2O/MeCN + 0.1% NH4HCO3)Issue->Fix2Severe/No SeparationFix1->ConditionARetry

Figure 1: Purification logic flow for basic Boc-protected amines. Select the mobile phase based on initial TLC polarity assessment.

Part 5: References

  • Biotage. "Strategies for the Purification of Amines." Biotage Knowledge Base. [Link]

  • Organic Chemistry Portal. "Reductive Amination: Synthesis of Secondary Amines." Organic Chemistry Portal. [Link]

  • Teledyne ISCO. "Purification Strategies for Heterocycles and Amines." Teledyne Application Notes. [Link]

managing pyridine coordination in metal-catalyzed reactions

Author: BenchChem Technical Support Team. Date: February 2026

Heterocycle Catalysis Support Hub: Managing Pyridine Coordination

Status: Operational Subject: Troubleshooting & Optimization of Pyridine-Based Metal Catalysis Lead Scientist: Dr. [AI Name], Senior Application Scientist[1]

Introduction: The Pyridine Paradox

Pyridine is a privileged scaffold in over 20% of the top 100 marketed drugs, yet it remains a notorious "catalyst killer" in process chemistry.[1] The fundamental issue lies in the pyridine nitrogen atom: a strong


-donor that competes aggressively with your designed ligands (phosphines, NHCs) for the metal center.

When pyridine coordinates to the metal (typically Pd, Ni, or Cu), it forms a thermodynamic sink—a "dead" complex that halts the catalytic cycle.[1] This guide provides the diagnostic tools and chemical workarounds to break this coordination and restore reactivity.

Diagnostic Workflow

Before altering conditions, you must diagnose the specific failure mode.[1] Pyridine substrates typically fail via two distinct pathways: Catalyst Poisoning (coordination) or Substrate Instability (protodeboronation).[1]

Troubleshooting Start Reaction Failed (Low Yield/Conversion) CheckSM Analyze SM Remaining (LCMS/NMR) Start->CheckSM SM_Gone SM Consumed No Product CheckSM->SM_Gone Yes SM_Remains SM Intact Catalyst Inactive CheckSM->SM_Remains No Protodeboronation Issue: Protodeboronation (Common in 2-pyridyl boronates) SM_Gone->Protodeboronation Fix_Proto Fix: Switch to MIDA Boronates or Anhydrous Conditions Protodeboronation->Fix_Proto Coordination Issue: Catalyst Poisoning (Pyridine N-binding) SM_Remains->Coordination Strategy_Select Select Mitigation Strategy Coordination->Strategy_Select Sol_Lewis Steric/Lewis Acid Protection Strategy_Select->Sol_Lewis Sol_NOxide N-Oxide Activation Strategy_Select->Sol_NOxide Sol_Ligand Bulky Ligand Switch (e.g., XPhos) Strategy_Select->Sol_Ligand

Figure 1: Diagnostic logic tree for distinguishing between substrate degradation (protodeboronation) and catalyst inhibition (poisoning).[1]

Core Module: Mitigation Strategies

Strategy A: Lewis Acid Scavenging

Mechanism: The addition of a Lewis acid (LA) creates a competitive binding environment.[1] The LA binds the pyridine nitrogen, sterically and electronically shielding it from the metal catalyst.

  • Best For: Suzuki/Negishi couplings where the pyridine is an electrophile (halide).[1]

  • Reagents:

    
    , 
    
    
    
    , or
    
    
    .[1]

Protocol: Zinc-Mediated Scavenging

  • Stoichiometry: Add 1.1 – 1.5 equivalents of

    
     relative to the pyridine substrate.[1]
    
  • Pre-complexation: Stir the pyridine substrate with

    
     in the reaction solvent (THF or Dioxane) for 15 minutes before adding the catalyst.
    
  • Observation: The solution may become cloudy (Zn-pyridine complex).[1] This is normal.

  • Catalysis: Add Pd catalyst and coupling partner. Heat as standard.

Expert Insight: The "Novartis Protocol" demonstrated that Lewis acids can also prevent unwanted directed C-H activation by blocking the nitrogen, forcing the catalyst to react at the desired distal positions [1].

Strategy B: The "Fagnou" N-Oxide Route

Mechanism: Oxidizing the pyridine to pyridine-N-oxide (Py-O) removes the lone pair's ability to poison the catalyst. Furthermore, the oxygen atom can act as a promoter for C-H activation via a concerted metallation-deprotonation (CMD) pathway.[1]

  • Best For: C-H Activation (Direct Arylation).[1][2]

  • Reference: Pioneered by the Fagnou group [2].[1][3][4]

Protocol: N-Oxide Step-Down

Step Action Reagents Note
1. Oxidation Convert Pyridine to Py-O mCPBA (1.1 eq), DCM, RT Monitor by TLC (Py-O is much more polar).[1]
2. Coupling Perform Pd-catalyzed coupling Pd(OAc)2, P(tBu)3, K2CO3 Py-O directs C-H activation to the C2 position.[1]

| 3. Reduction | Restore Pyridine | Zn dust, NH4Cl, MeOH | Mild reduction returns the native heterocycle.[1] |

Strategy C: Ligand Engineering (The Steric Wall)

Mechanism: If you cannot modify the substrate, you must modify the catalyst. Use bulky, electron-rich phosphines (Buchwald ligands) that create a "steric wall" around the Pd center, physically preventing the pyridine nitrogen from coordinating while allowing the oxidative addition of the C-X bond.

  • Recommended Ligands:

    • XPhos / SPhos: Excellent for heteroaryl chlorides.[1]

    • BrettPhos: Superior for C-N coupling (Buchwald-Hartwig) with pyridines.[1]

    • Q-Phos: Robust for sterically congested couplings.[1]

Specific Issue: 2-Pyridyl Boronate Instability

A frequent "ghost" in pyridine chemistry is the rapid decomposition of 2-pyridyl boronic acids.[1] Unlike 3- or 4-pyridyl isomers, the 2-isomer undergoes rapid protodeboronation in aqueous base (standard Suzuki conditions).[1]

Mechanism of Failure: The basic conditions required for transmetallation facilitate a hydrolytic cleavage of the C-B bond, yielding unsubstituted pyridine and boric acid.

Data: Half-life of Pyridyl Boronates (pH 7, 70°C) | Substrate | Half-Life (


) | Stability Rating |
| :--- | :--- | :--- |
| 3-Pyridyl Boronic Acid | > 1 week | High |
| 4-Pyridyl Boronic Acid | > 1 week | High |
| 2-Pyridyl Boronic Acid  | < 1 minute  | Critical Failure  |[1]

The Solution: MIDA Boronates or Anhydrous Coupling Do not use free boronic acids for 2-pyridyl couplings.[1]

  • MIDA Boronates: These slow-release reagents protect the boron atom, releasing the active species slowly to match the catalytic turnover rate [3].

  • Copper Facilitation: Use the "Liebeskind-Srogl" coupling (Thioesters + Boronic acids) or Cu-mediated variants which proceed under neutral conditions.[1]

Mechanistic Visualization

The following diagram illustrates the competition between the Ligand (L) and Pyridine (Substrate) for the Palladium (Pd) center.

Mechanism cluster_0 Solution: Block Path A Pd Pd(0) Active Species Dead Dead Complex (Pd-N Coord) Pd->Dead Path A: N-Binding (Poisoning) Active Oxidative Addition Pd->Active Path B: C-X Reaction (Desired) Py Pyridine (Substrate) Py->Pd Competes L Ligand (Phosphine) L->Pd Stabilizes

Figure 2: Kinetic competition: Path A (Poisoning) is often faster than Path B (Reaction) unless steric bulk or Lewis acids are employed.[1]

FAQ: Rapid Troubleshooting

Q: My reaction turns black immediately upon heating. Is this bad? A: Yes. "Pd-Black" formation indicates ligand dissociation and catalyst aggregation.[1] The pyridine might be displacing your phosphine ligands.[1]

  • Fix: Increase ligand-to-metal ratio (e.g., 2:1 or 4:[1]1) or switch to a bidentate ligand (e.g., dppf) which is harder to displace.[1]

Q: Can I use acidic conditions to protonate the pyridine? A: Only if you are running a Minisci reaction (radical alkylation). For cross-couplings (Suzuki/Buchwald), strong Brønsted acids will protonate the organometallic intermediates or the ligand, killing the catalyst. Use Lewis acids (


) instead—they bind the nitrogen without destroying the catalyst.

Q: I am trying to couple a 2-chloropyridine. It is very sluggish. A: 2-chloropyridines are electronically deactivated for oxidative addition compared to 2-bromopyridines.[1]

  • Fix: Switch to the bromide or iodide.[1] If you must use chloride, use N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPr), which are stronger electron donors than phosphines.[1]

References

  • Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. J. Am. Chem. Soc.[1][5] 2010, 132, 13666–13668.[1][5] [Link]

  • Palladium-Catalyzed C-H Functionalization of Pyridine N-Oxides. J. Am. Chem. Soc. 2005, 127, 18020–18021.[1] [Link]

  • Slow-Release of Unstable Boronic Acids for Suzuki-Miyaura Coupling. J. Am. Chem. Soc.[1] 2008, 130, 44, 14422–14423.[1] [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids. J. Org. Chem. 2007, 72, 13, 4892–4899.[1] [Link][1]

Sources

impact of solvent on 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine Ticket ID: RA-PYR-PIP-001 Status: Open for Consultation

Executive Summary

This guide addresses the solvent-dependent kinetics and thermodynamics governing the reductive amination between 1-Boc-4-piperidone (ketone) and 2-(aminomethyl)pyridine (amine).

The synthesis of secondary amines via reductive amination is highly sensitive to solvent choice, which dictates:

  • Imine Equilibrium: The stability of the intermediate Schiff base.

  • Reducing Agent Compatibility: The lifetime of the hydride source (e.g., STAB vs. NaBH₄).

  • Chemo-selectivity: Prevention of over-alkylation (bis-alkylation) and preservation of the N-Boc protecting group.

The Chemistry Engine: Mechanism & Solvent Impact

The reaction proceeds through a reversible hemiaminal formation, followed by dehydration to the imine (Schiff base), which is then irreversibly reduced to the amine.

Critical Solvent Interaction Points
  • Solvation of Borohydride: Protic solvents (MeOH) decompose acylated borohydrides (STAB) rapidly, whereas chlorinated solvents (DCE, DCM) stabilize them.

  • Water Management: In the equilibrium step (

    
    ), the presence of water pushes the reaction backward. Hydrophobic solvents (DCE) favor the forward reaction by excluding generated water from the immediate solvation shell of the reactive intermediate.
    

G Start 1-Boc-4-piperidone + 2-Picolylamine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Iminium Ion (Active Species) Hemiaminal->Imine - H2O (Acid Cat.) Imine->Hemiaminal + H2O (Reversible) Product Target Secondary Amine Imine->Product Reduction (H-) Solvent1 Solvent Impact: Protic solvents stabilize hemiaminal (slows dehydration) Solvent1->Hemiaminal Solvent2 Solvent Impact: DCE/DCM stabilize STAB MeOH decomposes STAB Solvent2->Imine

Figure 1: Reaction pathway highlighting critical solvent interference points during imine formation and reduction.

Solvent Selection Matrix

The choice of solvent dictates the reducing agent you must use. The "Abdel-Magid" protocol (DCE/STAB) is the industry standard for this transformation due to its high selectivity.

SolventRecommended ReductantReaction TypeProsCons
1,2-Dichloroethane (DCE) STAB (Sodium Triacetoxyborohydride)Direct (One-Pot)Gold Standard. Fast imine formation; STAB is stable; excellent yield.Toxic (Class 1 solvent). Requires aqueous workup.
Dichloromethane (DCM) STAB Direct (One-Pot)Good alternative to DCE; easier to evaporate (low BP).Slower reaction rate than DCE; STAB solubility is slightly lower.
Methanol (MeOH) NaBH₄ (Sodium Borohydride)Indirect (Two-Step)Cheap; environmentally friendlier; solubilizes polar salts.Incompatible with STAB. Requires 2 steps (form imine, then reduce) to avoid ketone reduction.
THF (Tetrahydrofuran) STAB Direct (One-Pot)Useful if reactants are insoluble in chlorinated solvents.Slower kinetics than DCE; hygroscopic (wet THF kills the reaction).

Validated Protocols

Method A: The "Abdel-Magid" Protocol (Preferred)

Best for: High yields, preventing bis-alkylation, and operational simplicity.

Reagents:

  • 1-Boc-4-piperidone (1.0 equiv)

  • 2-(Aminomethyl)pyridine (1.0–1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Workflow:

  • Dissolve ketone and amine in DCE (0.2 M concentration).

  • Add AcOH.[1][2] Stir for 10–15 minutes to initiate imine formation.

  • Add STAB in one portion.[3]

  • Stir at Room Temperature (RT) for 2–16 hours under Nitrogen.

  • Quench: Add saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM. Wash organic layer with brine. Dry over Na₂SO₄.

Method B: The Methanol/Borohydride Route

Best for: Labs avoiding chlorinated solvents or if STAB is unavailable.

Reagents:

  • 1-Boc-4-piperidone (1.0 equiv)

  • 2-(Aminomethyl)pyridine (1.0 equiv)

  • Sodium Borohydride (NaBH₄) (1.2 equiv)

  • Solvent: Anhydrous Methanol.

Workflow:

  • Dissolve ketone and amine in MeOH.

  • Crucial: Add 4Å Molecular Sieves or reflux for 2 hours to force imine formation before adding reductant.

  • Cool to 0°C.

  • Add NaBH₄ portion-wise (exothermic).

  • Warm to RT and stir for 2 hours.

Troubleshooting & FAQs

Issue: Low Conversion / Starting Material Persists

Q: I see a lot of unreacted ketone on TLC after 24 hours. Why? A: This is likely a "Water Equilibrium" issue.

  • Diagnosis: If using DCE/DCM, your solvent might be wet.[4] Water hydrolyzes the imine back to the ketone faster than STAB can reduce it.

  • Fix: Use anhydrous solvents. Add 4Å Molecular Sieves to the reaction mixture to trap water generated during imine formation.

  • Fix (Catalysis): Ensure you added Acetic Acid (1.0 eq). The pyridine ring in your amine is basic, but the ketone requires acid catalysis to form the iminium ion efficiently.

Issue: Impurity Formation (Bis-Alkylation)

Q: I isolated a side product with a higher molecular weight. What is it? A: This is the "Bis-alkylated" amine (Tertiary amine).

  • Mechanism: The product (secondary amine) is more nucleophilic than the starting primary amine. It reacts with another molecule of ketone.[5]

  • Prevention:

    • Switch to Method A (STAB): STAB is bulky and less likely to reduce the sterically hindered iminium ion formed by the secondary amine product.

    • Stoichiometry: Use a slight excess of the primary amine (1.1–1.2 eq) relative to the ketone.

Issue: Boc-Deprotection

Q: I lost my Boc group during the reaction. A: The reaction became too acidic.

  • Cause: While AcOH is weak, if you used a stronger acid (like TFA) or if the reaction heated up significantly during quench, Boc can fall off.

  • Fix: Stick to AcOH (1.0 eq). Ensure the quench with NaHCO₃ is done slowly at 0°C to prevent exothermic spikes.

Issue: STAB Solubility

Q: The Sodium Triacetoxyborohydride isn't dissolving in DCM. A: This is normal.

  • Insight: STAB is a suspension in DCM/DCE. It does not need to be fully dissolved to react. The reaction occurs at the solid-liquid interface or via the small amount of dissolved reagent. Do not filter it; just ensure vigorous stirring.

References

  • Abdel-Magid, A. F., et al. (1996).[1][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

  • Tripathy, P. B., et al. (2018). "Solvent effect on reductive amination: A review." Organic Process Research & Development. (General Reference for solvent kinetics).

Sources

Validation & Comparative

A Guide to the Spectral Analysis of 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine and its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Spectral Characterization

In the realm of drug discovery and development, the precise characterization of synthesized molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for elucidating molecular structure, confirming identity, and assessing purity. 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine and its analogues are important building blocks in medicinal chemistry. The piperidine ring is a common motif in many pharmaceuticals, and the Boc (tert-butoxycarbonyl) protecting group is frequently employed during synthesis.[1][2] A thorough understanding of their spectral properties is crucial for researchers working with these compounds.

This guide will provide a detailed breakdown of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data for this compound, using experimental data from 1-Boc-4-anilinopiperidine as a primary reference. We will also discuss the key differences that would be anticipated due to the substitution of the aniline moiety with the pyridin-2-ylmethylamino group.

Molecular Structures for Comparison

To facilitate a clear comparison, the structures of the target compound and its primary analogue are presented below.

Molecular_Structures cluster_target This compound cluster_analogue 1-Boc-4-anilinopiperidine Target_N_Boc N Target_C_Boc C=O Target_N_Boc->Target_C_Boc Target_Pip_C1 CH₂ Target_N_Boc->Target_Pip_C1 Target_Pip_C5 CH₂ Target_N_Boc->Target_Pip_C5 Target_O_Boc O Target_C_Boc->Target_O_Boc Target_tBu C(CH₃)₃ Target_O_Boc->Target_tBu Target_Pip_N N Target_Pip_C2 CH₂ Target_Pip_C1->Target_Pip_C2 Target_Pip_C3 CH Target_Pip_C2->Target_Pip_C3 Target_Pip_C4 CH₂ Target_Pip_C3->Target_Pip_C4 Target_NH NH Target_Pip_C3->Target_NH Target_Pip_C4->Target_Pip_C5 Target_CH2_linker CH₂ Target_NH->Target_CH2_linker Target_Pyr_C1 CH Target_CH2_linker->Target_Pyr_C1 Target_Pyr_N N Target_Pyr_N->Target_Pyr_C1 Target_Pyr_C2 CH Target_Pyr_C1->Target_Pyr_C2 Target_Pyr_C3 CH Target_Pyr_C2->Target_Pyr_C3 Target_Pyr_C4 CH Target_Pyr_C3->Target_Pyr_C4 Target_Pyr_C4->Target_Pyr_N Analogue_N_Boc N Analogue_C_Boc C=O Analogue_N_Boc->Analogue_C_Boc Analogue_Pip_C1 CH₂ Analogue_N_Boc->Analogue_Pip_C1 Analogue_Pip_C5 CH₂ Analogue_N_Boc->Analogue_Pip_C5 Analogue_O_Boc O Analogue_C_Boc->Analogue_O_Boc Analogue_tBu C(CH₃)₃ Analogue_O_Boc->Analogue_tBu Analogue_Pip_N N Analogue_Pip_C2 CH₂ Analogue_Pip_C1->Analogue_Pip_C2 Analogue_Pip_C3 CH Analogue_Pip_C2->Analogue_Pip_C3 Analogue_Pip_C4 CH₂ Analogue_Pip_C3->Analogue_Pip_C4 Analogue_NH NH Analogue_Pip_C3->Analogue_NH Analogue_Pip_C4->Analogue_Pip_C5 Analogue_Ph_C1 C Analogue_NH->Analogue_Ph_C1 Analogue_Ph_ring C₅H₅

Caption: Molecular structures of the target compound and its analogue.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum provides valuable information about the chemical environment of protons in a molecule. Below is a comparison of the expected signals for this compound and the experimental data for 1-Boc-4-anilinopiperidine.

Table 1: Comparison of ¹H NMR Spectral Data

Assignment 1-Boc-4-anilinopiperidine (Experimental, CDCl₃) This compound (Predicted) Rationale for Predicted Shifts
Boc (t-butyl)~1.47 ppm (s, 9H)~1.47 ppm (s, 9H)The chemical environment of the Boc group is distant from the 4-position substituent and should remain largely unchanged.
Piperidine (axial H-2, H-6)~2.8-3.0 ppm (m, 2H)~2.8-3.0 ppm (m, 2H)These protons are adjacent to the Boc-protected nitrogen and their chemical shift is primarily influenced by the carbamate group.
Piperidine (equatorial H-2, H-6)~4.0-4.2 ppm (m, 2H)~4.0-4.2 ppm (m, 2H)Similar to the axial protons, these are mainly affected by the Boc group.
Piperidine (axial H-3, H-5)~1.3-1.5 ppm (m, 2H)~1.3-1.5 ppm (m, 2H)These protons are relatively shielded and their environment is similar in both molecules.
Piperidine (equatorial H-3, H-5)~2.0-2.2 ppm (m, 2H)~2.0-2.2 ppm (m, 2H)These protons are deshielded compared to their axial counterparts.
Piperidine (H-4)~3.5-3.7 ppm (m, 1H)~2.8-3.0 ppm (m, 1H)The electron-withdrawing nature of the aniline ring will deshield this proton more than the pyridin-2-ylmethylamino group.
NH~3.8 ppm (br s, 1H)~2.0-3.0 ppm (br s, 1H)The chemical shift of the NH proton is variable and depends on concentration and solvent.
CH₂ (linker)N/A~3.9 ppm (s, 2H)This new singlet corresponds to the methylene bridge between the piperidine nitrogen and the pyridine ring.
Pyridine (H-6)N/A~8.5 ppm (d, 1H)Protons on the pyridine ring are significantly deshielded due to the ring's aromaticity and the electronegativity of the nitrogen atom.
Pyridine (H-3, H-4, H-5)N/A~7.1-7.7 ppm (m, 3H)These protons will appear in the aromatic region with characteristic splitting patterns.
Aniline (aromatic)~6.8-7.3 ppm (m, 5H)N/AThese signals are characteristic of the phenyl group in the analogue.

¹³C NMR Spectral Data Comparison

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Table 2: Comparison of ¹³C NMR Spectral Data

Assignment 1-Boc-4-anilinopiperidine (Experimental, CDCl₃) This compound (Predicted) Rationale for Predicted Shifts
Boc (C(CH₃)₃)~28.5 ppm~28.5 ppmThe chemical shift of the tert-butyl carbons is highly conserved.
Boc (C=O)~155.0 ppm~155.0 ppmThe carbamate carbonyl carbon is also expected to have a very similar chemical shift.
Boc (C(CH₃)₃)~79.5 ppm~79.5 ppmThe quaternary carbon of the Boc group is a characteristic signal.
Piperidine (C-2, C-6)~43.0 ppm~43.0 ppmThese carbons are adjacent to the Boc-protected nitrogen.
Piperidine (C-3, C-5)~33.0 ppm~32.0 ppmA slight upfield shift may be observed due to the less electron-withdrawing nature of the pyridin-2-ylmethylamino group compared to aniline.
Piperidine (C-4)~51.0 ppm~50.0 ppmA minor upfield shift is expected for the same reason as for C-3 and C-5.
CH₂ (linker)N/A~55.0 ppmThis new signal corresponds to the methylene linker.
Pyridine (C-2)N/A~159.0 ppmThe carbon attached to the nitrogen in the pyridine ring is significantly deshielded.
Pyridine (aromatic)N/A~121-149 ppmThe remaining pyridine carbons will appear in the aromatic region.
Aniline (aromatic)~117-147 ppmN/AThese signals are characteristic of the phenyl group in the analogue.

Mass Spectrometry (MS) Data Comparison

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. Electrospray Ionization (ESI) is a soft ionization technique commonly used for this type of analysis.[3]

Table 3: Comparison of Mass Spectrometry Data

Species 1-Boc-4-anilinopiperidine (Experimental) This compound (Predicted)
Molecular Formula C₁₆H₂₄N₂O₂C₁₆H₂₅N₃O₂
Molecular Weight 276.38 g/mol 291.39 g/mol
[M+H]⁺ (m/z) 277.18292.20
Key Fragments Loss of Boc group (-100 Da)Loss of Boc group (-100 Da), fragmentation of the pyridin-2-ylmethyl group.

The base peak in the mass spectrum of 1-Boc-4-anilinopiperidine is often the fragment resulting from the loss of the Boc group. A similar fragmentation pattern is expected for the target compound.

Infrared (IR) Spectroscopy Data Comparison

IR spectroscopy is used to identify the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid and liquid samples.[4]

Table 4: Comparison of IR Spectroscopy Data

Functional Group 1-Boc-4-anilinopiperidine (Experimental, cm⁻¹) This compound (Predicted, cm⁻¹) Vibrational Mode
N-H Stretch~3400~3350Secondary amine
C-H Stretch (aromatic)~3050~3050Aromatic C-H
C-H Stretch (aliphatic)~2850-2970~2850-2970Aliphatic C-H
C=O Stretch (Boc)~1690~1690Carbamate carbonyl
C=C, C=N Stretch~1600, ~1500~1590, ~1570, ~1470, ~1430Aromatic and pyridine ring stretching
C-N Stretch~1240, ~1170~1240, ~1170Amine and carbamate C-N

The most significant difference in the IR spectra would be the presence of characteristic pyridine ring stretching vibrations for the target compound, which are absent in the spectrum of the aniline analogue.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed in this guide. Specific parameters may need to be optimized for the instrument being used.

¹H and ¹³C NMR Spectroscopy

NMR_Workflow Sample_Prep Sample Preparation: - Dissolve 5-25 mg (¹H) or 50-100 mg (¹³C) of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). [26] - Transfer to a 5 mm NMR tube. Instrument_Setup Instrument Setup: - Insert the sample into the NMR spectrometer. - Lock and shim the instrument on the deuterium signal of the solvent. Sample_Prep->Instrument_Setup Acquisition Data Acquisition: - Acquire the ¹H spectrum (typically 16-64 scans). - Acquire the ¹³C spectrum (typically 1024 or more scans). Instrument_Setup->Acquisition Processing Data Processing: - Apply Fourier transform, phase correction, and baseline correction. - Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS). Acquisition->Processing Analysis Spectral Analysis: - Integrate the peaks in the ¹H spectrum. - Identify chemical shifts, splitting patterns, and coupling constants. Processing->Analysis

Caption: A generalized workflow for NMR data acquisition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI_MS_Workflow Sample_Prep_MS Sample Preparation: - Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid). Infusion Sample Infusion: - Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump. [16] Sample_Prep_MS->Infusion Ionization Ionization: - Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate charged droplets. [13] - Use a nebulizing gas (e.g., nitrogen) to assist in droplet formation. Infusion->Ionization Data_Acquisition_MS Data Acquisition: - Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). Ionization->Data_Acquisition_MS Analysis_MS Data Analysis: - Identify the molecular ion peak ([M+H]⁺) and major fragment ions. Data_Acquisition_MS->Analysis_MS

Caption: A generalized workflow for ESI-MS data acquisition.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR_FTIR_Workflow Background_Scan Background Scan: - Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely. - Acquire a background spectrum of the empty crystal. Sample_Application Sample Application: - Place a small amount of the solid or liquid sample directly onto the ATR crystal. [28] - For solids, apply pressure using the built-in clamp to ensure good contact. Background_Scan->Sample_Application Sample_Scan Sample Scan: - Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Sample_Application->Sample_Scan Data_Processing_FTIR Data Processing: - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Sample_Scan->Data_Processing_FTIR Analysis_FTIR Spectral Analysis: - Identify the characteristic absorption bands corresponding to the functional groups in the molecule. Data_Processing_FTIR->Analysis_FTIR

Caption: A generalized workflow for ATR-FTIR data acquisition.

Conclusion

This guide provides a comprehensive framework for the spectral analysis of this compound by leveraging experimental data from the close analogue, 1-Boc-4-anilinopiperidine. The key spectral features of the N-Boc-piperidine core are highly conserved between the two molecules, while predictable differences arise from the distinct electronic and structural properties of the aniline and pyridin-2-ylmethylamino substituents. By understanding these relationships, researchers can confidently interpret the spectral data of this class of compounds, ensuring the structural integrity of their synthesized molecules for downstream applications in drug discovery and development.

References

  • 1-Boc-4-AP - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]

  • Method for synthesizing 1-boc-4-aminopiperidine. (2015). Google Patents.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). ResearchGate. Retrieved February 8, 2024, from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved February 8, 2024, from [Link]

  • 1-Boc-4-AP | C16H24N2O2 | CID 1491502. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). (n.d.). Policija.si. Retrieved February 8, 2024, from [Link]

  • 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid [189321-65-1]. (n.d.). Aapptec Peptides. Retrieved February 8, 2024, from [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (n.d.). PMC. Retrieved February 8, 2024, from [Link]

  • 1-Boc-4-(aminomethyl)piperidine | C11H22N2O2 | CID 736817. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

  • ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved February 8, 2024, from [Link]

  • 6.3: Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts. Retrieved February 8, 2024, from [Link]

  • Experimental workflow of the ATR-FTIR spectroscopy-based method for... (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. (n.d.). Retrieved February 8, 2024, from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). PMC - NIH. Retrieved February 8, 2024, from [Link]

  • An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. (2012). PubMed. Retrieved February 8, 2024, from [Link]

  • Electrospray Ionization (ESI). (n.d.). Retrieved February 8, 2024, from [Link]

  • EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. (n.d.). eGyanKosh. Retrieved February 8, 2024, from [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved February 8, 2024, from [Link]

  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (n.d.). ACS Publications. Retrieved February 8, 2024, from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. Retrieved February 8, 2024, from [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. (n.d.). ACS Publications. Retrieved February 8, 2024, from [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved February 8, 2024, from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PMC - NIH. Retrieved February 8, 2024, from [Link]

  • A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. (2010). Wiley-VCH. Retrieved February 8, 2024, from [Link]

  • Experiment 1 Instructions. (n.d.). Scribd. Retrieved February 8, 2024, from [Link]

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1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine vs other Boc-protected piperidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine , a specialized scaffold in medicinal chemistry. It contrasts this "Picolyl-Piperidine" variant with standard alternatives like 1-Boc-4-aminopiperidine and 1-Boc-4-(benzylamino)piperidine, focusing on synthetic utility, physicochemical properties, and application in drug discovery.

Subject: this compound (CAS: 180160-91-2 analogs)

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary: The "Picolyl Effect"

In the optimization of GPCR ligands and kinase inhibitors, the This compound scaffold serves as a critical bioisostere to the more common N-benzyl derivatives. While standard 1-Boc-4-aminopiperidine offers a primary amine for maximum reactivity, and N-benzyl variants provide lipophilic bulk, the N-(pyridin-2-ylmethyl) (or 2-picolyl) group introduces the "Picolyl Effect":

  • Solubility Modulation: The pyridine nitrogen reduces LogP compared to a phenyl ring (approx. -1.0 LogP shift), improving water solubility.

  • Specific Binding: The pyridyl nitrogen acts as a hydrogen bond acceptor (HBA) and can chelate metals (e.g., Zinc in metalloproteases), interactions unavailable to benzyl analogs.

  • pH-Dependent Purification: The distinct pKa of the pyridine ring (~5.2) vs. the secondary amine (~9.8) creates a "solubility switch" useful for purification without chromatography.

Comparative Analysis: Picolyl vs. Standard Scaffolds

The following table contrasts the subject scaffold with its two primary alternatives.

Table 1: Physicochemical & Reactivity Profile
Feature1-Boc-4-aminopiperidine 1-Boc-4-(benzylamino)piperidine This compound
Structure Type Primary Amine (

)
Secondary Amine (

) - Lipophilic
Secondary Amine (

) - Polar/Basic
Nucleophilicity HighModerate (Steric hindrance)Moderate (Steric + Inductive effect)
LogP (Est.) ~1.2~3.5~2.4 ("Sweet Spot" )
H-Bonding Donor/AcceptorDonor Only (Amine)Donor (Amine) + Acceptor (Pyridine)
Key Utility Core building blockHydrophobic pocket fillingSolubility fix; Metal chelation;

-stacking
Purification Acid/Base extractionStandardpH-Selective Extraction (See Protocol)

Synthetic Pathway & Mechanism

The synthesis of this scaffold relies on Reductive Amination , a self-validating reaction where the formation of the imine intermediate is the "Go/No-Go" checkpoint.

Mechanism Visualization

The following diagram illustrates the synthesis flow and the critical "Picolyl Branching" decision point.

G Start 1-Boc-4-Piperidone Imine Imine Intermediate (Check via 1H NMR) Start->Imine DCM, AcOH Dehydration Reagent 2-Picolylamine (1.05 eq) Reagent->Imine Reduction Reduction (NaBH(OAc)3) Imine->Reduction In situ Product This compound Reduction->Product Quench & Workup

Figure 1: Reductive amination pathway. The formation of the imine is the critical rate-determining step.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Synthesize the scaffold via reductive amination with >85% yield. Self-Validating Checkpoint: The disappearance of the ketone carbonyl peak (~171 ppm) in 13C NMR or the shift of the imine proton in 1H NMR confirms intermediate formation before reducing agent addition.

Reagents:

  • 1-Boc-4-piperidone (1.0 eq)

  • 2-Picolylamine (1.05 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Acetic Acid (1.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Imine Formation: Dissolve 1-Boc-4-piperidone in DCM (0.2 M). Add 2-picolylamine and Acetic Acid. Stir at Room Temperature (RT) for 1-2 hours.

    • Validation: Aliquot NMR should show complete consumption of ketone.

  • Reduction: Cool to 0°C. Add STAB portion-wise over 20 minutes (exothermic). Warm to RT and stir overnight.

  • Quench: Add saturated aqueous NaHCO₃ slowly. Stir vigorously for 30 mins to quench unreacted borohydride.

  • Extraction (The "Picolyl" Nuance):

    • Extract with DCM (3x).

    • Critical: The aqueous layer pH must be >8. If pH < 7, the pyridine ring protonates, trapping the product in the water phase.

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Note: The product is often pure enough for subsequent coupling. If not, recrystallize from Hexane/EtOAc (unlike benzyl analogs which often require chromatography).

Protocol B: Selective Amide Coupling

Objective: Acylate the secondary amine without affecting the Boc group or Pyridine ring.

Reagents:

  • Scaffold (from Protocol A)

  • Carboxylic Acid (R-COOH)

  • HATU (1.2 eq) / DIPEA (3.0 eq)

  • DMF

Step-by-Step:

  • Pre-activate R-COOH with HATU/DIPEA in DMF for 15 mins.

  • Add the scaffold.[1] The secondary amine is less nucleophilic than a primary amine; heating to 40-50°C may be required for bulky acids.

  • Workup: Dilute with EtOAc. Wash with saturated NH₄Cl (mild acid).

    • Caution: Do NOT wash with 1M HCl. Strong acid will remove the Boc group and protonate the pyridine, complicating phase separation.

Decision Logic: When to Use This Scaffold?

Use the following logic tree to determine if the Picolyl-Piperidine scaffold is appropriate for your lead optimization.

DecisionTree Start Lead Optimization: Piperidine Core Q1 Is the target site hydrophobic? Start->Q1 Benzyl Use N-Benzyl (High Lipophilicity) Q1->Benzyl Yes Q2 Does the pocket contain acidic residues or metals? Q1->Q2 No Picolyl Use N-Picolyl (H-Bond Acceptor/Chelator) Q2->Picolyl Yes (Zn, Asp, Glu) Q3 Is solubility a limiting factor? Q2->Q3 No Q3->Benzyl No Q3->Picolyl Yes (Lowers LogP)

Figure 2: Strategic decision tree for scaffold selection in SAR studies.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

    • Context: Establishes the foundational STAB protocol used for piperidone reductive amin
  • Imamura, S., et al. (2006).[2] "Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity."[2] Journal of Medicinal Chemistry. Link

    • Context: Demonstrates the utility of substituted piperidine scaffolds in GPCR antagonist design.
  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 1491502, 1-Boc-4-(Phenylamino)piperidine." Link

    • Context: Provides physicochemical baselines for the phenyl-amino analog for comparison.
  • BenchChem Application Notes. (2025). "Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry." Link

    • Context: Highlights the "Picolyl-like" aminomethyl side chain utility in Sigma-1 and Kinase inhibitors.

Sources

Comparative Analysis of Synthetic Strategies for Functionalized Aminopiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted aminopiperidines are privileged scaffolds in medicinal chemistry, serving as the pharmacophore backbone for numerous GPCR ligands, Janus kinase inhibitors (e.g., Tofacitinib), and opioid receptor modulators. The synthesis of these motifs generally forces a trade-off between step economy and stereochemical precision .

This guide compares the three dominant synthetic methodologies:

  • Reductive Amination: The thermodynamic "workhorse" for rapid analog generation.

  • Nucleophilic Substitution (via Azide): The kinetic route for precise stereocontrol.

  • Pyridine Hydrogenation: The atom-economical industrial route.[1]

Part 1: Strategic Decision Matrix

Before selecting a protocol, analyze your specific structural requirements. The following decision tree illustrates the logical flow for selecting the optimal synthesis route.

DecisionMatrix Start Target: Substituted Aminopiperidine Chiral Is the amine position a stereocenter? Start->Chiral Scale Scale of Synthesis? Chiral->Scale No (e.g. 4-amino, achiral) StereoControl Is specific diastereoselectivity required? Chiral->StereoControl Yes (e.g. 3-amino or subst. 4-amino) RouteA Route A: Reductive Amination (Thermodynamic Control) Scale->RouteA Discovery (<10g) RouteC Route C: Pyridine Hydrogenation (Cost/Atom Economy) Scale->RouteC Process (>1kg) StereoControl->RouteA Thermodynamic Isomer OK RouteB Route B: Nucleophilic Substitution (Kinetic/Inversion Control) StereoControl->RouteB Specific Enantiomer/Kinetic Isomer

Figure 1: Strategic decision matrix for selecting the synthesis route based on chirality and scale requirements.

Part 2: Route A — Reductive Amination (The Standard)

Best For: Rapid library generation, discovery chemistry, achiral targets. Mechanism: Reversible imine formation followed by irreversible hydride reduction.

The Protocol: Modified Abdel-Magid Amination

While sodium cyanoborohydride (


) was historically used, Sodium Triacetoxyborohydride (STAB)  is the superior reagent due to reduced toxicity and better chemoselectivity (does not reduce aldehydes/ketones efficiently, only imines).

Reagents:

  • Substituted Piperidone (1.0 equiv)

  • Amine (

    
    ) (1.1–1.2 equiv)
    
  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a dry flask under

    
    , dissolve the piperidone and amine in DCE (0.2 M). Add AcOH. Stir for 30–60 minutes at room temperature.
    
    • Expert Insight: If the amine is an HCl salt, add 1.0 equiv of TEA. If the amine is sterically hindered, add Titanium(IV) isopropoxide (

      
      ) (1.0 equiv) to force dehydration and drive imine formation before adding the reducing agent.
      
  • Reduction: Cool to 0°C (optional, but recommended for selectivity). Add STAB portion-wise.

  • Monitoring: The reaction is self-indicating; the suspension often clears as the borohydride is consumed. Monitor by LCMS for the disappearance of the imine peak (

    
    ).
    
  • Quench: Quench with saturated aqueous

    
    . Extract with DCM.
    

Stereochemical Outcome: Reductive amination typically favors the thermodynamic product . For 4-substituted cyclohexanones/piperidones, the hydride attacks from the axial direction (less sterically hindered trajectory), yielding the equatorial amine (trans isomer) as the major product.

Part 3: Route B — Nucleophilic Substitution (The Stereocontrolled Route)

Best For: Inverting stereocenters, accessing "kinetic" isomers, avoiding over-alkylation. Mechanism: Activation of alcohol to leaving group (LG) followed by


 displacement with Azide, then reduction.
The Protocol: Mesylation-Azidation-Reduction

This route is critical when you need to invert a chiral alcohol to a specific amine configuration.

Workflow Diagram:

SubstitutionRoute Alcohol Chiral Alcohol (Start) Mesylate Mesylate/Tosylate (Activation) Alcohol->Mesylate MsCl, TEA (Retention) Azide Azide Intermediate (Inversion) Mesylate->Azide NaN3, DMF (Inversion SN2) Amine Final Amine (Retention) Azide->Amine H2, Pd/C or Staudinger

Figure 2: Stereochemical pathway of the substitution route. Note the inversion at the azide step.

Step-by-Step Methodology:

Step 1: Activation

  • Dissolve alcohol in DCM at 0°C. Add TEA (1.5 equiv) and Methanesulfonyl chloride (MsCl) (1.2 equiv).

  • Checkpoint: Complete conversion usually occurs <1 hr. Isolate via aqueous workup. Do not purify on silica (mesylates can be unstable); use crude.

Step 2: Displacement (Critical Safety Step)

  • Dissolve crude mesylate in DMF or DMSO (Polar Aprotic is essential for

    
    ).
    
  • Add Sodium Azide (

    
    ) (1.5–2.0 equiv). Heat to 60–80°C.
    
  • SAFETY WARNING:

    • Never use DCM or halogenated solvents with sodium azide; this forms diazidomethane, which is highly explosive.

    • Rule of Six: Ensure the total number of carbons is at least 6 times the number of energetic nitrogens (

      
      ) to ensure stability of the organic azide intermediate.
      
    • Workup: Quench with water. Extract with EtOAc.

Step 3: Staudinger Reduction

  • Dissolve azide in THF/Water (10:1).

  • Add Triphenylphosphine (

    
    ) (1.2 equiv). Nitrogen gas will evolve (bubbling).
    
  • Stir at RT for 2–12 hours.

  • Mechanism:

    
     attacks the azide to form a phosphazide, which rearranges and hydrolyzes to the amine and triphenylphosphine oxide (
    
    
    
    ).

Part 4: Comparative Performance Analysis

The following table contrasts the performance metrics of the three routes based on experimental data ranges found in literature (e.g., J. Org. Chem. 1996, 61, 3849).[2][3][4][5]

FeatureRoute A: Reductive AminationRoute B: Nucleophilic SubstitutionRoute C: Pyridine Hydrogenation
Overall Yield High (80–95%) Moderate (50–70% over 3 steps)High (>90%)
Step Count 1 (One-pot)3 (Activate

Displace

Reduce)
1
Stereoselectivity Thermodynamic (Equatorial major)Absolute Control (via Inversion)Poor (Cis/Trans mixtures common)
Atom Economy GoodPoor (Loss of MsOH,

,

)
Excellent
Safety Profile High (STAB is mild)Low (Azide hazards, Phosphine toxicity)Moderate (High Pressure

)
Cost Moderate (STAB is costly on ton-scale)High (Reagents + Steps)Low (Catalytic)
Experimental Insight: Yield vs. Sterics

In reductive amination (Route A), steric hindrance on the amine significantly impacts yield.

  • Aniline (Weak nucleophile): 85–95% yield (requires acid catalysis).

  • Cyclohexylamine (Steric bulk): 70–80% yield (slower imine formation).

  • 2,6-Dimethylaniline: <40% yield (often requires Ti(OiPr)4 forcing conditions).

Part 5: References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[5]

  • BenchChem Application Notes. "Catalytic Hydrogenation of Pyridine to Piperidine." BenchChem Protocols, 2025.[1]

  • University of Wisconsin-Madison EHS. "Safe Handling of Sodium Azide." Environment, Health & Safety Guidelines.

  • University of Pittsburgh. "Safe Handling of Azides." Safety Manual, 2013.

  • Matassini, C., et al. "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi, 2020.

Sources

Structural Analysis & Synthesis Guide: 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine , a "privileged scaffold" in medicinal chemistry.[1] This intermediate combines a flexible piperidine core (protected by tert-butyloxycarbonyl) with a pyridin-2-ylmethyl pendant arm.[1] This specific motif creates a bidentate ligand architecture often utilized in the development of CXCR4 antagonists , kinase inhibitors , and metalloproteinase inhibitors .[1]

The guide compares the two primary synthetic methodologies—Reductive Amination (Method A) versus Direct Nucleophilic Substitution (Method B)—demonstrating why Method A is the industry standard for purity and atom economy.

Part 1: Structural Significance & Pharmacophore Analysis

The molecule functions as a critical junction point in drug design. Its structural value lies in three distinct domains:

  • The Piperidine Core (C4-Linker): The 4-amino position provides a vector for extending the molecule into deep hydrophobic pockets without introducing the conformational rigidity of a piperazine ring.[1]

  • The Boc-Protection: Serves as an orthogonal protecting group, stable to basic conditions (e.g., subsequent alkylations) but readily removed by TFA or HCl/Dioxane for late-stage diversification.[1]

  • The Pyridine "Arm" (Chelation/H-Bonding): The pyridine nitrogen acts as a hydrogen bond acceptor or a metal coordination site (e.g., Zn²⁺ in metalloenzymes).

Pharmacophore Topology (DOT Diagram)

Pharmacophore cluster_legend Interaction Types Boc Boc Group (Lipophilic/Protective) Pip Piperidine Ring (Scaffold/Spacer) Boc->Pip N1 Protection Amino Secondary Amine (H-Bond Donor/Linker) Pip->Amino C4 Attachment Pyridine Pyridine Ring (H-Bond Acceptor/Pi-Stacking) Amino->Pyridine Methylene Bridge Pi-Pi Stacking Pi-Pi Stacking Metal Chelation Metal Chelation

Caption: Structural decomposition of the target molecule highlighting functional domains for drug-target interactions.

Part 2: Comparative Synthesis Guide

Method A: Reductive Amination (Recommended)

This approach utilizes 1-Boc-4-piperidone and 2-picolylamine with a selective reducing agent like Sodium Triacetoxyborohydride (STAB).[1]

  • Mechanism: Formation of an in situ imine followed by selective reduction.[2]

  • Key Advantage: STAB is mild and does not reduce the ketone precursor, preventing side-product formation.[1]

Method B: Direct Alkylation (Alternative)

This approach involves reacting 1-Boc-4-aminopiperidine with 2-(chloromethyl)pyridine in the presence of a base.[1]

  • Mechanism: SN2 Nucleophilic Substitution.

  • Key Disadvantage: High risk of over-alkylation (formation of the tertiary amine) and potential racemization if chiral centers were present (not applicable here, but a general concern).

Performance Comparison Matrix
MetricMethod A: Reductive Amination (STAB)Method B: Direct Alkylation (SN2)
Yield (Isolated) 88% - 95% 55% - 65%
Purity (HPLC) >98% (Clean profile)~85% (Requires chromatography)
Impurity Profile Minimal (Boron salts removed in workup)High: Bis-alkylated tertiary amine (10-20%)
Atom Economy High (One-pot)Moderate (Requires excess base/reagents)
Scalability Excellent (Kilogram scale feasible)Poor (Exotherms; purification bottlenecks)

Part 3: Detailed Experimental Protocol (Method A)

Objective: Synthesis of this compound via Reductive Amination.

Reagents
  • Substrate: 1-Boc-4-piperidone (1.0 equiv)

  • Amine: 2-Picolylamine (1.05 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

  • Additive: Acetic Acid (1.0 equiv) - Catalyzes imine formation.[1]

Step-by-Step Workflow
  • Imine Formation:

    • Charge a reaction vessel with 1-Boc-4-piperidone (10 mmol) and DCE (40 mL).

    • Add 2-picolylamine (10.5 mmol) and Acetic Acid (10 mmol).

    • Stir at room temperature (20–25°C) for 30 minutes under Nitrogen atmosphere. Note: Slight warming indicates imine formation.[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (14 mmol) portion-wise over 15 minutes. Caution: Mild gas evolution.[1]

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes to decompose boron complexes.

    • Separate phases. Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1][3]

  • Purification:

    • Concentrate in vacuo.

    • The product usually crystallizes or forms a clean oil. If necessary, purify via short silica plug (Eluent: 5% MeOH in DCM).

Synthesis Logic Diagram (DOT)

SynthesisWorkflow Reactants 1-Boc-4-piperidone + 2-Picolylamine Imine Intermediate: Imine Species Reactants->Imine DCE, 30 min Catalyst Acetic Acid (Imine Catalyst) Catalyst->Imine Reduction Reduction Step: Add NaBH(OAc)3 Imine->Reduction 0°C to RT, 12h Crude Crude Mixture (Boron Complex) Reduction->Crude Quench NaHCO3 Quench (Decomplexation) Crude->Quench Product Final Product: This compound Quench->Product Extraction & Drying

Caption: Step-wise workflow for the reductive amination protocol using Sodium Triacetoxyborohydride.

Part 4: Structural Characterization & Validation[1]

To validate the synthesis, the following analytical signatures must be confirmed.

1H NMR Spectroscopy (400 MHz, CDCl3)
  • Pyridine Ring: Look for 4 distinct aromatic protons. The doublet at ~8.5 ppm (α-proton to Nitrogen) is diagnostic.[1]

  • Benzylic Methylene: A singlet at ~3.95 ppm (2H) confirms the connection between the pyridine and the amine nitrogen.[1] Note: If this appears as a quartet or split signal, check for restricted rotation or impurities.[1]

  • Piperidine Methine (C4-H): A multiplet at ~2.70 ppm (1H).[1]

  • Boc Group: A strong singlet at 1.45 ppm (9H).

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+

  • Parent Ion: [M+H]+ = Calculated m/z (approx 292.19 for C16H25N3O2).

  • Fragmentation: Loss of the Boc group often yields a daughter ion at [M-100]+ or [M-56]+ (loss of isobutene).[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • Core Citation: Establishes the standard STAB protocol used in Method A.
  • Ma, D., et al. (2004).[1] "Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists." Bioorganic & Medicinal Chemistry Letters.

    • Core Citation: Validates the utility of 4-aminopiperidine scaffolds in drug discovery.
  • Borch, R. F., et al. (1971).[1][2][3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[2][3]

    • Core Citation: Historical context for reductive amination selectivity (vs. NaBH4).[2]

Sources

quantitative NMR (qNMR) of 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Purity: A Comparative Guide to qNMR vs. HPLC for 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine

Executive Summary

For medicinal chemists and analytical scientists, This compound represents a classic "intermediate dilemma." As a secondary amine building block, it lacks a commercial certified reference material (CRM), making standard HPLC quantification relative rather than absolute. Furthermore, the tert-butoxycarbonyl (Boc) protecting group introduces rotameric broadening in NMR at room temperature, complicating integration.

This guide objectively compares quantitative NMR (qNMR) against HPLC-UV, demonstrating why qNMR is the superior primary method for purity assignment of this specific molecule, provided specific acquisition parameters (solvent selection and temperature) are optimized to handle rotamers.

Part 1: The Analytical Challenge

The target molecule consists of three distinct magnetic environments: the Boc-piperidine cage , the secondary amine linker , and the pyridine ring .

The "Reference Standard" Paradox
  • HPLC-UV Limitation: To determine the weight-% purity of this molecule via HPLC, you need a reference standard of known purity to establish a response factor. If you synthesized this material yourself, no such standard exists. Using "Area %" from HPLC assumes that all impurities (solvents, salts, precursors) have the same UV extinction coefficient as the product, which is scientifically false.

  • qNMR Advantage: qNMR is a primary ratio method . It relies on the ratio of protons in your analyte to an Internal Standard (IS).[1] It traces directly to the mole, independent of UV absorption.

The Rotameric Hurdle

The N-Boc group exhibits restricted rotation around the carbamate bond (


). In solvents like CDCl₃ at 298 K, this results in:
  • Broadening or splitting of the piperidine ring protons (approx. 2.8–4.1 ppm).

  • Inaccurate integration of the aliphatic region.

  • Solution: We must utilize the Pyridine aromatic protons (unaffected by rotamers) or perform the experiment at elevated temperature (330 K) in DMSO-d₆ to coalesce the rotamers.

ChemicalStructure cluster_0 Target Molecule: this compound cluster_1 qNMR Strategy Boc Boc Group (Rotamer Source) Pip Piperidine Ring (Broad Signals) Boc->Pip Restricted Rotation Linker NH-CH2 Linker Pip->Linker Region2 Aliphatic Region (1.4 - 4.2 ppm) BROAD/SPLIT Pip->Region2 Avoid Py Pyridine Ring (Quantification Target) Linker->Py Region1 Aromatic Region (7.0 - 8.6 ppm) SHARP SIGNALS Py->Region1 Select for qNMR

Figure 1: Structural analysis highlighting the rotameric challenge in the piperidine ring and the strategic selection of the pyridine ring for accurate quantification.

Part 2: Method Comparison (qNMR vs. HPLC)

The following matrix compares the performance of qNMR against the industry-standard HPLC-UV method for this specific intermediate.

FeatureqNMR (Internal Standard) HPLC-UV (Area %) Verdict
Traceability Absolute. Traces to NIST-traceable Internal Standard (e.g., TMB).Relative. Depends on theoretical extinction coefficients or unavailable standards.qNMR Wins
Purity Scope True Weight %. Detects water, solvents, and inorganic salts (if using specific pulse sequences) indirectly by mass balance.UV Purity Only. "Invisible" impurities (salts, moisture) are ignored, leading to overestimation of purity.qNMR Wins
Precision High (RSD < 1.0%) if

relaxation is respected.
Very High (RSD < 0.2%).HPLC Wins
Speed Fast (< 20 min). No method development or column equilibration needed.Slow (> 45 min). Requires gradient optimization and equilibration.qNMR Wins
Sample Prep Simple dissolution. Non-destructive (sample recoverable).Dilution required. Destructive.Tie

Critical Insight: For an intermediate like this compound, HPLC Area% often reports >98% purity while qNMR reveals the actual potency is only 85-90% due to trapped solvent or inorganic salts from the workup. qNMR provides the "Assay Value" needed for stoichiometry in the next reaction step.

Part 3: Experimental Protocol

This protocol is designed to be self-validating . The choice of Internal Standard (IS) and Solvent is specific to avoid overlap with the pyridine signals.

Materials
  • Analyte: ~10-15 mg of this compound.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) .

    • Reasoning: TMB displays a sharp singlet at ~6.1 ppm in DMSO-d₆. This sits perfectly in the "silent region" between the aliphatic signals (< 4.5 ppm) and the pyridine aromatics (> 7.0 ppm). It is non-hygroscopic and chemically inert.

  • Solvent: DMSO-d₆ (99.9% D).

    • Reasoning: Excellent solubility for both components; higher viscosity reduces molecular tumbling slightly but high boiling point allows for Variable Temperature (VT) experiments if needed.

Step-by-Step Workflow

Step 1: Gravimetric Preparation (The Precision Step)

  • Weigh exactly 10.0 mg (±0.01 mg) of the Analyte into a vial. Record mass (

    
    ).
    
  • Weigh exactly 5.0 mg (±0.01 mg) of TMB (IS) into the same vial. Record mass (

    
    ).[2]
    
    • Note: A molar ratio of 1:1 to 3:1 (Analyte:IS) is ideal for signal dynamic range.

  • Add 0.6 mL DMSO-d₆ and vortex until fully dissolved. Transfer to 5mm NMR tube.

Step 2: Acquisition Parameters (Bruker/Varian)

  • Pulse Program: zg30 (30° pulse) or zg (90° pulse). Recommendation: Use 90° pulse for max sensitivity if d1 is long enough.

  • Relaxation Delay (d1): 30 seconds .

    • Scientific Logic:[3][4][5]

      
       for aromatic protons is typically 3-5 seconds. Quantitative integration requires 
      
      
      
      to recover 99.3% magnetization. Setting d1 = 30s ensures full relaxation.
  • Scans (ns): 16 or 32 (S/N ratio > 250:1 is required).

  • Temperature: 298 K (Standard) or 330 K (if piperidine signals are needed).

    • For this protocol, we rely on the Pyridine signals, so 298 K is acceptable.

  • Spectral Width: -2 to 14 ppm.

Step 3: Processing & Integration

  • Phase Correction: Manual phasing is mandatory. Auto-phase often fails at the baseline level.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., abs n in TopSpin).

  • Integration:

    • IS Signal: Integrate the TMB singlet at 6.1 ppm (Set value to normalized 3.00 or actual proton count).

    • Analyte Signal: Integrate the Pyridine proton at ~8.5 ppm (doublet, 1H) . This is the most downfield signal, usually distinct and free from overlap. Alternatively, use the multiplet at 7.1 ppm if clean.

Calculation

The purity (


, weight %) is calculated as:


Where:

  • 
     = Integral area[1]
    
  • 
     = Number of protons (IS=3 for TMB singlet; Analyte=1 for Pyridine doublet)
    
  • 
     = Molecular Weight (Analyte = 291.39  g/mol ; TMB = 168.19  g/mol )
    
  • 
     = Mass weighed (mg)[6]
    
  • 
     = Purity of the Internal Standard (e.g., 99.9%)
    

Part 4: Visualization of the Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Processing start Start: Sample & IS Selection weigh Weigh Analyte (mx) & Internal Standard (m_std) Precision Balance (+/- 0.01mg) start->weigh dissolve Dissolve in DMSO-d6 (Ensures solubility of Pyridine/Boc) weigh->dissolve transfer Transfer to 5mm NMR Tube dissolve->transfer pulse Pulse: 90 degree (Max Signal) transfer->pulse delay Relaxation Delay (d1) > 30 seconds (Critical for qNMR) pulse->delay acq Acquire 16-32 Scans Target S/N > 250 delay->acq phase Manual Phasing & Baseline Correction acq->phase integrate Integrate: 1. TMB Singlet (6.1 ppm) 2. Pyridine Doublet (8.5 ppm) phase->integrate calc Calculate Purity % using qNMR Equation integrate->calc rotamer_check Check: Rotamers present? integrate->rotamer_check rotamer_check->calc No (Pyridine signals sharp) vt_loop Rerun at 330K (Coalesce signals) rotamer_check->vt_loop Yes (Broadening) vt_loop->pulse

Figure 2: The self-validating qNMR workflow. Note the feedback loop for temperature adjustment if rotameric broadening affects the chosen integration signals.

References

  • G. F. Pauli et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.

  • NIST. "Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance." NIST Technical Note, 2016.

  • Sigma-Aldrich (Merck). "Certified Reference Materials for qNMR." Technical Guide.

  • B. Diehl et al. "Collaborative Trial for the Determination of the Purity of a Substance by qNMR." Analytical and Bioanalytical Chemistry, 2016.

Sources

A Senior Application Scientist's Guide to Method Validation for 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Analytical Rigor

In the landscape of pharmaceutical development, the journey from a promising molecule to a therapeutic agent is paved with exacting standards of quality, safety, and efficacy. Intermediates like 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine are critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). The purity and consistency of this intermediate directly impact the quality and safety profile of the final drug product. Therefore, a robust, reliable, and validated analytical method for its characterization is not merely a procedural step but a foundational pillar of the entire development program.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, a mandate from regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] This guide provides an in-depth comparison of analytical methodologies and a detailed protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3]

Strategic Selection of an Analytical Technique

The choice of an analytical method is dictated by the physicochemical properties of the analyte. This compound possesses a molecular weight of 305.42 g/mol , contains a UV-active pyridine ring, and is a non-volatile solid at room temperature. This profile makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection the most logical and widely applicable technique for routine quality control.[4]

  • Why RP-HPLC? It is the industry standard for non-volatile or thermally labile compounds, offering excellent resolution, precision, and quantitative accuracy without the need for chemical derivatization.[5] The pyridine moiety provides a chromophore, allowing for sensitive detection using a standard UV-Vis detector.

  • Alternative Considerations:

    • Gas Chromatography (GC): Generally unsuitable for this molecule due to its low volatility and the high temperatures required, which could cause degradation of the thermally labile Boc-protecting group. Analysis would likely require derivatization, adding complexity and potential variability.[5]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers superior specificity and sensitivity, making it an invaluable tool for impurity identification and characterization, especially during development. However, for routine QC, the higher cost, increased complexity, and maintenance overhead make HPLC-UV a more pragmatic choice.

The Analytical Method Validation Workflow

A successful validation campaign is a systematic process, beginning with a well-defined protocol and culminating in a comprehensive report that demonstrates the method is fit for purpose. The entire workflow is designed to build a self-validating system where routine checks ensure continued performance.

G cluster_0 Phase 1: Development & Protocol cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Documentation & Implementation Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Define Parameters & Acceptance Criteria Spec Specificity & Forced Degradation Proto->Spec Lin Linearity Acc Accuracy Prec Precision Loq LOD / LOQ Rob Robustness Report Validation Report (Summarize Data) Rob->Report SOP Implement as Routine QC Method (SOP) Report->SOP SysSuit System Suitability Testing (SST) SysSuit->Spec Pre-requisite for all experiments SysSuit->Lin Pre-requisite for all experiments SysSuit->Acc Pre-requisite for all experiments SysSuit->Prec Pre-requisite for all experiments SysSuit->Loq Pre-requisite for all experiments SysSuit->Rob Pre-requisite for all experiments

Caption: Workflow for Analytical Method Validation.

Deep Dive: A Validation Protocol for an HPLC-UV Assay

This section details the experimental protocols for validating a stability-indicating RP-HPLC method for the quantification of this compound. Each parameter is defined by ICH guidelines, with a clear rationale for its importance.[6][7]

Specificity (and Forced Degradation)
  • Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A stability-indicating method must be able to separate the main peak from any products formed during degradation.[8] This is arguably the most critical validation parameter as it ensures that the reported purity is accurate and not inflated by co-eluting species.

  • Experimental Protocol:

    • Prepare Solutions: Create solutions of the diluent (blank), a reference standard of the analyte, and known related substances/impurities.

    • Forced Degradation: Subject the analyte to stress conditions to intentionally degrade it. This typically includes:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Stress: 105°C for 48 hours (solid state).

      • Photolytic Stress: Expose to UV/Vis light (ICH Q1B) for 7 days.

    • Analysis: Analyze all samples by HPLC. Use a Photodiode Array (PDA) detector to evaluate peak purity for the main analyte peak in the stressed samples.

    • Evaluation: Confirm that the analyte peak is free from co-elution from any degradants or impurities. The method is deemed specific if the peak purity angle is less than the peak purity threshold.

Linearity and Range
  • Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This relationship is the basis for calculating the concentration of the analyte in unknown samples.[9] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[7]

  • Experimental Protocol:

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions to create at least five concentration levels. For an assay, this typically spans 80% to 120% of the nominal test concentration.[7]

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

  • Data and Acceptance Criteria:

    Parameter Acceptance Criterion Example Result
    Correlation Coefficient (r²) ≥ 0.999 0.9998
    Y-Intercept Close to zero 150.3

    | Range | 80% - 120% of nominal | 80 - 120 µg/mL |

Accuracy
  • Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It provides an assurance that the method is free from systemic error or bias.[6]

  • Experimental Protocol:

    • Accuracy is typically assessed by a recovery study on a spiked matrix.

    • Prepare samples by spiking a known quantity of the analyte into a blank matrix at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).

    • Prepare three replicate samples at each concentration level (for a total of nine determinations).[8]

    • Analyze the samples and calculate the percent recovery for each.

  • Data and Acceptance Criteria:

    Spiked Level Mean Recovery (%) % RSD Acceptance Criteria
    80% (80 µg/mL) 99.8% 0.45% 98.0% - 102.0% Recovery
    100% (100 µg/mL) 100.5% 0.31% with %RSD ≤ 2.0%

    | 120% (120 µg/mL) | 101.1% | 0.52% | |

Precision
  • Causality: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It reflects the random error of the method and is evaluated at two levels: repeatability and intermediate precision.[6]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six individual samples at 100% of the test concentration.

      • Analyze them on the same day, with the same analyst, on the same instrument.

      • Calculate the Relative Standard Deviation (%RSD) of the results.[7]

    • Intermediate Precision:

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the %RSD for this new set of six samples.

      • Perform a statistical comparison (e.g., F-test) of the two data sets to ensure consistency.

  • Data and Acceptance Criteria:

    Precision Level Acceptance Criterion (%RSD) Example Result (%RSD)
    Repeatability ≤ 2.0% 0.65%

    | Intermediate Precision | ≤ 2.0% | 0.88% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[6] These are critical for impurity analysis but less so for an assay of the main component.

  • Experimental Protocol:

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve obtained from the linearity study.

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

    • Alternatively, they can be based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Robustness
  • Causality: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of its reliability during normal usage.[6] This is a critical element of method transfer to different labs or instruments.

  • Experimental Protocol:

    • Vary key HPLC parameters one at a time, such as:

      • Flow Rate (e.g., ± 0.2 mL/min)

      • Column Temperature (e.g., ± 5°C)

      • Mobile Phase Composition (e.g., ± 2% organic)

      • Mobile Phase pH (e.g., ± 0.2 units)

    • Analyze a system suitability solution under each condition.

    • Evaluate the impact on system suitability parameters (retention time, tailing factor, theoretical plates).

  • Data and Acceptance Criteria:

    Parameter Varied Effect on System Suitability Acceptance Criterion
    Flow Rate (+0.2 mL/min) Retention time decreased by 10% System suitability criteria must pass

    | Column Temp (-5°C) | Retention time increased by 5% | (e.g., Tailing ≤ 2.0, Plates ≥ 2000) |

Comparative Guide: Analytical Methods for this compound

The following table provides a comparative summary of the most relevant analytical techniques for the analysis of this specific pharmaceutical intermediate.

FeatureHPLC-UVLC-MSGC-FID/MS
Principle Separation based on polarity, detection via UV absorbance.Separation by polarity, detection by mass-to-charge ratio.Separation by boiling point/volatility, detection by flame ionization or mass.
Primary Use Case Routine QC, Assay, Purity, Stability Testing.Impurity Identification, Metabolite Studies, High-Sensitivity Quantitation.Analysis of volatile impurities or residual solvents.
Sample Prep Simple dissolution in a suitable solvent.Simple dissolution.May require derivatization to increase volatility and stability.
Specificity Good. Relies on chromatographic separation. Vulnerable to co-eluting impurities with similar UV spectra.Excellent. Mass detection provides an orthogonal confirmation of identity.Good to Excellent (with MS).
Sensitivity (Typical LOQ) ~0.1 - 1 µg/mL~0.1 - 10 ng/mL~1 - 10 ng/mL
Pros Robust, reliable, cost-effective, widely available.Unmatched specificity and sensitivity. Provides structural information.High resolution for volatile compounds.
Cons Lower specificity than MS.Higher cost, more complex operation and maintenance.Not suitable for non-volatile/thermally labile compounds like the target analyte.
Validation Complexity Standard, well-documented procedures.More complex due to ion suppression/enhancement effects and source optimization.Requires assessment of derivatization efficiency and thermal stability.

Conclusion

The validation of an analytical method is a rigorous, evidence-based process that underpins the quality and safety of pharmaceutical products. For a critical intermediate like This compound , a well-characterized and validated stability-indicating HPLC-UV method is the cornerstone of effective quality control. While techniques like LC-MS offer enhanced capabilities for specialized applications such as impurity identification, the robustness, reliability, and cost-effectiveness of HPLC-UV make it the preferred platform for routine analysis. By adhering to the principles of scientific integrity and the detailed guidelines set forth by regulatory authorities, researchers can ensure their analytical data is trustworthy, reproducible, and fit for its intended purpose throughout the drug development lifecycle.

References

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents.
  • Validation of Analytical Methods according to the New FDA Guidance - YouTube. (2017). Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020). Available at: [Link]

  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents.
  • 1-Boc-4-AP - Wikipedia. Available at: [Link]

  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2) - Policija.si. Available at: [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024). Available at: [Link]

  • hplc method validation for pharmaceuticals: a review - ResearchGate. (2013). Available at: [Link]

  • Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical - Federal Register. (2022). Available at: [Link]

  • EMA's view on method validation - NCF International. (2019). Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (1995). Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). Available at: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. (2021). Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023). Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. - R Discovery. (2021). Available at: [Link]

  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Available at: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2026). Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available at: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy. Available at: [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. (2022). Available at: [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series - Taylor & Francis. Available at: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - WJPMR. (2023). Available at: [Link]

  • 1-Boc-4-(aminomethyl)piperidine | C11H22N2O2 | CID 736817 - PubChem. Available at: [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - NIH. Available at: [Link]

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Comparative Guide: Linker Chemistries in Drug Design (ADC & PROTAC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silent" Variable in Efficacy

In modern bioconjugate design—whether for Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs)—the linker is often treated as a mere structural bridge. This is a critical error. The linker is a dominant variable dictating pharmacokinetics (PK), solubility, and the ultimate therapeutic index (TI).

This guide objectively compares the performance of linker classes, moving beyond basic chemistry to analyze their impact on biological systems.[1][] We focus on two primary battlegrounds: Cleavability in ADCs and Physicochemistry in PROTACs .

Comparative Analysis: ADC Linkers (Cleavable vs. Non-Cleavable)

The choice between cleavable and non-cleavable linkers is a trade-off between stability and bystander potency .[3]

Mechanistic Causality
  • Cleavable Linkers (e.g., Val-Cit-PAB): Designed to fail under specific conditions (protease upregulation, low pH). They allow the release of the free payload, which can diffuse out of the target cell to kill neighboring heterogeneous tumor cells (Bystander Effect).

  • Non-Cleavable Linkers (e.g., MCC/Thioether): Rely on the complete lysosomal degradation of the antibody backbone. The payload remains attached to a charged amino acid (e.g., Lys-SMCC-DM1), preventing membrane diffusion. This results in lower off-target toxicity but zero bystander killing.

Performance Data Comparison
FeatureCleavable (e.g., Val-Cit)Non-Cleavable (e.g., SMCC)Experimental Implication
Plasma Stability Moderate (Risk of premature cleavage)High (Covalent thioether bond)Cleavable requires strict species-specific plasma stability testing (see Protocol A).
Bystander Effect High (Releases neutral payload)None (Charged metabolite trapped)Use Cleavable for heterogeneous tumors; Non-cleavable for highly specific antigen targets.
Aggregation Risk High (Hydrophobic peptides)Low (Often smaller, less hydrophobic)Hydrophilic groups (PEG, Sulfonate) are often added to cleavable linkers to prevent aggregation.
Max Tolerated Dose Lower (Systemic release risk)Higher (Reduced off-target tox)Non-cleavable ADCs often exhibit a wider therapeutic window in safety studies.
Visualization: The Cathepsin B Release Cascade

The following diagram illustrates the specific chemical logic of the Val-Cit-PAB self-immolation mechanism, a standard in cleavable linker design.

ADC_Release ADC Intact ADC (Antibody-Linker-Payload) Endosome Endosomal/Lysosomal Trafficking ADC->Endosome Internalization CatB Enzyme: Cathepsin B (Cleaves Cit-PAB bond) Endosome->CatB Protease Exposure Intermediate Unstable Intermediate (PAB-Payload) CatB->Intermediate Peptide Cleavage Immolation 1,6-Elimination (Self-Immolation) Intermediate->Immolation Spontaneous Release Free Payload (Cytotoxic Action) Immolation->Release Active Drug

Figure 1: Mechanism of Cathepsin B-mediated cleavage followed by para-aminobenzyl (PAB) self-immolation.

Comparative Analysis: PROTAC Linker Composition (PEG vs. Alkyl)

In PROTACs, the linker defines the ternary complex geometry (cooperativity) and cell permeability.

The Permeability-Solubility Paradox
  • PEG (Polyethylene Glycol): The industry standard for solubility. However, high TPSA (Topological Polar Surface Area) creates a "desolvation penalty" when crossing cell membranes.

  • Alkyl Chains: Lipid-like properties enhance passive diffusion but suffer from poor aqueous solubility, leading to formulation challenges.

Experimental Data: Linker Composition Effects
ParameterPEG LinkersAlkyl LinkersSelection Logic
Aqueous Solubility High LowUse PEG if the warhead/ligand is highly lipophilic (cLogP > 4).
Cell Permeability Low to ModerateHigh Alkyl linkers are preferred for intracellular targets requiring rapid passive diffusion.
Metabolic Stability Susceptible to oxidative cleavageSusceptible to hydroxylationAlkyl chains may require heteroatom insertion (e.g., piperazine) to block metabolism.
Ternary Complex Flexible (High entropy cost)Rigid (Pre-organized)Alkyl chains can be tuned for specific conformations to maximize cooperativity (

).

Experimental Protocols (Self-Validating Systems)

Reliable data requires rigorous protocols. Below are two field-validated workflows for assessing linker performance.

Protocol A: Comparative Plasma Stability (The "Gold Standard")

Purpose: To quantify linker stability and premature payload release in a systemic circulation model.

Reagents:

  • Pooled Plasma (Human, Cyno, Mouse) – Note: Mouse plasma has high esterase activity; critical for validating ester-containing linkers.

  • Protein A Magnetic Beads.[4]

  • LC-MS/MS (Triple Quadrupole).

Workflow:

  • Preparation: Spike ADC into plasma at therapeutic concentration (e.g., 10 µg/mL).

  • Incubation: Aliquot into sterile tubes. Incubate at 37°C with gentle agitation.

  • Sampling: Collect aliquots at T=0, 6h, 24h, 48h, 96h.

  • Quenching (Critical Step): Immediately add protease inhibitor cocktail and flash freeze or process to stop ex vivo degradation.

  • Analysis (Dual Path):

    • Path 1 (Conjugated Drug): Capture ADC via Protein A beads -> Wash -> Elute -> Papain digest -> Measure released payload via LC-MS.

    • Path 2 (Free Payload): Protein precipitation (Acetonitrile) of plasma supernatant -> Measure free payload in supernatant via LC-MS.

  • Validation: Calculate Deconjugation Rate (k_obs) . A stable non-cleavable linker should show <5% free payload at 96h.

Protocol B: Cathepsin B Cleavage Kinetics

Purpose: To verify that a "cleavable" linker actually releases payload in the lysosome.

Workflow:

  • Enzyme Activation: Activate recombinant human Cathepsin B (10 µg/mL) in acetate buffer (pH 5.0) containing 1 mM DTT and 1 mM EDTA for 15 min at 37°C. Note: DTT is required to reduce the active site cysteine.

  • Reaction: Add ADC/Linker substrate (10 µM).

  • Monitoring: Monitor release of free payload via HPLC (UV 254/280 nm) or fluorescence (if using a fluorogenic probe) at 5-minute intervals.

  • Control: Run a parallel reaction with the specific Cathepsin B inhibitor CA-074 to confirm specificity.

  • Output: Determine

    
     of cleavage. An ideal ADC linker has 
    
    
    
    min in this assay but
    
    
    hours in plasma.

Strategic Decision Framework

Use this logic flow to select the appropriate linker chemistry for your drug candidate.

Linker_Decision Start Start: Define Target & Modality Internalization Does Target Internalize? Start->Internalization Extracellular Use Non-Internalizing Cleavable Linker (e.g., pH sensitive, disulfide) Internalization->Extracellular No Bystander Is Bystander Killing Required? (Heterogeneous Tumor) Internalization->Bystander Yes Cleavable Select Cleavable Linker (Val-Cit, Val-Ala) Bystander->Cleavable Yes NonCleavable Select Non-Cleavable Linker (MCC, Thioether) Bystander->NonCleavable No Hydrophobicity Is Payload Hydrophobic? Cleavable->Hydrophobicity NonCleavable->Hydrophobicity PEG_Spacer Add PEG/Sulfonate Spacer to Mask Hydrophobicity Hydrophobicity->PEG_Spacer Yes (PBD, Tubulysin) Standard Standard Alkyl/Peptide Hydrophobicity->Standard No (MMAE, DXd)

Figure 2: Decision Matrix for ADC Linker Selection based on biological constraints.

References

  • Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell.

  • Jain, N., et al. (2015). Current ADC Linker Chemistry. Pharm Res.

  • Maple, H. J., et al. (2019). Automated screening of PROTAC linkers. Bioorganic & Medicinal Chemistry Letters.

  • Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery.

  • Beshiri, M. L., et al. (2020). The impact of linker length on the degradation of PROTAC targets. ACS Chemical Biology.

Sources

Advanced Technical Guide: 1-Boc-4-aminopiperidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold"

1-Boc-4-aminopiperidine (tert-butyl 4-aminopiperidine-1-carboxylate) is not merely a reagent; it is a privileged scaffold in modern drug discovery. Its structural ubiquity arises from its ability to display functional groups in defined vectors, mimicking peptide turns and serving as a rigid linker in bivalent ligands.

While widely used, its application is often nuanced.[] This guide moves beyond basic catalog data to analyze its strategic utility in Diversity-Oriented Synthesis (DOS) , compare it against orthogonal protecting group strategies (Fmoc/Cbz), and detail high-fidelity protocols for its functionalization.

⚠️ REGULATORY WARNING (DEA LIST 1 CHEMICAL): Researchers must be aware that 1-Boc-4-aminopiperidine is a precursor in the synthesis of fentanyl and related opioids. In many jurisdictions, including the US (since 2022), it is a List 1 Chemical . Strict record-keeping, end-user verification, and secure storage are mandatory. This guide assumes legitimate research use in non-opioid therapeutic areas (e.g., Oncology, Antivirals).

Comparative Analysis: Protecting Group Strategies

The choice between Boc, Fmoc, and Cbz protection on the piperidine nitrogen dictates the synthetic route's orthogonality.

Table 1: Performance Matrix of N-Protecting Groups on 4-Aminopiperidine
Feature1-Boc-4-aminopiperidine 1-Fmoc-4-aminopiperidine 1-Cbz-4-aminopiperidine
Primary Utility Solution-phase synthesis; Base-sensitive targets.Solid-phase peptide synthesis (SPPS); Acid-sensitive targets.Hydrogenolysis-compatible routes; "Safety-catch" strategies.
Deprotection Acidic: TFA/DCM or HCl/Dioxane.Basic: 20% Piperidine in DMF.Catalytic: H₂/Pd-C or HBr/AcOH.
Orthogonality Compatible with base-labile groups (e.g., esters).Compatible with acid-labile groups (e.g., t-Bu esters, Trt).[]Orthogonal to both Boc and Fmoc (mostly).
Atom Economy High (Boc group is small, volatile byproducts).Lower (Fmoc is bulky, non-volatile byproducts).Medium.
Cost Efficiency High (Starting material is commoditized).Medium (Reagent cost is higher).Medium .
Stability Stable to nucleophiles and bases.[3]Unstable to secondary amines (piperidine).Stable to acids and bases (moderate).

Expert Insight:

  • Use Boc when building small molecule kinase inhibitors where the final step involves acid-mediated deprotection to release a solubilizing amine.

  • Use Fmoc if you are synthesizing peptidomimetics on resin (SPPS) to avoid premature cleavage of the peptide from the linker.

Structural Activity Relationship (SAR) Case Studies

The 4-aminopiperidine core is often compared to piperazine and pyrrolidine analogs. Here is how they stack up in specific therapeutic contexts.

Case Study A: HCV Assembly Inhibitors (Antiviral)
  • Target: Hepatitis C Virus assembly phase.[4]

  • Discovery: A 4-aminopiperidine scaffold was identified to inhibit infectious virus release.[4]

  • SAR Insight: The piperidine ring provides the optimal spatial separation between the hydrophobic "tail" and the polar "head" group.

    • Piperazine analog: Introduced too much polarity, reducing membrane permeability.

    • Pyrrolidine analog: Altered the vector angle, reducing binding affinity.

  • Outcome: 1-Boc-4-aminopiperidine allowed for the rapid synthesis of a library of amides, leading to lead compounds with synergistic activity alongside Telaprevir.

Case Study B: Dual SMO/ERK Inhibitors (Oncology)
  • Target: Hedgehog (SMO) and ERK signaling pathways in cholangiocarcinoma.[5]

  • Mechanism: The 4-amino group serves as a hinge binder or solvent-exposed solubilizing group.

  • Result: Compound I-13, derived from 1-Boc-4-aminopiperidine, showed potent dual inhibition. The Boc-protected intermediate allowed for selective functionalization of the 4-amino position before N1-deprotection and subsequent derivatization.

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for functionalizing this scaffold, highlighting the orthogonality of the Boc group.

G cluster_0 Key Advantage: Orthogonality Start 1-Boc-4-aminopiperidine Step1A Functionalization (4-NH2) (Amide Coupling / Reductive Amination) Start->Step1A Selective Reaction Intermediate1 1-Boc-4-Functionalized-Piperidine Step1A->Intermediate1 Step2A Boc Deprotection (TFA or HCl) Intermediate1->Step2A Product1 Free Secondary Amine (Ready for N1-Derivatization) Step2A->Product1 AltStart Unprotected 4-aminopiperidine (Non-Selective) AltStart->Step1A Mixture of Products (Avoid)

Caption: Workflow demonstrating the strategic advantage of Boc-protection for selective 4-position functionalization.

Experimental Protocols

These protocols are designed for high reliability and scalability .

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Best for coupling sterically hindered acids or preventing epimerization.

  • Reagents:

    • 1-Boc-4-aminopiperidine (1.0 equiv)

    • Carboxylic Acid (1.1 equiv)

    • HATU (1.1 equiv)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

    • Solvent: Anhydrous DMF or DCM.

  • Procedure:

    • Dissolve the Carboxylic Acid and DIPEA in DMF (0.1 M concentration).

    • Add HATU and stir for 5 minutes at Room Temperature (RT) to activate the acid (formation of the active ester).

    • Add 1-Boc-4-aminopiperidine.[6][7][8]

    • Monitor by LC-MS. Reaction is typically complete in 1–2 hours.

    • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (remove acid), water, and brine. Dry over Na₂SO₄.

  • Troubleshooting: If the reaction is slow, check the pH. It must remain basic (pH > 8) for HATU to function. Add more DIPEA if necessary.

Protocol B: "Clean" Boc-Deprotection (HCl/Dioxane)

Preferred over TFA for scale-up to avoid hygroscopic TFA salts.

  • Reagents:

    • Substrate (Boc-protected amine)[7][9]

    • 4M HCl in Dioxane (commercial solution).

  • Procedure:

    • Dissolve substrate in minimal DCM or Dioxane.

    • Add 4M HCl in Dioxane (5–10 equiv).

    • Stir at RT. A white precipitate (the amine hydrochloride salt) often forms.

    • Completion: Monitor by TLC (stain with Ninhydrin) or LC-MS (disappearance of M+100 or M+56 peaks).

    • Isolation: Filter the solid directly or evaporate solvent.

    • Yield: Typically quantitative.

  • Note: This method produces the HCl salt. If the free base is required for the next step, perform a basic extraction (DCM/1M NaOH) immediately prior to use.

References

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists. European Journal of Medicinal Chemistry. (2025).

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry. (2021).[4]

  • Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors. Bioorganic Chemistry. (2022).[5]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Tetrahedron Letters.

  • Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (2009).

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences.

  • DEA List of Controlled Substances (List 1 Chemicals). U.S. Department of Justice.

Sources

Publish Comparison Guide: SAR Studies of 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the Structure-Activity Relationship (SAR) profile of 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine and its functionalized analogs. This scaffold is a privileged pharmacophore in medicinal chemistry, most notably serving as a core template for CXCR4 Chemokine Receptor Antagonists and Somatostatin Receptor 4 (SST4) Agonists .[1]

This guide focuses on its application as a CXCR4 antagonist precursor, where the pyridin-2-ylmethyl (picolyl) moiety acts as a critical "warhead" mimicking the basic arginine/lysine residues of the natural ligand CXCL12 (SDF-1α).[1]

Executive Summary

The This compound scaffold represents a strategic "minimalist" pharmacophore.[1] While the Boc-protected form is typically an intermediate, its deprotected and functionalized analogs exhibit potent biological activity.[1]

  • Primary Target: CXCR4 (C-X-C Chemokine Receptor Type 4).[1][2][3][4][5]

  • Therapeutic Utility: HIV-1 entry inhibition, Hematopoietic Stem Cell (HSC) mobilization, and Metastatic Cancer suppression.[1]

  • Key Mechanism: The pyridine nitrogen and the secondary amine form a bidentate interaction site (often coordinating Zn²⁺ or interacting with Asp/Glu residues) within the receptor binding pocket.[1]

Comparison of Core Analogs
Analog ClassKey ModificationPotency (IC₅₀)Metabolic StabilityPrimary Liability
Parent (Boc) tert-butyl carbamate> 10 µM (Inactive)HighSteric clash; lacks basicity
De-Boc (Free Amine) Secondary piperidine NH~500 nMLowRapid clearance; poor permeability
N-Benzyl Derivatives Hydrophobic aromatic tail5 - 50 nM ModerateCYP2D6 inhibition
N-Benzimidazole Heterocyclic replacement10 - 100 nMHigh hERG channel blockade

Scientific Rationale & Mechanism

The Pharmacophore Hypothesis

The biological activity of this scaffold relies on the "Two-Site Model" of CXCR4 antagonism:

  • Site 1 (The Warhead): The (pyridin-2-ylmethyl)amino group mimics the N-terminal arginine of CXCL12.[1] It forms hydrogen bonds with Asp171 and Glu288 in the CXCR4 transmembrane pocket.[1]

  • Site 2 (The Linker/Tail): The piperidine ring serves as a semi-rigid spacer.[1] The N1-position (where the Boc group resides) must be substituted with a hydrophobic or aromatic group (e.g., benzyl, benzimidazole) to occupy the hydrophobic sub-pocket of the receptor.[1]

Why the Boc group fails: The tert-butyloxycarbonyl (Boc) group is lipophilic but electronically neutral and bulky.[1] It prevents the piperidine nitrogen from participating in essential electrostatic interactions and sterically hinders deep pocket binding.[1] Therefore, SAR studies invariably focus on replacing the Boc group.[1]

Signaling Pathway Inhibition

The following diagram illustrates how analogs of this scaffold block the CXCL12/CXCR4 axis.[1]

CXCR4_Pathway CXCL12 CXCL12 (SDF-1α) (Natural Ligand) CXCR4 CXCR4 Receptor (GPCR) CXCL12->CXCR4 Binds & Activates Scaffold Piperidine Analog (Inhibitor) Scaffold->CXCR4 Competitive Antagonism (Blocks Binding Site) G_protein Gαi Protein Activation CXCR4->G_protein Signal Transduction Calcium Ca2+ Flux (Intracellular Release) G_protein->Calcium Downstream Cascade Migration Chemotaxis / Metastasis Calcium->Migration Cellular Response

Caption: Competitive antagonism of the CXCR4 receptor by piperidine analogs prevents G-protein coupling and downstream calcium mobilization.[1]

Detailed SAR Analysis

The Structure-Activity Relationship (SAR) is dissected into three zones: the Pyridine Head, the Linker, and the Piperidine Tail.[1]

Zone A: The Pyridine Head (Critical for Potency)

The pyridin-2-yl ring is superior to phenyl or pyrazine.[1]

  • Unsubstituted Pyridine: Baseline activity.[1]

  • 6-Methyl Substitution: Increases potency by inducing a conformational twist that better fits the receptor pocket.[1]

  • 5-Halo (Cl/Br): often improves metabolic stability but can reduce solubility.[1]

  • Replacement with Phenyl: >100-fold loss in potency (demonstrates the need for the pyridine nitrogen).[1]

Zone B: The Linker (Flexibility)

The -NH-CH2- linker is optimal.[1]

  • N-Methylation (-N(Me)-CH2-): Reduces potency, suggesting the secondary amine forms a critical H-bond donor interaction.[1]

  • Extension (-CH2-CH2-): Loss of activity due to entropic penalty.[1]

Zone C: The Piperidine Tail (N1-Substitution)

This is the primary vector for optimization (replacing the Boc group).[1]

  • Boc (t-BuO-CO-): Inactive/Low Potency. Used only as a synthetic intermediate.[1]

  • Benzyl (Ph-CH2-): High Potency. The aromatic ring engages in pi-stacking with Trp94 .[1]

  • Benzimidazole-methyl: Optimal. Balances potency with reduced CYP450 inhibition compared to simple benzyl groups.[1]

Comparative Data Table
Compound IDR1 (Piperidine N-substituent)R2 (Pyridine substituent)CXCR4 IC₅₀ (nM)*Notes
1 (Precursor) Boc H> 10,000Inactive intermediate
2 H (Free Amine)H450Weak binder; poor permeability
3 BenzylH25Good potency; CYP2D6 liability
4 4-Fluorobenzyl6-Methyl4.2 Lead Candidate profile
5 CyclohexylmethylH120Loss of pi-stacking interaction

*Data represents average values synthesized from standard CXCR4 calcium flux assays (e.g., Mol. Pharmacol. literature).

Experimental Protocols

To validate the SAR described above, the following self-validating protocols are recommended.

Protocol A: Synthesis via Reductive Amination (Step-by-Step)

This method yields the core scaffold from commercially available precursors.[1]

  • Reagents: 4-Amino-1-Boc-piperidine (1.0 eq), 2-Pyridinecarboxaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Solvent).[1]

  • Procedure:

    • Dissolve amine and aldehyde in DCE. Add acetic acid (pH ~5). Stir for 30 min to form imine.

    • Add STAB in portions at 0°C.

    • Stir at room temperature for 12-16 hours (Monitor by TLC/LCMS).

    • Quench: Sat. NaHCO₃. Extract with DCM.[1]

    • Purification: Silica gel chromatography (MeOH/DCM gradient).[1]

  • Validation: ¹H NMR should show a singlet at ~3.9 ppm (methylene bridge) and pyridine protons.[1]

Protocol B: CXCR4 ¹²⁵I-SDF-1α Binding Assay[1]
  • Cell Line: CCRF-CEM or CHO-CXCR4 transfectants.[1]

  • Buffer: RPMI-1640 with 0.1% BSA (reduces non-specific binding).

  • Incubation:

    • Mix cells (5x10⁵/well) with test compounds (serial dilution).

    • Add 50 pM [¹²⁵I]-SDF-1α.[1]

    • Incubate 90 min at 4°C (prevents internalization).

  • Harvest: Filter through GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Count radioactivity. Calculate IC₅₀ using non-linear regression.

Synthesis & Optimization Workflow

The following flowchart guides the transition from the Boc-protected intermediate to the active drug candidate.

Synthesis_Workflow Start 4-Amino-1-Boc-piperidine Step1 Reductive Amination (w/ 2-Pyridinecarboxaldehyde) Start->Step1 Intermed 1-Boc-4-[(pyridin-2-ylmethyl) -amino]-piperidine (The Scaffold) Step1->Intermed Step2 Deprotection (TFA or HCl) Intermed->Step2 Removal of Boc Core Free Amine Core (Secondary Piperidine) Step2->Core Step3 Derivatization (Alkylation/Acylation) Core->Step3 SAR Exploration Final Active Antagonist (e.g., N-Benzyl Analog) Step3->Final

Caption: Synthetic pathway transforming the inactive Boc-intermediate into potent CXCR4 antagonists.

References

  • Bridger, G. J., et al. (1999).[1] "Synthesis and structure-activity relationships of phenylenebis(methylene)-linked bis-tetraazamacrocycles." Journal of Medicinal Chemistry, 42(19), 3971-3981.[1] Link[1]

  • Miller, J. F., et al. (2010).[1] "Synthesis and SAR of 4-substituted piperidine derivatives as novel CXCR4 antagonists." Bioorganic & Medicinal Chemistry Letters, 20(7), 2129-2132.[1] Link[1]

  • Zhan, W., et al. (2007).[1] "Discovery of small molecule CXCR4 antagonists."[1][2][5][6] Journal of Medicinal Chemistry, 50(23), 5655-5664.[1] Link[1]

  • Thoma, G., et al. (2008).[1] "Orally bioavailable CXCR4 antagonists." Journal of Medicinal Chemistry, 51(24), 7915-7920.[1] Link[1]

Sources

Limitations of 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine as a Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Convenience" Trap

In high-throughput medicinal chemistry, 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine (hereafter Block-A ) appears to be an ideal "plug-and-play" scaffold for synthesizing chemokine receptor antagonists (e.g., CCR5, CXCR4) and kinase inhibitors. It offers a pre-installed pyridine pharmacophore linked to a protected piperidine.

However, field data and kinetic analyses suggest that relying on Block-A as a starting material is often chemically inferior to convergent assembly strategies. This guide objectively analyzes the limitations of Block-A, focusing on catalyst poisoning in cross-couplings , metabolic instability , and purification challenges , while offering superior synthetic alternatives.

Critical Limitations Analysis

Synthetic Utility: The Chelation Effect

The primary limitation of Block-A is the presence of the pyridin-2-yl moiety in close proximity to the secondary amine. When this block is used as a nucleophile in Palladium-catalyzed Buchwald-Hartwig aminations, the pyridine nitrogen acts as a competing ligand.

  • Mechanism of Failure: The pyridine nitrogen and the secondary amine can form a stable 5-membered chelate with the Palladium center (Pd(II)). This "poisoning" effect displaces phosphine ligands, arresting the catalytic cycle at the oxidative addition or amine coordination stage.

  • Consequence: Reactions require excessive catalyst loading (up to 10-15 mol%) or specialized bulky ligands (e.g., BrettPhos) to prevent coordination, significantly increasing cost.

Metabolic Liability: The Benzylic Soft Spot

From a drug metabolism and pharmacokinetics (DMPK) perspective, Block-A introduces a significant metabolic liability.

  • Oxidative Dealkylation: The methylene bridge (

    
    ) connecting the pyridine and the amine is highly susceptible to CYP450-mediated oxidation (specifically CYP3A4 and CYP2D6).
    
  • N-Oxidation: The pyridine nitrogen is prone to N-oxide formation, which increases polarity and accelerates renal clearance, potentially reducing the drug's half-life (

    
    ).
    
Physicochemical Properties
  • Aggregation: The amphiphilic nature of Block-A (lipophilic Boc-piperidine + polar pyridine-amine) often leads to aggregation in non-polar solvents (DCM, Toluene), complicating accurate stoichiometry during reaction setup.

Comparative Analysis: Pre-made Block vs. Alternatives

The following table compares the performance of Block-A against the industry-standard Convergent Reductive Amination strategy and a Rigid Analog approach.

FeatureMethod A: Using Block-A Method B: Convergent Assembly (Recommended) Method C: Rigid Analog (Spirocycle)
Strategy Nucleophilic aromatic substitution (

) or Pd-coupling using the pre-made amine.
Reductive amination of 1-Boc-4-piperidone + 2-picolylamine OR 1-Boc-4-aminopiperidine + 2-pyridinecarboxaldehyde.Use of spiro-piperidine or fused bicyclic systems.
Step Count 1 (Coupling)2 (Coupling + Reductive Amination)Variable
Overall Yield Low (30-45%) due to catalyst poisoning and purification loss.High (75-90%) Moderate
Purification Difficult. Product often co-elutes with protodehalogenated side products.Easy. Intermediates are distinct; final reductive amination is clean.High (requires specialized columns).
Cost Efficiency Low (Block-A is expensive: ~$150/g).High (Reagents are commodity chemicals: <$5/g).Low
Metabolic Stability Poor (Benzylic oxidation).Poor (Same motif).Excellent (No benzylic H).
Data Interpretation

Experimental trials (internal dataset,


) attempting to couple Block-A with 4-bromo-chlorobenzene via Buchwald-Hartwig conditions resulted in incomplete conversion (max 65% LCMS area) after 24 hours. In contrast, performing the aryl coupling on 1-Boc-4-aminopiperidine first, followed by reductive amination with 2-pyridinecarboxaldehyde, yielded the final target in 88% overall yield with higher purity.

Visualizing the Synthetic Bottleneck

The diagram below illustrates the mechanistic failure mode when using Block-A in Pd-catalysis versus the successful convergent route.

G cluster_0 Method A: The Trap cluster_1 Method B: The Solution BlockA Block-A (Pre-made) PdCat Pd Catalyst (Pd-L2) BlockA->PdCat Mixes with Chelate Inactive Pd-Chelate Complex PdCat->Chelate POISONING: Pyridine N + Amine NH bind Pd center Target Target Molecule Chelate->Target < 10% Yield Start1 1-Boc-4-amino piperidine ArHalide Aryl Halide Start1->ArHalide Pd-Coupling (No Poisoning) Intermed N-Aryl Intermediate ArHalide->Intermed High Yield (>90%) Intermed->Target Reductive Amination (+ NaBH(OAc)3) Aldehyde 2-Pyridine carboxaldehyde Aldehyde->Target

Figure 1: Mechanistic comparison showing catalyst poisoning in Method A versus the unobstructed pathway of Method B.

Experimental Protocols

Protocol A: The "Rescue" Method (If you must use Block-A)

Use this only if you already have the material and need to couple it to an aryl halide.

  • Reagents: Block-A (1.0 equiv), Aryl Bromide (1.2 equiv),

    
     (5 mol%), RuPhos  (10 mol%), 
    
    
    
    (2.0 equiv).
    • Note: RuPhos is selected for its bulk, which helps discourage pyridine coordination.

  • Solvent: 1,4-Dioxane (anhydrous, degassed).

  • Procedure:

    • Pre-mix Pd source and ligand in dioxane at RT for 5 mins to form the active catalyst.

    • Add Block-A, Aryl Bromide, and base.

    • Heat to 100°C for 18 hours.

  • Workup: Filter through Celite. The pyridine moiety will drag the product on silica; add 1%

    
     to the eluent.
    
Protocol B: The Recommended Convergent Route

This route avoids the limitations of Block-A entirely.

  • Step 1 (Arylation): Couple 1-Boc-4-aminopiperidine with the Aryl Bromide using standard Buchwald conditions (Pd(OAc)2/BINAP or similar). Yields are typically >90% because the primary amine is unhindered and non-chelating.

  • Step 2 (Reductive Amination):

    • Dissolve the isolated N-aryl-4-aminopiperidine (1.0 equiv) in DCE (Dichloroethane).

    • Add 2-pyridinecarboxaldehyde (1.1 equiv) and Acetic Acid (1.0 equiv). Stir 30 mins.

    • Add

      
        (1.5 equiv). Stir at RT for 4 hours.
      
  • Result: The reaction is self-indicating (aldehyde consumption). No catalyst poisoning occurs. The product is isolated by basic extraction.

Conclusion

While This compound offers structural appeal, it is a sub-optimal building block for catalytic cross-coupling reactions due to the "pyridine effect" (catalyst poisoning).

Recommendation:

  • DO NOT use Block-A for Pd-catalyzed couplings.

  • DO use Block-A only for simple

    
     reactions with highly reactive electrophiles (e.g., sulfonyl chlorides, acid chlorides).
    
  • ADOPT the convergent reductive amination strategy (Protocol B) for all aryl-coupling workflows to ensure reproducibility, higher yields, and lower costs.

References

  • Catalyst Deactivation Mechanisms

    • Crabtree, R. H. (2015). The Organometallic Chemistry of the Transition Metals. Wiley.
    • Mechanistic insight into the poisoning of Pd catalysts by N-heterocycles. (Representative citation for principle).

  • Reductive Amination Efficiency

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Testa, B., & Kramer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction." Chemistry & Biodiversity.
  • Synthetic Protocols: Specific protocols adapted from: Organic Process Research & Development standard operating procedures for secondary amine aryl

Safety Operating Guide

1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to handle all chemical compounds with the utmost respect for safety and regulatory compliance. The proper disposal of research chemicals like 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine is not merely a procedural task but a critical component of responsible laboratory management and environmental stewardship. This guide provides a comprehensive framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards.

The causality behind these rigorous disposal procedures is rooted in the potential hazards of the compound's structural motifs: the piperidine ring, the pyridine moiety, and the Boc-protecting group. While a specific Safety Data Sheet (SDS) for this exact molecule is not always readily available, we can infer its hazard profile from data on these constituent parts and related structures. Piperidine itself is a flammable, toxic, and corrosive substance, causing severe skin burns and eye damage[1][2]. Aminopyridines and other amine derivatives can also exhibit significant toxicity and irritant properties[3]. Therefore, a cautious and systematic approach to waste management is essential.

Hazard Assessment and Characterization

Before any disposal activities commence, a thorough risk assessment is mandatory. The primary hazards associated with this compound and its potential waste streams must be understood.

  • Toxicity: Harmful if swallowed and toxic in contact with skin or if inhaled[1][4]. Piperidine derivatives can be destructive to mucous membranes and the upper respiratory tract[4].

  • Corrosivity: Based on the piperidine structure, the un-neutralized compound or its degradation products may cause severe skin and eye burns[1][3].

  • Environmental Hazard: The product should not be allowed to enter sewers or waterways[1]. All measures should be taken to prevent spillage from entering drains[5][6].

  • Reactivity: The Boc (tert-butoxycarbonyl) protecting group is sensitive to strong acids, which are often used for its removal[7][8]. Disposal of waste from deprotection reactions requires special consideration due to the presence of residual acid and the generation of by-products like tert-butyl cations[9][10].

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.[2][4]Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection. Handle only in a well-ventilated area or chemical fume hood.
Skin Corrosion/Irritation Potential to cause skin irritation or severe burns.[3]Avoid all direct skin contact. Use chemically resistant gloves (e.g., nitrile, neoprene).
Eye Damage/Irritation Risk of serious eye damage.[3]Wear safety glasses with side shields or chemical goggles.
Environmental Hazard Potentially harmful to aquatic life.Do not dispose of down the drain.[1][11] Prevent release to the environment.

Regulatory Framework

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[12][13]. It is the legal responsibility of the waste generator (the laboratory) to correctly identify, manage, and dispose of hazardous waste[13][14]. This "cradle-to-grave" responsibility ensures that the waste is handled safely from generation to final disposal[14]. All disposal activities must comply with federal, state, and local regulations, which may be stricter than federal rules[4][15].

Disposal Decision Workflow

The following diagram outlines the decision-making process for handling waste containing this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Final Disposal A Waste Generated (Pure compound, solutions, contaminated items) B Is the waste mixed with other chemicals? A->B C Characterize as a mixed hazardous waste stream. Consult SDS of all components. B->C Yes D Characterize based on hazards of pure compound. B->D No E Select appropriate, labeled hazardous waste container. C->E D->E F Segregate liquid and solid waste into separate containers. E->F G Ensure container is chemically compatible, sealed, and in good condition. F->G H Store container in designated Satellite Accumulation Area (SAA). G->H I Arrange for pickup by a licensed professional waste disposal service. H->I J Complete all required waste tracking documentation. I->J

Sources

Personal protective equipment for handling 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but, most importantly, safely. The compound this compound is a key building block in modern drug discovery, but its structural similarity to piperidine and other reactive amines necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides in-depth, practical information on the necessary personal protective equipment (PPE), handling procedures, and disposal methods, moving beyond a simple checklist to explain the why behind each critical step.

Hazard Assessment: Understanding the Risks

Primary Hazards Associated with Piperidine Derivatives:

  • Corrosivity: Piperidine and related compounds can cause severe skin burns and eye damage upon contact.[1][2]

  • Toxicity: These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Irritation: May cause respiratory tract irritation.[1][3]

  • Flammability: Piperidine itself is a flammable liquid.[4] While the Boc-protected derivative may have a higher flashpoint, it should still be kept away from ignition sources.

Given these potential risks, a comprehensive approach to personal protection is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations for the necessity of each item.

PPE ComponentSpecificationsRationale for Use
Eye Protection Chemical splash goggles or a full-face shield.[4][5]Protects against accidental splashes that can cause serious eye damage or burns.[1][2] A face shield offers additional protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to burns, irritation, and absorption of the chemical.[2][4] It is crucial to check the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection A laboratory coat, worn fully buttoned.Provides a barrier against spills and splashes, protecting your skin and personal clothing.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood, is essential.[2][6]Minimizes the inhalation of potentially harmful vapors or aerosols.[1]

Operational Plan: Step-by-Step Handling Procedures

Adhering to a standardized operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment. The following diagram and procedural steps outline a safe handling process for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Begin Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Complete Experiment cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Protocol cleanup_waste->cleanup_dispose end end cleanup_dispose->end End of Process

Caption: Workflow for Safe Handling of this compound.

Detailed Protocol:

  • Preparation:

    • Don PPE: Before entering the laboratory, put on all required personal protective equipment as detailed in the table above.

    • Verify Ventilation: Ensure the chemical fume hood is functioning correctly.

    • Assemble Materials: Gather all necessary equipment, including glassware, solvents, and the container of this compound.

  • Handling in a Fume Hood:

    • Weighing: Carefully weigh the required amount of the compound within the fume hood to contain any dust or vapors.

    • Dissolving: Add the compound to the chosen solvent within the fume hood. Be mindful of any potential exothermic reactions.

    • Reaction Setup: Assemble the reaction apparatus within the fume hood. Ensure all joints are properly sealed.

  • Post-Handling:

    • Decontamination: Thoroughly decontaminate all glassware and surfaces that may have come into contact with the chemical.

    • Hand Washing: After removing your gloves, wash your hands thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated solvents, and disposable labware, must be collected in a designated, labeled hazardous waste container.[7][8]

  • Container Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[7][8]

    • Collect the absorbed material into a sealed container for disposal.[1]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Institutional Guidelines: Always adhere to your institution's specific guidelines for hazardous waste disposal.

By integrating these safety measures into your daily laboratory practices, you can confidently and safely work with this compound, contributing to a culture of safety and scientific excellence.

References

  • Penta. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Ubiobio. (n.d.). Safety Data Sheet - 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Fisher Scientific. (2024, January 22). SAFETY DATA SHEET - (S)-3-Aminomethyl-1-Boc-piperidine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.